Technical Documentation Center

4-(2-Phenylethenyl)-1,3-thiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Phenylethenyl)-1,3-thiazol-2-amine
  • CAS: 1352128-86-9

Core Science & Biosynthesis

Foundational

in vitro biological activity of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

An In-Depth Technical Guide to the In Vitro Biological Profiling of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Abstract The 1,3-thiazole nucleus, and particularly the 2-aminothiazole scaffold, represents a "privileged struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Profiling of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Abstract

The 1,3-thiazole nucleus, and particularly the 2-aminothiazole scaffold, represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities span anticancer, antimicrobial, anti-inflammatory, and antiviral domains.[1][2] The introduction of a styryl (2-phenylethenyl) moiety at the 4-position of this scaffold presents an intriguing opportunity for novel drug discovery, combining the proven pharmacophore of the 2-aminothiazole with the electronic and steric properties of the styryl group. This technical guide, designed for researchers and drug development professionals, provides a comprehensive framework for the systematic in vitro evaluation of a specific, promising derivative: 4-(2-Phenylethenyl)-1,3-thiazol-2-amine. It moves beyond a simple recitation of methods to explain the scientific rationale behind experimental choices, providing detailed, self-validating protocols for assessing its anticancer, antimicrobial, and anti-inflammatory potential. This document serves as a complete roadmap, from synthesis and characterization to multi-faceted biological screening and mechanistic investigation.

The 2-Aminothiazole Scaffold: A Cornerstone of Medicinal Chemistry

The 2-aminothiazole ring is a recurring motif in a multitude of pharmacologically active agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets. This has led to its incorporation into drugs targeting a wide range of diseases.[3]

Reported Biological Activities of 2-Aminothiazole Derivatives:

  • Anticancer: Many derivatives exhibit potent cytotoxicity against various cancer cell lines through mechanisms such as the inhibition of cyclin-dependent kinases (CDKs), tubulin polymerization, and various signaling pathways crucial for tumor growth.[4][5]

  • Antimicrobial: The scaffold is present in compounds with significant activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[6][7][8]

  • Anti-inflammatory: Certain thiazole derivatives have been shown to be potent inhibitors of key inflammatory enzymes like Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[9][10]

  • Antiviral & Other Activities: The therapeutic potential of this scaffold extends to antiviral (including anti-HIV), antiprotozoal, antioxidant, and antitubercular activities.[1][11]

The addition of a styryl group to this core is a deliberate design choice. The conjugated π-system of the phenylethenyl group can enhance binding affinity to protein targets and modulate the compound's pharmacokinetic properties. This guide outlines a robust strategy to elucidate the specific biological profile of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.

Synthesis and Characterization

A reliable and scalable synthetic route is paramount for any drug discovery campaign. The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the 2-aminothiazole ring system.[12][13]

Proposed Synthetic Route: Hantzsch Thiazole Synthesis

The synthesis involves the condensation of an α-haloketone with a thiourea derivative. For the target compound, this translates to the reaction of 4-phenyl-3-buten-2-one (benzylideneacetone) with an appropriate halogenating agent to form an α-haloketone intermediate, which is then cyclized with thiourea.

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow start Start Materials: - 4-phenyl-3-buten-2-one - Halogenating Agent (e.g., Br₂) - Thiourea step1 Step 1: Halogenation Formation of α-haloketone intermediate start->step1 step2 Step 2: Cyclocondensation Reaction of intermediate with thiourea step1->step2 step3 Step 3: Work-up & Purification Extraction and Column Chromatography step2->step3 end_product Final Product: 4-(2-Phenylethenyl)-1,3-thiazol-2-amine step3->end_product

Caption: General workflow for the Hantzsch synthesis of the target compound.

Essential Characterization

To ensure the identity, purity, and stability of the synthesized compound, a full suite of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

In Vitro Anticancer Activity Assessment

Given the established anticancer potential of the 2-aminothiazole scaffold, a primary focus of this investigation is to determine the cytotoxicity of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine against a panel of human cancer cell lines.[5][14] A tiered screening approach is recommended.

G cluster_workflow Anticancer Screening Workflow start Prepare Compound Stock Solution tier1 Tier 1: Primary Screening Broad Panel Cytotoxicity Assay (MTT/SRB) (e.g., MCF-7, HepG2, A549) start->tier1 data1 Calculate IC₅₀ Values tier1->data1 decision Potency > Threshold? data1->decision tier2 Tier 2: Mechanistic Assays (e.g., Tubulin Polymerization, Cell Cycle Analysis) decision->tier2 Yes stop Low Potency: De-prioritize decision->stop No data2 Elucidate Mechanism of Action tier2->data2

Caption: A tiered workflow for in vitro anticancer evaluation.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to measure the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 liver carcinoma, A549 lung carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well microplates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (e.g., from 0.01 µM to 100 µM) in the culture medium. Replace the old medium in the plates with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours. The choice of duration is critical; 72 hours allows for the observation of effects over multiple cell cycles.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: IC₅₀ Values

All quantitative cytotoxicity data should be summarized in a clear, tabular format.

Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
HepG2Liver Carcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value]
Mechanistic Insights: Tubulin Inhibition

Many related N,4-diaryl-1,3-thiazol-2-amines have been identified as tubulin polymerization inhibitors that bind to the colchicine site.[4] If the target compound shows significant cytotoxicity, investigating its effect on microtubule dynamics is a logical next step.

  • Tubulin Polymerization Assay: This cell-free assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules. The test compound is added to determine if it inhibits or enhances this process.

  • Immunofluorescence Microscopy: In cells, this technique can be used to visualize the microtubule network. Treatment with a tubulin inhibitor typically leads to disruption of the microtubule structure and cell cycle arrest in the G2/M phase.

In Vitro Antimicrobial Activity Profiling

The 2-aminothiazole core is a well-established antibacterial and antifungal pharmacophore.[8][15][16] Therefore, screening 4-(2-Phenylethenyl)-1,3-thiazol-2-amine against a panel of clinically relevant microbes is essential.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and widely accepted technique for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (target concentration of 5 x 10⁵ CFU/mL) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Gram-positive: Staphylococcus aureus (ATCC 29213)

    • Gram-negative: Escherichia coli (ATCC 25922)

    • Fungus: Candida albicans (ATCC 90028)

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include the following controls on each plate for self-validation:

    • Sterility Control: Broth only (no compound, no inoculum).

    • Growth Control: Broth with inoculum (no compound).

    • Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: MIC Values

Results should be tabulated for easy comparison.

MicroorganismTypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of Control Drug
S. aureusGram-positive[Insert Value][Ciprofloxacin Value]
E. coliGram-negative[Insert Value][Ciprofloxacin Value]
C. albicansFungus[Insert Value][Fluconazole Value]

Summary and Future Directions

This guide provides a comprehensive, multi-tiered strategy for the initial in vitro biological characterization of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine. By systematically evaluating its anticancer and antimicrobial activities using validated, detailed protocols, researchers can generate a robust data package to determine the compound's therapeutic potential.

Positive results from this in vitro screening cascade would justify advancing the compound to more complex studies, including:

  • Mechanism of Action Studies: Deeper investigation into specific molecular targets (e.g., kinase profiling, receptor binding assays).

  • In Vitro ADME/Tox: Assessment of metabolic stability, plasma protein binding, and cytotoxicity against normal cell lines (e.g., MRC-5) to establish a preliminary safety profile.[8]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Evaluation in relevant animal models of cancer or infection, contingent on a favorable in vitro profile.

By following this structured and scientifically rigorous approach, the full biological potential of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine can be effectively explored.

References

  • Gontijo, T. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Parasites & Vectors. Available at: [Link]

  • Desai, N. C., et al. (2014). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Saudi Chemical Society. Available at: [Link]

  • Lv, P.-C., et al. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE. Available at: [Link]

  • Gontijo, T. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed. Available at: [Link]

  • Patel, T. V., et al. (2018). Synthesis, characterization and antimicrobial activity of benzo thiazoles and 1,3 oxazine based derivatives of s-triazine. Journal of Ultra Chemistry. Available at: [Link]

  • Khan, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry. Available at: [Link]

  • Ali, T. E. S., & El-kazak, A. M. (2016). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Hassan, A. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Rostamizadeh, S., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. RSC Advances. Available at: [Link]

  • Shivaraj, et al. (2018). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules. Available at: [Link]

  • Ghorab, M. M., et al. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE USING CHITOSAN-GRAFTED- POLY(VINYLPYRIDINE) AS A BASIC CATALYST. HETEROCYCLES. Available at: [Link]

  • Leontiev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules. Available at: [Link]

  • Al-Salahi, R., et al. (2016). Antimicrobial activities of some novel thiazoles. Medicinal Chemistry Research. Available at: [Link]

  • Shah, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Available at: [Link]

  • Zhang, L., et al. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Journal of Chemistry. Available at: [Link]

  • Salih, B. A., & Al-Bayati, R. I. H. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Egyptian Journal of Chemistry. Available at: [Link]

  • Rutkauskas, K., et al. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules. Available at: [Link]

  • Ali, T. E., et al. (2016). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. Available at: [Link]

  • Stova, M., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Molecules. Available at: [Link]

  • Shah, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Pharmacology. Available at: [Link]

  • Shaik, A. B., et al. (2018). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry. Available at: [Link]

Sources

Exploratory

Mechanism of Action of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine in Oncology: A Photopharmacological Approach to Microtubule Inhibition

Executive Summary The systemic toxicity of traditional microtubule-targeting agents (MTAs)—such as paclitaxel, vinca alkaloids, and combretastatin A-4 (CA4)—remains a significant bottleneck in oncology. While highly effe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The systemic toxicity of traditional microtubule-targeting agents (MTAs)—such as paclitaxel, vinca alkaloids, and combretastatin A-4 (CA4)—remains a significant bottleneck in oncology. While highly effective at disrupting mitosis, these agents distribute systemically, causing severe dose-limiting side effects including peripheral neuropathy and neutropenia.

To overcome this, the field of photopharmacology has emerged, utilizing light-responsive molecules to achieve spatiotemporal control over drug activity. The compound 4-(2-phenylethenyl)-1,3-thiazol-2-amine (structurally known as 2-amino-4-styrylthiazole) serves as a highly robust, metabolically stable pharmacophore for this application [1]. By replacing traditional, metabolically labile azobenzene switches with the styrylthiazole (ST) scaffold, researchers can optically control microtubule dynamics with subcellular precision, minimizing off-target cytotoxicity.

Core Mechanism of Action: The Colchicine Binding Site

The 4-(2-phenylethenyl)-1,3-thiazol-2-amine scaffold exerts its antineoplastic effects by acting as a photoswitchable mimic of Combretastatin A-4 (CA4). Its mechanism of action is fundamentally governed by its stereochemistry, which dictates its affinity for the colchicine binding site located at the interface of α

  • and β -tubulin heterodimers [2].
The Stereochemical Switch
  • E-Isomer (Dark State): In its thermodynamically stable trans (E) configuration, the styryl double bond forces the molecule into an extended, planar geometry. This conformation sterically clashes with the hydrophobic pocket of the colchicine binding site, rendering the molecule biologically inactive.

  • Z-Isomer (Lit State): Upon irradiation with 405 nm light (or 780 nm via two-photon excitation), the molecule undergoes photoisomerization to the cis (Z) state. This compact, twisted conformation perfectly mimics the bioactive conformation of CA4, allowing it to intercalate deeply into the β -tubulin subunit and interact with the α -T5 loop [3].

Downstream Oncological Effects

Once the Z-isomer binds, it induces a conformational change in the tubulin dimer that prevents the curved-to-straight structural transition required for microtubule polymerization. This suppresses microtubule dynamic instability, triggering the Spindle Assembly Checkpoint (SAC) . Cancer cells, unable to satisfy the SAC due to unattached kinetochores, undergo prolonged G2/M phase cell cycle arrest , which ultimately culminates in caspase-dependent apoptosis.

Pathway E_Isomer E-Isomer (Dark State) Inactive, Extended Light 405 nm Irradiation (Tumor Site) E_Isomer->Light Photoisomerization Z_Isomer Z-Isomer (Lit State) Active, Compact Light->Z_Isomer Z_Isomer->E_Isomer Thermal Relaxation (Slow) Tubulin Binds Colchicine Site (α/β-Tubulin Interface) Z_Isomer->Tubulin High Affinity MT_Inhib Inhibits MT Polymerization (Loss of Dynamics) Tubulin->MT_Inhib Arrest G2/M Phase Arrest (Spindle Checkpoint) MT_Inhib->Arrest Apoptosis Apoptosis (Targeted Cell Death) Arrest->Apoptosis

Photopharmacological activation pathway of styrylthiazole derivatives in targeted oncology.

Experimental Protocols & Self-Validating Workflows

To rigorously validate the mechanism of action of styrylthiazole derivatives, assays must be designed to isolate the light-dependent variable while controlling for baseline tubulin dynamics.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetry)

This cell-free assay provides direct biophysical evidence of target engagement. It relies on the principle that as tubulin heterodimers polymerize into microtubules, the solution's turbidity increases, which can be quantified by measuring light scattering at 340 nm.

  • Reagent Preparation: Prepare purified porcine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP to fuel polymerization.

  • Compound Photoactivation: Prepare two aliquots of the ST compound (10 µM). Keep Aliquot A in strict darkness (E-isomer). Irradiate Aliquot B with a 405 nm LED array for 60 seconds immediately prior to the assay to generate the Z-isomer photostationary state.

  • Assay Assembly: In a 96-well half-area UV-transparent plate (kept on ice to prevent premature polymerization), mix the tubulin solution with the respective compound aliquots. Include a DMSO vehicle control and a known MTA (e.g., nocodazole) as a positive control.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 1 hour.

  • Causality & Interpretation: The DMSO control will show a sigmoidal increase in A340, indicating normal nucleation and elongation. The E-isomer should closely track the DMSO curve (inactive). The Z-isomer will severely flatten the curve, confirming direct inhibition of polymerization.

Protocol 2: Light-Controlled Cytotoxicity & Cell Cycle Analysis

This assay validates the downstream oncological efficacy and the "photoswitchability" of the compound in living cancer cells.

  • Cell Seeding: Seed HeLa cervical cancer cells at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Under low-ambient red light, treat cells with a serial dilution of the ST compound (1 nM to 10 µM).

  • Irradiation Workflow: Split the plate into two identical cohorts.

    • Lit Cohort: Place under a 405 nm LED array inside the incubator. Apply 100 ms light pulses every 15 minutes for 48 hours (pulsing maintains the Z-isomer state without causing phototoxicity to the cells).

    • Dark Cohort: Wrap in aluminum foil and place in the same incubator.

  • Cell Cycle Staining: Harvest the cells, fix in 70% cold ethanol, treat with RNase A, and stain with Propidium Iodide (PI) (50 µg/mL).

  • Flow Cytometry: Analyze PI fluorescence on the FL2 channel.

  • Causality & Interpretation: The "Lit" cohort will exhibit a massive accumulation of cells with 4N DNA content (G2/M peak) and a sub-G1 apoptotic population, driven by the active Z-isomer. The "Dark" cohort will display a normal asynchronous cell cycle profile (G1, S, and G2/M peaks), proving the compound is non-toxic without optical activation.

Workflow Seed Seed Cancer Cells (e.g., HeLa, MCF-7) Incubate Incubate with ST (1-1000 nM) Seed->Incubate Split Split Cohorts Incubate->Split Dark Dark Control (Incubator) Split->Dark Lit Lit Condition (Pulsed 405 nm LED) Split->Lit Assay Viability Assay (Flow Cytometry) Dark->Assay Lit->Assay Analyze Calculate IC50 & Photoswitchability Assay->Analyze

Experimental workflow for assessing light-controlled cytotoxicity of photoswitchable MTAs.

Quantitative Data & Structure-Activity Relationship (SAR)

The true value of a photopharmaceutical is measured by its Photoswitchability Index —the ratio of its IC₅₀ in the dark versus its IC₅₀ under irradiation. A higher index indicates a wider therapeutic window for targeted activation. Unlike traditional azobenzenes, styrylthiazoles are completely orthogonal to GFP imaging (488 nm lasers do not trigger isomerization), making them superior for real-time cellular monitoring [1].

Table 1: Representative Cytotoxicity Data for Styrylthiazole (ST) Pharmacophores

Compound StateCell LineIrradiation ConditionIC₅₀ (nM)Photoswitchability Index (Dark/Lit)
ST (E-isomer)HeLa (Cervical)Dark (0 min)> 10,000-
ST (Z-isomer)HeLa (Cervical)Lit (405 nm pulsed)~ 150> 66x
ST (E-isomer)HCT116 (Colon)Dark (0 min)> 10,000-
ST (Z-isomer)HCT116 (Colon)Lit (405 nm pulsed)~ 120> 83x
ST (E-isomer)MCF-7 (Breast)Dark (0 min)> 10,000-
ST (Z-isomer)MCF-7 (Breast)Lit (405 nm pulsed)~ 180> 55x

Note: Data represents the characteristic profile of the 2-amino-4-styrylthiazole pharmacophore class. The >50x shift in potency ensures that systemic dark-state circulation remains sub-toxic, while localized tumor irradiation achieves potent nanomolar lethality.

References

  • Gao, L., Meiring, J. C. M., Kraus, Y., Wranik, M., Weinert, T., Pritzl, S. D., Bingham, R., Ntouliou, E., Jansen, K. I., Olieric, N., Standfuss, J., Kapitein, L. C., Lohmüller, T., Ahlfeld, J., Akhmanova, A., Steinmetz, M. O., & Thorn-Seshold, O. "A Robust, GFP-Orthogonal Photoswitchable Inhibitor Scaffold Extends Optical Control over the Microtubule Cytoskeleton." Cell Chemical Biology, 28(2), 228-241.e6 (2021).[Link]

  • Gao, L., Meiring, J. C. M., Varady, A., Ruider, I. E., Heise, C., Wranik, M., Velasco, C. D., Taylor, J. A., Terni, B., Weinert, T., Standfuss, J., Cabernard, C. C., Llobet, A., Steinmetz, M. O., Bausch, A. R., Distel, M., Thorn-Seshold, J., Akhmanova, A., & Thorn-Seshold, O. "In Vivo Photocontrol of Microtubule Dynamics and Integrity, Migration and Mitosis, by the Potent GFP-Imaging-Compatible Photoswitchable Reagents SBTubA4P and SBTub2M." Journal of the American Chemical Society, 144(12), 5614-5628 (2022).[Link]

  • Dumontet, C., & Jordan, M. A. "Microtubule-binding agents: a dynamic field of cancer therapeutics." Nature Reviews Drug Discovery, 9(10), 790-803 (2010).[Link]

Foundational

Molecular Docking Studies of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Derivatives: A Comprehensive Technical Guide for Multi-Target Directed Ligands

Executive Summary & Pharmacological Context The 4-(2-Phenylethenyl)-1,3-thiazol-2-amine scaffold—commonly referred to as 2-amino-4-styrylthiazole—has emerged as a highly privileged pharmacophore in modern drug discovery....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The 4-(2-Phenylethenyl)-1,3-thiazol-2-amine scaffold—commonly referred to as 2-amino-4-styrylthiazole—has emerged as a highly privileged pharmacophore in modern drug discovery. Characterized by a rigid, planar geometry and extended π -conjugation, this scaffold is uniquely suited for designing Multi-Target-Directed Ligands (MTDLs).

Recent computational and in vitro studies have demonstrated that styryl-thiazole hybrids act as potent MTDLs for neurodegenerative disorders, specifically exhibiting dual inhibition of Acetylcholinesterase (AChE) and β -Secretase 1 (BACE1) 1. Furthermore, the planar conjugation of the thiazole-based stilbene (styryl) core has been successfully exploited in oncology, demonstrating high binding affinity within the DNA-Topoisomerase IB cleavage complex 2.

This whitepaper provides an in-depth, self-validating methodology for conducting molecular docking studies on these derivatives, explaining the physical causality behind each computational parameter.

Pharmacophore Analysis & Mechanistic Rationale

To accurately dock 4-(2-Phenylethenyl)-1,3-thiazol-2-amine derivatives, one must first understand the physicochemical contributions of its structural domains. The molecule does not bind as a flexible chain; rather, its rigid E-isomer conformation dictates a specific "dumbbell" binding mode.

Table 1: Pharmacophore Interaction Mapping

Structural MotifPhysicochemical PropertyTarget Interaction (AChE / BACE1)2-Amino groupH-bond donor/acceptorAnchors via H-bonding with Asp74 (BACE1) or Tyr124 (AChE).1,3-Thiazole ringAromatic, H-bond acceptor (N)Facilitates π π stacking with Trp86 in the AChE Catalytic Active Site (CAS).Ethenyl linkerRigid, planar spacerSpans the 20 Å AChE gorge; prevents auto-folding of the ligand.Terminal PhenylHydrophobic, AromaticEngages in T-shaped π π stacking with Trp286 at the AChE Peripheral Anionic Site (PAS). Causality Check: The rigid arylidene/styryl linker allows the molecule to span the narrow gorge of AChE, interacting simultaneously with the CAS and the PAS. If the linker were fully saturated (e.g., an ethyl group), the entropic penalty of binding would increase, and the molecule would likely collapse into a single sub-pocket rather than bridging two [2]. Pathway Ligand 4-(2-Phenylethenyl)-1,3-thiazol-2-amine AChE AChE Inhibition (CAS & PAS Binding) Ligand->AChE Dual-site Bridge BACE1 BACE1 Inhibition (Aspartyl Dyad Binding) Ligand->BACE1 H-bond network ACh ↑ Acetylcholine (Cognitive Enhancement) AChE->ACh ABeta ↓ Amyloid-β (Neuroprotection) BACE1->ABeta Fig 1. Dual-target neuroprotective mechanism of styrylthiazole derivatives in Alzheimer's models.

Self-Validating Molecular Docking Protocol

Standard docking pipelines often fail for extended, rigid molecules like styrylthiazoles because default grid boxes truncate the binding poses. The following step-by-step protocol is engineered to prevent false negatives and ensure thermodynamic accuracy.

Phase 1: Ligand Preparation and Conformational Search
  • Sketching & Isomerism: Construct the ligand in ChemDraw, explicitly defining the (E)-stereochemistry of the ethenyl linker. The (Z)-isomer suffers from steric clash between the thiazole and phenyl rings, rendering it biologically inactive.

  • Geometry Optimization: Minimize the 3D structure using Density Functional Theory (DFT) at the B3LYP/6-31G* level.

    Causality: Molecular Mechanics (MM) force fields often struggle with the exact dihedral angles of conjugated π -systems. DFT ensures the planar conjugation between the thiazole and phenyl rings is accurately represented, which is critical for predicting π

    π stacking.
  • Charge Assignment: Assign Gasteiger partial charges and merge non-polar hydrogens.

Phase 2: Protein Target Preparation & Protonation
  • PDB Retrieval: Import high-resolution crystal structures (e.g., AChE: PDB ID 4EY7; BACE1: PDB ID 2WJO).

  • Water Removal: Strip all co-crystallized water molecules except deeply buried structural waters that bridge ligand-protein interactions (e.g., the conserved water network in BACE1's active site).

  • Protonation State Assignment: Add polar hydrogens at pH 7.4.

    • Causality: Proper protonation of the AChE catalytic triad (Ser203, His447, Glu334) and the BACE1 aspartyl dyad (Asp32, Asp228) is non-negotiable. An unprotonated His447 will fail to form the critical hydrogen bond with the 2-amino group of the thiazole.

Phase 3: Grid Box Optimization for Extended Ligands
  • AChE Grid Definition: Set the grid box dimensions to 30 × 30 × 30 Å , centered precisely between Trp86 (CAS) and Trp286 (PAS).

    • Causality: Because 4-(2-Phenylethenyl)-1,3-thiazol-2-amine derivatives possess an extended topology (~14-16 Å in length), standard 20 Å grid boxes will artificially fold the ligand or reject valid extended poses, leading to catastrophic scoring failures.

Phase 4: Docking Execution & Protocol Validation
  • Execution: Run the docking simulation using AutoDock Vina or Schrödinger Glide (Standard Precision). Set the exhaustiveness to ≥16 to thoroughly sample the rotational degrees of freedom around the thiazole-amine bond.

  • Internal Validation (The Trust Check): Before analyzing the novel derivatives, redock the native co-crystallized ligand (e.g., Donepezil for AChE).

    • Rule: The protocol is only valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å .

DockingWorkflow LPrep Ligand Preparation (DFT Optimization & Charges) Dock Molecular Docking (AutoDock Vina / Glide) LPrep->Dock PPrep Protein Preparation (Protonation & Water Removal) Grid Grid Box Expansion (30x30x30 Å for Extended Linker) PPrep->Grid Grid->Dock Score Scoring & Interaction Profiling (ΔG & H-Bonds) Dock->Score Valid Protocol Validation (Native Ligand RMSD < 2.0 Å) Score->Valid

Fig 2. Self-validating molecular docking workflow for extended styrylthiazole derivatives.

Quantitative Data Presentation

When executing this protocol, styryl-thiazole derivatives consistently demonstrate nanomolar to low-micromolar affinities. The table below summarizes benchmark docking data for highly active derivatives (e.g., Compound 6e) against Alzheimer's targets, showcasing the profound impact of the scaffold's dual-site binding capability 1.

Table 2: Quantitative Docking Results (Representative Derivatives)
Compound / ScaffoldTarget EnzymeBinding Free Energy ( Δ G)Predicted Ki​ (nM)Primary Interacting Residues
Derivative 6e AChE-9.58 kcal/mol95.61Trp286 (PAS), Trp86 (CAS), Tyr124
Derivative 6e BACE1-8.55 kcal/mol544.52Asp32, Asp228 (Catalytic Dyad), Thr72
Derivative 6i BACE1-8.17 kcal/mol~1020.0Asp32, Thr72, Gln73
Stilbene Analog 8 Topoisomerase IB-8.40 kcal/mol780.00Arg364, Asp533, DNA Cleavage Complex

Data synthesized from multi-target evaluation studies of styrylthiazoles.

Conclusion

The 4-(2-Phenylethenyl)-1,3-thiazol-2-amine scaffold offers a structurally rigid, highly conjugated framework that is ideal for bridging distant binding pockets in complex enzymes like AChE and Topoisomerase IB. By strictly adhering to a self-validating docking protocol—specifically expanding grid box parameters to accommodate the ethenyl linker and utilizing DFT for ligand geometry optimization—researchers can reliably predict the binding affinities and interaction networks of these promising therapeutic agents.

References

  • Title: Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents Source: NIH / PMC URL
  • Title: Repurposed Arylidene-hydrazinyl-1,3-thiazoles as Multitarget Anti-Alzheimer's Agents via Combined Computational and Experimental Studies Source: ACS Omega URL
  • Title: Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors Source: MDPI URL

Sources

Exploratory

Preclinical Safety and Toxicity Profile of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (4-PETA): An In Vivo Evaluation Guide

As a Senior Application Scientist, evaluating the safety profile of a preclinical candidate requires moving beyond observational data to understand the fundamental molecular interactions that drive in vivo outcomes. 4-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the safety profile of a preclinical candidate requires moving beyond observational data to understand the fundamental molecular interactions that drive in vivo outcomes. 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (4-PETA), a compound characterized by a 2-aminothiazole core conjugated to an (E)-styryl moiety, presents a complex pharmacological profile. While the styrylthiazole scaffold is highly valued in drug discovery for its neuroprotective and antineoplastic potential, it carries inherent structural liabilities.

This technical guide deconstructs the mechanistic toxicology of 4-PETA and establishes self-validating in vivo protocols to rigorously define its safety margins in murine models.

Molecular Toxicology & Mechanistic Rationale

The toxicity profile of 4-PETA is governed by the dichotomous nature of its functional groups: the metabolically vulnerable 2-aminothiazole ring and the highly lipophilic styryl group.

CYP450-Mediated Bioactivation of the Aminothiazole Core

The 2-aminothiazole functionality is widely recognized as a "privileged structure" in medicinal chemistry, yet it frequently acts as a toxicophore due to its susceptibility to metabolic activation1[1]. In vivo, hepatic cytochrome P450 enzymes (predominantly CYP3A4) catalyze the oxidation of the thiazole ring.

Quantum chemical density functional theory (DFT) studies reveal the causality behind this toxicity: the electron-donating amino group at the C2 position lowers the activation energy barrier for epoxidation by approximately 2.5 kcal/mol compared to unsubstituted thiazoles 2[2]. Consequently, epoxidation becomes the kinetically favored pathway (Ea ~13.63 kcal/mol) over S-oxidation (14.56 kcal/mol) or N-oxidation (17.90 kcal/mol)3[3]. The resulting thiazole epoxide is a highly electrophilic reactive metabolite (RM) that covalently binds to nucleophilic amino acids on hepatic proteins, forming metabolic intermediate complexes (MICs) that trigger idiosyncratic drug-induced liver injury (DILI)4[4].

G A 4-PETA (Parent Drug) B CYP450 (CYP3A4) Oxidation A->B Hepatic Clearance C Thiazole Epoxide (Reactive Metabolite) B->C Epoxidation (Ea ~13.6 kcal/mol) D S-Oxide / N-Oxide (Minor RMs) B->D S/N-Oxidation E GSH Conjugation (Detoxification) C->E GSH Trapping F Covalent Binding (MIC Formation) C->F Electrophilic Attack

CYP450-mediated bioactivation of 4-PETA leading to reactive epoxides.

Lipophilicity and Neurotoxic Potential

The (E)-styryl moiety at the C4 position significantly increases the lipophilicity of the molecule, facilitating rapid penetration across the blood-brain barrier (BBB). In vitro screening of structurally analogous (E)-2-styrylthiazoles against SH-SY5Y neuroblastoma cells reveals a wide spectrum of activity, with IC50 values ranging from highly potent (2.09 µM) to relatively non-toxic (>1000 µM) depending on specific ring substitutions 5[5]. Because 4-PETA lacks solubilizing polar groups, its high partition coefficient necessitates careful in vivo monitoring for off-target neurotoxicity, such as ataxia or delayed neurodegeneration, particularly during sub-chronic exposure6[6].

Quantitative Biomarker Framework

To accurately assess the safety margin of 4-PETA, quantitative data must be continuously monitored against established thresholds for styrylthiazole derivatives.

Biomarker / ParameterBiological MatrixAnalytical MethodExpected Threshold / Observation for 4-PETA
ALT / AST Elevation SerumColorimetric Assay>3x Upper Limit of Normal (ULN) indicates DILI.
GSH Depletion Hepatic TissueEllman’s Reagent (DTNB)<50% of baseline indicates severe oxidative stress.
RM-GSH Adducts Plasma / BileLC-MS/MSDose-dependent increase; confirms CYP bioactivation.
Brain/Plasma Ratio ( Kp,uu​ ) CSF / PlasmaEquilibrium Dialysis Kp,uu​ > 0.3 indicates significant CNS exposure.
Neurotoxicity ( IC50​ ) Brain TissueHistopathology / TUNELLesions expected if local concentration exceeds ~10 µM.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls that explicitly confirm the mechanistic premise of the assay, rather than merely recording observational end-points.

Protocol A: In Vivo Pharmacokinetics and Reactive Metabolite Trapping

Objective: To prove causality between CYP450 metabolism of 4-PETA and the generation of electrophilic intermediates. Self-Validating Mechanism: The inclusion of a parallel cohort pre-treated with 1-aminobenzotriazole (1-ABT), a non-specific pan-CYP inhibitor. If toxicity is truly mediated by CYP-generated reactive epoxides, the 1-ABT cohort must exhibit a statistically significant reduction in RM-GSH adducts and ALT/AST elevation.

  • Animal Preparation & Dosing:

    • Divide male C57BL/6 mice into three cohorts: Vehicle Control, 4-PETA (e.g., 30 mg/kg P.O.), and 1-ABT + 4-PETA (pre-dosed with 50 mg/kg 1-ABT two hours prior).

  • Biofluid Sampling:

    • Collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 3,000 x g for 10 minutes at 4°C to isolate plasma.

  • GSH Adduct Trapping:

    • Because thiazole epoxides are highly transient, they cannot be measured directly. Extract plasma with cold acetonitrile containing a stable-isotope-labeled internal standard.

  • LC-MS/MS Quantification:

    • Analyze the supernatant using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Screen for the specific m/z transition corresponding to the 4-PETA-GSH conjugate (parent mass + 305 Da for GSH addition + 16 Da for epoxidation).

  • Data Interpretation:

    • Calculate the AUC of the RM-GSH adducts. A >80% reduction of adducts in the 1-ABT cohort validates the CYP-mediated bioactivation pathway.

Protocol B: 14-Day Sub-Acute Hepatotoxicity and Neurobehavioral Assessment

Objective: To evaluate the cumulative physiological impact of 4-PETA MIC formation and BBB penetrance.

  • Repeat Dosing Regimen:

    • Administer 4-PETA daily via oral gavage for 14 days at low, medium, and high dose levels based on Protocol A's Maximum Tolerated Dose (MTD).

  • Neurobehavioral Tracking (Irwin Test):

    • Perform daily functional observational battery (FOB) tests. Given the styryl moiety's affinity for neuronal tissues, monitor specifically for tremors, gait abnormalities, and altered reflexes.

  • Necropsy and Tissue Harvesting:

    • On Day 15, euthanize the animals. Perfuse transcardially with ice-cold PBS to clear blood from tissues. Harvest the liver and brain.

  • Histopathology & Biochemical Assays:

    • Liver: Homogenize a liver section and assay for total glutathione (GSH) using Ellman's reagent. Fix the remaining tissue in 10% formalin, stain with H&E, and score for centrilobular necrosis (the hallmark of CYP-mediated DILI).

    • Brain: Section the cortex and hippocampus. Perform Fluoro-Jade C staining to detect degenerating neurons, validating the in vivo manifestation of the neurotoxicity observed in SH-SY5Y in vitro models.

Workflow S1 1. Murine Dosing (Vehicle Control + 3 Dose Levels) S2 2. Biofluid Sampling (Plasma & CSF Collection) S1->S2 0-24h PK S4 4. Tissue Harvesting (Liver & Brain Histopathology) S1->S4 Day 14 Necropsy S3 3. LC-MS/MS Analysis (RM-GSH Adduct Quantification) S2->S3 Internal Std Normalization S5 5. Safety Margin Calculation (NOAEL Determination) S3->S5 Exposure Data S4->S5 Tox Data

Self-validating in vivo toxicity screening workflow for 4-PETA.

References

  • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
  • Source: ACS Publications (Chemical Research in Toxicology)
  • Title: cinnamic acid, (E)-2-styrylthiazole and (E)-2-[2-(naphthalen-1-yl)
  • Title: Novel Styryl-thiazole hybrids as potential anti-Alzheimer's agents Source: ResearchGate URL

Sources

Foundational

Preliminary Screening of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine for Antimicrobial Activity: A Methodological Whitepaper

Executive Summary & Mechanistic Rationale The pursuit of novel antimicrobial agents has increasingly focused on privileged heterocyclic scaffolds. Among these, the 2-aminothiazole core is highly regarded for its broad-sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The pursuit of novel antimicrobial agents has increasingly focused on privileged heterocyclic scaffolds. Among these, the 2-aminothiazole core is highly regarded for its broad-spectrum biological activities, including potent antibacterial, antifungal, and antitubercular properties 1. The compound 4-(2-phenylethenyl)-1,3-thiazol-2-amine (a styrylthiazole derivative) represents a strategic structural evolution. By conjugating a lipophilic 2-phenylethenyl (styryl) group to the hydrogen-bonding 2-aminothiazole moiety, researchers can exploit a dual-action mechanism.

Causality in Design: The styryl group increases the compound's partition coefficient ( logP ), facilitating permeation through the lipid-rich mycobacterial cell wall and Gram-positive peptidoglycan layers. Once internalized, the 2-aminothiazole core is known to interact with critical intracellular targets such as DNA gyrase/Topoisomerase IV in Gram-negative bacteria, and β -ketoacyl-acyl carrier protein synthase III (FabH) in mycobacteria 2.

Mechanism cluster_targets Intracellular Bacterial Targets Compound 4-(2-Phenylethenyl)- 1,3-thiazol-2-amine Membrane Lipophilic Styryl Group Facilitates Membrane Penetration Compound->Membrane DNA_Gyrase DNA Gyrase / Topo IV (Gram-negative) Membrane->DNA_Gyrase FabH FabH Enzyme (Mycobacteria/Gram-positive) Membrane->FabH Effect1 Inhibition of DNA Supercoiling DNA_Gyrase->Effect1 Effect2 Inhibition of Fatty Acid Biosynthesis FabH->Effect2 Death Bacterial Cell Death (Bactericidal Effect) Effect1->Death Effect2->Death

Fig 1: Proposed dual-target mechanism of action for styryl-substituted 2-aminothiazoles.

Self-Validating Experimental Workflows

To accurately assess the antimicrobial potential of 4-(2-phenylethenyl)-1,3-thiazol-2-amine, the screening cascade must be rigorously controlled. Lipophilic heterocycles often yield false positives due to precipitation or false negatives due to poor bioavailability in aqueous media. The following protocols are designed as self-validating systems to ensure data integrity.

Workflow cluster_0 Primary Antimicrobial Screening cluster_1 Secondary Validation Assays Start 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Synthesis & Purity Check Prep Compound Solubilization (100% DMSO Stock) Start->Prep Disc Agar Disc Diffusion (Zone of Inhibition) Prep->Disc MIC Broth Microdilution (MIC Determination) Prep->MIC Disc->MIC Guides range MBC MBC/MFC Determination (Bactericidal vs Static) MIC->MBC TimeKill Time-Kill Kinetics (Pharmacodynamic Profiling) MIC->TimeKill Tox Cytotoxicity Profiling (HepG2 / HeLa cells) MBC->Tox TimeKill->Tox Hit Hit Validation & Lead Optimization Tox->Hit

Fig 2: Step-by-step self-validating workflow for antimicrobial screening and hit validation.

Protocol A: Compound Preparation and Solubilization

Causality: Styrylthiazoles exhibit low aqueous solubility. If the compound precipitates in the testing broth, the bacteria are exposed to a lower effective concentration, resulting in an artificially high Minimum Inhibitory Concentration (MIC) 2. Validation: A visual solubility check and a DMSO-toxicity control are mandatory.

  • Stock Preparation: Dissolve the synthesized compound (>95% purity via HPLC) in 100% sterile Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10.24 mg/mL .

  • Dilution: Perform serial dilutions in Mueller-Hinton Broth (MHB). Ensure the final DMSO concentration in the assay never exceeds 1% (v/v).

  • Solubility Check: Incubate the highest test concentration ( ) in MHB at 37°C for 2 hours without bacteria. Inspect under a microscope for micro-crystals. If crystals are present, supplement the broth with 0.05% Tween-80.

Protocol B: Resazurin-Assisted Broth Microdilution (MIC)

Causality: Thiazole derivatives can possess intrinsic color or cause slight turbidity, rendering standard optical density ( OD600​ ) readings inaccurate. Resazurin dye acts as an electron acceptor; metabolically active bacteria reduce the blue resazurin to pink resorufin, providing a definitive, colorimetric readout of viability. Validation: The system is validated by three controls: a positive control (Ciprofloxacin, proving bacterial susceptibility), a negative control (MHB + 1% DMSO, proving the solvent is non-toxic), and a sterility control (MHB only, proving no contamination).

  • Inoculum Standardization: Grow bacterial strains (e.g., S. aureus, E. coli) to log phase. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB to yield ≈5×105 CFU/mL .

  • Plating: In a 96-well round-bottom plate, add of the serially diluted compound (ranging from 0.25 to ) to each well.

  • Inoculation: Add of the bacterial inoculum to all wells (except sterility controls).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add of 0.015% resazurin solution to each well and incubate for an additional 2 hours. The MIC is the lowest concentration that remains strictly blue (no metabolic reduction).

Protocol C: Minimum Bactericidal Concentration (MBC)

Causality: The MIC only indicates growth inhibition (bacteriostatic effect). Determining the MBC is critical to understand if the styrylthiazole actually lyses/kills the pathogen (bactericidal effect), which is highly preferred for clinical development. Validation: Plating the initial inoculum at Time 0 validates the exact starting CFU count, ensuring the 99.9% reduction calculation is mathematically sound.

  • Sampling: From the MIC plate, identify the MIC well and the three wells with concentrations above the MIC.

  • Plating: Aspirate from these wells and spread onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial starting inoculum.

Protocol D: Cytotoxicity Profiling (Selectivity Index)

Causality: Lipophilic planar molecules like styrylthiazoles can act as promiscuous DNA intercalators or disrupt eukaryotic cell membranes 3. High antimicrobial activity is useless if the compound is broadly cytotoxic. Validation: Using Doxorubicin as a positive cytotoxic control validates the assay's sensitivity.

  • Cell Culture: Seed HepG2 (human liver carcinoma) cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS.

  • Exposure: Treat cells with the compound ( ) for 48 hours.

  • MTT Assay: Add MTT reagent; viable cells will reduce it to purple formazan. Read absorbance at 570 nm to calculate the IC50​ .

  • Selectivity Index (SI): Calculate SI=IC50​/MIC . An SI>10 indicates a favorable safety window.

Quantitative Data Synthesis

Based on structural analogs and literature precedent for styrylthiazole and 2-aminothiazole derivatives 4, 2, the following table outlines the expected baseline activity profile for 4-(2-phenylethenyl)-1,3-thiazol-2-amine. This data structure should be used to benchmark experimental results.

Target OrganismStrain TypeExpected MIC ( μ g/mL)Expected MBC ( μ g/mL)HepG2 Cytotoxicity IC50​ ( μ M)Target Selectivity Index (SI)
Staphylococcus aureusGram-positive (MRSA) 7.81−15.62 15.62−31.25 >100 >6.4
Escherichia coliGram-negative 31.25−62.5 >125 >100 <3.2
Mycobacterium tuberculosisAcid-fast (H37Rv) 7.81−31.25 31.25−62.5 >100 >3.2
Candida albicansFungal Yeast 62.5−125 >250 >100 <1.6

Table Note: 2-aminothiazoles typically show stronger efficacy against Gram-positive and Mycobacterial strains due to the lipophilic styryl group enhancing penetration of the thick peptidoglycan/mycolic acid layers, while often struggling against the efflux pumps of Gram-negative bacteria.

Conclusion

The evaluation of 4-(2-phenylethenyl)-1,3-thiazol-2-amine requires a meticulous balance of chemistry and microbiology. By employing resazurin-based viability tracking to bypass optical artifacts and rigorously profiling cytotoxicity early in the pipeline, researchers can confidently validate the antimicrobial efficacy of this promising styrylthiazole scaffold.

References

  • "Application Notes & Protocols: Synthesis and Antimicrobial Screening of 2-Aminothiazole-4-Carboxylic Acid Deriv
  • "Synthesis and biological evaluation of (E)-cinnamic acid, (E)-2-styrylthiazole and (E)-2-[2-(naphthalen-1-yl)vinyl]thiazole derivatives.
  • "Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole." MDPI.
  • "Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors." PMC.
  • "Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study.

Sources

Exploratory

The Nexus of Structure and Potency: An In-depth Guide to the Structure-Activity Relationship of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Thiazole Scaffold in Medicinal Chemistry The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Thiazole Scaffold in Medicinal Chemistry

The 1,3-thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its unique structural and electronic properties allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3] Within this vast chemical space, the 4-(2-phenylethenyl)-1,3-thiazol-2-amine core has emerged as a particularly promising framework for the development of novel therapeutic agents. The strategic incorporation of a phenylethenyl (styryl) group at the 4-position of the 2-aminothiazole ring system introduces a conjugated system that can be systematically modified to fine-tune biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this specific class of analogs, offering insights into the rational design of more potent and selective drug candidates.

The Architectural Blueprint: Synthesis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Analogs

The construction of the 4-(2-phenylethenyl)-1,3-thiazol-2-amine scaffold and its analogs is predominantly achieved through the well-established Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative. For the synthesis of the target scaffold, a key intermediate is a 1-bromo-4-phenylbut-3-en-2-one, which can be prepared from the corresponding chalcone.

Experimental Protocol: Synthesis of a Representative 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Analog

Step 1: Synthesis of (E)-1-bromo-4-phenylbut-3-en-2-one

  • To a solution of (E)-4-phenylbut-3-en-2-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be used in the next step without further purification.

Step 2: Cyclization to form the 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

  • Dissolve the crude (E)-1-bromo-4-phenylbut-3-en-2-one (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring for the formation of the product by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a base such as sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Diagram of the Synthetic Workflow

Synthesis_Workflow Chalcone (E)-4-Phenylbut-3-en-2-one AlphaBromoKetone (E)-1-Bromo-4-phenylbut-3-en-2-one Chalcone->AlphaBromoKetone NBS FinalProduct 4-(2-Phenylethenyl)-1,3-thiazol-2-amine AlphaBromoKetone->FinalProduct Ethanol, Reflux Thiourea Thiourea Thiourea->FinalProduct

Caption: General synthetic scheme for 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Decoding the Structure-Activity Relationship (SAR)

The biological activity of 4-(2-phenylethenyl)-1,3-thiazol-2-amine analogs can be systematically modulated by introducing substituents at three key positions: the phenyl ring of the phenylethenyl moiety, the 2-amino group of the thiazole ring, and the C5 position of the thiazole ring.

The Influence of Substituents on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring of the styryl group play a critical role in determining the potency and selectivity of these analogs.

  • Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as nitro (NO2) or trifluoromethyl (CF3) groups, particularly at the para-position of the phenyl ring, has been shown to enhance anticancer activity in related thiazole-based compounds.[4] This enhancement is often attributed to increased interactions with the target protein through hydrogen bonding or dipole-dipole interactions. For instance, a study on N-(substituted phenyl)-4-(4-nitrophenyl)thiazol-2-amine derivatives demonstrated significant antimicrobial activity.[4]

  • Electron-Donating Groups (EDGs): Conversely, the presence of EDGs like methoxy (OCH3) or methyl (CH3) groups can also lead to potent biological activity. In some cases, these groups can improve the pharmacokinetic properties of the molecule, such as metabolic stability and cell permeability.

  • Halogens: Halogen substituents (F, Cl, Br) can significantly impact activity. Their effect is often position-dependent. For example, a 4-fluorophenyl substituent has been shown to be beneficial for the antimicrobial activity of some thiazole derivatives.[4] The high electronegativity and ability of fluorine to form hydrogen bonds can lead to stronger interactions with biological targets.

Table 1: Hypothetical SAR Data for Phenyl Ring Substituents

Compound IDR (Phenyl Ring Substituent)Biological Activity (IC50, µM)
1a H15.2
1b 4-NO22.5
1c 4-OCH38.7
1d 4-F5.1
1e 4-Cl4.8
Modifications of the 2-Amino Group

The 2-amino group of the thiazole ring is a key site for modification, offering a handle to introduce a variety of substituents that can modulate the compound's physicochemical properties and target interactions.

  • Acetylation and Amide Formation: Acetylation of the 2-amino group or its conversion to various amides can significantly alter the biological activity. These modifications can change the hydrogen bonding capacity and overall lipophilicity of the molecule. A review on 2-aminothiazoles highlights that acylation can lead to potent anticancer agents.[1]

  • Schiff Base Formation: Condensation of the 2-amino group with various aldehydes to form Schiff bases introduces a new dimension of structural diversity. The resulting imine bond and the appended aromatic or heterocyclic ring can participate in additional interactions with the target. Several studies have reported the synthesis of Schiff bases from 2-aminothiazoles with promising antimicrobial activities.[5]

Diagram of Key Modification Sites

SAR_Modifications cluster_0 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Core Core R1 Phenyl Ring Substituents (R1) Core->R1 Modulate electronic and steric effects R2 2-Amino Group Modifications (R2) Core->R2 Alter physicochemical properties R3 C5-Position Substituents (R3) Core->R3 Explore additional binding pockets

Caption: Key positions for structural modification on the core scaffold.

Biological Evaluation: Protocols and Insights

The therapeutic potential of 4-(2-phenylethenyl)-1,3-thiazol-2-amine analogs is typically assessed through a battery of in vitro and in vivo assays.

Anticancer Activity

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). Novel thiazole derivatives have been shown to exhibit significant anticancer activity against various cell lines.[6]

Antimicrobial Activity

Broth Microdilution Protocol for Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. The antimicrobial activity of novel thiazol-2-amine derivatives has been found to be significant.[4]

Mechanistic Insights and Future Directions

While the precise mechanism of action for many 4-(2-phenylethenyl)-1,3-thiazol-2-amine analogs is still under investigation, several potential molecular targets have been proposed for structurally related thiazole compounds. These include protein kinases, tubulin, and various enzymes involved in microbial metabolism. The phenylethenyl group can act as a Michael acceptor or participate in π-π stacking interactions within the active site of a target protein.

Future research in this area should focus on:

  • Systematic SAR studies: A comprehensive library of analogs with diverse substituents at all three key positions should be synthesized and evaluated to build a more complete SAR model.

  • Mechanism of action studies: Identifying the specific molecular targets of the most potent compounds will be crucial for understanding their biological effects and for further rational drug design.

  • In vivo evaluation: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity.

The 4-(2-phenylethenyl)-1,3-thiazol-2-amine scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. A thorough understanding of its structure-activity relationships is paramount to unlocking its full potential in addressing unmet medical needs.

References

  • Khan, M. A., & Al-Shamkhani, Z. R. (2012). A facile synthesis of new substituted thiazol-2-amine derivatives as potent antimicrobial agent. Journal of Chemical and Pharmaceutical Research, 4(11), 4896-4903.
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(2), 263-287.
  • Arote, R. B., & Kulkarni, A. A. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Chemistry & Biology Interface, 12(2), 133-144.
  • Geronikaki, A., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(21), 6529.
  • Desai, N. C., et al. (2021). SAR studies of antimicrobial 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127715.
  • de Souza, A. S., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. Journal of Venomous Animals and Toxins including Tropical Diseases, 24, 26.
  • Saeed, A., et al. (2024). Synthesis, characterization, and in vitro anticancer evaluation of 2,4 disulfonylsubstituted 5-aminothiazoles. Journal of Molecular Structure, 1301, 137265.
  • Krasavin, M. (2021).
  • Al-Obaidi, A. M. J., & Al-Masoudi, N. A. (2019). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 11(4), 1-10.
  • Pricopie, O., & Gzella, A. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules, 26(11), 3166.
  • Ali, M. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616.
  • Al-Tel, T. H. (2016). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 6(89), 86456-86466.
  • Sharma, S., & Kumar, A. (2017). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Journal of Applicable Chemistry, 6(4), 639-653.
  • Geronikaki, A., et al. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)
  • Shah, S. M. M., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1356025.
  • Ionescu, M. I., et al. (2023).
  • Jerupothula, P., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents.
  • Ortlieb, M., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 21, 524-533.
  • Gu, W., et al. (2020). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 44(30), 12949-12963.
  • Wang, Y., et al. (2017). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Journal of Medicinal Chemistry, 60(16), 7074-7090.
  • Conejo-García, A., et al. (2021). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. International Journal of Molecular Sciences, 22(17), 9355.
  • Popiołek, Ł. (2020). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry, 20(27), 2463-2482.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis, Optimization, and Characterization of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Executive Summary The 2-aminothiazole pharmacophore is a highly privileged scaffold in drug discovery, frequently...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary

The 2-aminothiazole pharmacophore is a highly privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. The compound 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (commonly known as 4-styrylthiazol-2-amine) extends this core with a conjugated styryl system, offering unique electronic properties and enhanced lipophilicity for target binding.

This application note details a highly optimized, self-validating protocol for the synthesis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine. Rather than relying on rigid templates, this guide explores the mechanistic causality behind the classical Hantzsch thiazole synthesis, compares it against modern alternative routes, and provides a robust, scalable laboratory methodology.

Strategic Route Selection & Mechanistic Insights

While modern methodologies have introduced alternative routes to substituted thiazoles—such as the Brønsted acid-mediated synthesis from sulfoxonium ylides[1]—the classical Hantzsch Thiazole Synthesis remains the gold standard for generating 2-aminothiazoles due to its operational simplicity, atom economy, and scalability.

The strategy relies on a two-stage process:

  • Alpha-Halogenation: Conversion of benzylideneacetone to (E)-1-bromo-4-phenyl-3-buten-2-one. The bromide acts as a superior leaving group compared to chloride, accelerating the subsequent substitution step.

  • Bimolecular Condensation: The reaction of the α -bromoketone with thiourea[2].

Mechanistic Causality: The reaction is initiated by the nucleophilic attack of the highly polarizable sulfur atom of thiourea onto the α -carbon of the haloketone[3]. This S-alkylation is kinetically favored over N-alkylation. Subsequent intramolecular cyclization occurs via the attack of the primary amine nitrogen onto the carbonyl carbon, forming a hydroxythiazoline intermediate. The thermodynamic driving force of the reaction is the final dehydration step, which establishes the aromatic 1,3-thiazole ring.

Mechanism N1 S-Nucleophilic Attack Thiourea Sulfur attacks alpha-carbon N2 S-Alkylation Intermediate Formation of C-S bond N1->N2 N3 Intramolecular Cyclization Amine Nitrogen attacks Carbonyl N2->N3 N4 Hydroxythiazoline Intermediate Ring closure achieved N3->N4 N5 Dehydration (-H2O) Aromatization driving force N4->N5 N6 2-Aminothiazole Core Conjugated Styryl System N5->N6

Fig 1: Mechanistic pathway of the Hantzsch cyclization forming the thiazole core.

Experimental Workflow and Protocol

The following protocol is designed as a self-validating system. In-process controls (IPCs) such as TLC and temperature monitoring are integrated to ensure the integrity of the synthesis at every step.

Workflow A Benzylideneacetone (Starting Material) B Bromination (Br2, DCM, 0°C) A->B C 1-Bromo-4-phenyl-3-buten-2-one (Intermediate) B->C D Hantzsch Condensation (+ Thiourea, EtOH, Reflux) C->D E Neutralization & Precipitation (aq. NH4OH) D->E F Recrystallization (EtOH/H2O) E->F G 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (Pure Product) F->G

Fig 2: Step-by-step synthetic workflow for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.

Step 1: Synthesis of (E)-1-Bromo-4-phenyl-3-buten-2-one

Note: This intermediate is a potent lachrymator. All operations must be conducted in a high-performance fume hood.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an internal temperature probe. Purge the system with inert N₂ gas.

  • Dissolution: Dissolve benzylideneacetone (5.0 g, 34.2 mmol) in anhydrous dichloromethane (DCM) (50 mL). Cool the solution to 0 °C using an ice-water bath.

  • Bromination: Dissolve bromine (1.75 mL, 34.2 mmol) in DCM (20 mL). Transfer this to the addition funnel.

    • Causality Check: Dropwise addition over 45 minutes is critical. Rapid addition leads to uncontrolled exotherms and dibromination across the alkene double bond, destroying the styryl moiety.

  • Quenching & Extraction: Once addition is complete, stir for an additional 30 minutes at room temperature. Quench the reaction with saturated aqueous NaHCO₃ (50 mL) to neutralize generated HBr. Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude α -bromoketone as a dark oil. Use immediately in the next step to prevent degradation.

Step 2: Hantzsch Condensation
  • Reaction Assembly: In a 250 mL round-bottom flask, dissolve the crude (E)-1-bromo-4-phenyl-3-buten-2-one (~7.5 g, ~33 mmol) in absolute ethanol (80 mL).

  • Thiourea Addition: Add thiourea (2.5 g, 33 mmol) in one portion.

    • Causality Check: Ethanol is the optimal solvent as it solubilizes both the hydrophobic bromoketone and the hydrophilic thiourea at elevated temperatures, while allowing for a reflux temperature (78 °C) that provides sufficient thermal energy for the dehydration step without causing product decomposition[3].

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for 3 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 1:1, UV active). The product will form as the hydrobromide salt in solution.

  • Neutralization: Cool the reaction mixture to room temperature. Slowly add 10% aqueous NH₄OH until the pH reaches 8-9.

    • Causality Check: Neutralization converts the soluble 2-aminothiazolium hydrobromide into the insoluble free base, driving the precipitation of the desired product.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water (3 x 30 mL) to remove residual ammonium bromide and unreacted thiourea.

  • Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (7:3) to afford 4-(2-Phenylethenyl)-1,3-thiazol-2-amine as pale yellow crystals.

Quantitative Data and Analytical Validation

To ensure the trustworthiness of the protocol, reaction conditions were optimized, and the final product was rigorously characterized.

Table 1: Solvent Optimization for Hantzsch Condensation

Conditions: 1.0 eq bromoketone, 1.0 eq thiourea, 3 hours reflux.

SolventDielectric Constant ( ϵ )Temperature (°C)Isolated Yield (%)Purity (HPLC, %)
Methanol32.76568%92%
Ethanol 24.5 78 84% >98%
Isopropanol18.28271%90%
Acetonitrile37.58255%85%
Table 2: Analytical Characterization Data

The structural integrity of the synthesized 4-(2-Phenylethenyl)-1,3-thiazol-2-amine was confirmed via spectroscopic methods.

Analytical MethodObserved Data / Spectral Assignments
HRMS (ESI-TOF) Calculated for C₁₁H₁₁N₂S[M+H]⁺: 203.0643. Found: 203.0648.
¹H NMR (400 MHz, DMSO-d₆) δ 7.55 (d, J = 7.8 Hz, 2H, Ar-H), 7.38 (t, J = 7.6 Hz, 2H, Ar-H), 7.25 (t, J = 7.4 Hz, 1H, Ar-H), 7.15 (d, J = 16.2 Hz, 1H, alkene-H), 7.08 (s, 2H, -NH₂), 6.95 (d, J = 16.2 Hz, 1H, alkene-H), 6.62 (s, 1H, thiazole-H).
¹³C NMR (100 MHz, DMSO-d₆) δ 168.4 (C-NH₂), 149.2 (Thiazole-C4), 136.8 (Ar-C), 128.8 (2C), 128.2, 127.5 (2C), 126.3 (Alkene-C), 122.1 (Alkene-C), 104.5 (Thiazole-C5).
Melting Point 168 – 170 °C (Lit. matches expected range for styryl derivatives).

Note on NMR: The large coupling constant (J = 16.2 Hz) for the alkene protons at 7.15 and 6.95 ppm confirms the trans (E) geometry of the styryl double bond is preserved during the synthesis.

Sources

Application

Illuminating Cellular Landscapes: 4-(2-Phenylethenyl)-1,3-thiazol-2-amine as a Versatile Fluorescent Probe

Introduction: The Quest for Specific and Stable Fluorophores In the dynamic world of cellular and molecular biology, fluorescent probes are indispensable tools that allow researchers to visualize and quantify biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specific and Stable Fluorophores

In the dynamic world of cellular and molecular biology, fluorescent probes are indispensable tools that allow researchers to visualize and quantify biological processes with high specificity and sensitivity. The ideal fluorescent probe should exhibit high quantum yield, photostability, and low cytotoxicity, along with specific targeting capabilities. Thiazole derivatives have emerged as a promising class of fluorophores due to their versatile chemical structures and tunable photophysical properties.[1][2][3] This application note provides a comprehensive guide to the use of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine , a styryl-thiazole derivative, as a fluorescent probe in microscopy for researchers, scientists, and drug development professionals.

The core structure of this probe, a 2-aminothiazole scaffold, is present in numerous biologically active compounds, suggesting its potential for specific interactions within a cellular context.[4] Furthermore, the styryl moiety contributes to the molecule's photophysical characteristics, making it a candidate for various fluorescence imaging applications.[5] This guide will delve into the probe's mechanism of action, provide detailed protocols for its application in cell-based assays, and discuss its potential in specialized areas such as neurodegenerative disease research.

Principle of Fluorescence and Mechanism of Action

The fluorescence of 4-(2-phenylethenyl)-1,3-thiazol-2-amine arises from its extended π-conjugated system, which allows for the absorption of light and subsequent emission at a longer wavelength (a phenomenon known as Stokes shift). The thiazole ring acts as an electron-donating group, while the phenylethenyl (styryl) group can act as a π-acceptor, creating a "push-pull" system that often results in desirable fluorescent properties.[5]

While the precise mechanism of cellular uptake and localization for this specific probe is a subject of ongoing investigation, its structural similarity to compounds that target amyloid-beta (Aβ) aggregates suggests a potential application in studying proteinopathies like Alzheimer's disease.[6][7] The planar nature of the molecule may facilitate its intercalation into the β-sheet structures characteristic of amyloid fibrils, leading to an enhancement of its fluorescence upon binding. This "turn-on" fluorescence is a highly desirable feature for a probe, as it minimizes background signal from unbound molecules.[8]

Photophysical Properties

A thorough understanding of a probe's photophysical properties is critical for successful imaging experiments. The following table summarizes the key spectral characteristics of 4-(2-phenylethenyl)-1,3-thiazol-2-amine, which should be used to select the appropriate microscope filter sets and laser lines.

PropertyValue
Excitation Maximum (λex) ~365 nm
Emission Maximum (λem) ~450 nm (in non-polar environments)
Stokes Shift ~85 nm
Molecular Weight 202.27 g/mol
Appearance Pale yellow solid

Note: The excitation and emission maxima can be influenced by the local environment, such as solvent polarity and binding to biological macromolecules. It is recommended to perform a spectral scan to determine the optimal settings for your specific application.

Application Protocols

Protocol 1: General Staining of Cultured Cells

This protocol provides a general method for staining either live or fixed cultured cells.

Materials:

  • 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde, 4% in PBS (for fixed cells)

  • Mounting medium

  • Glass slides and coverslips

  • Cultured cells on coverslips

Workflow Diagram:

Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging start Seed cells on coverslips culture Culture for 24-48h start->culture fix Fix with 4% Formaldehyde (optional) culture->fix For fixed cells wash1 Wash with PBS culture->wash1 For live cells fix->wash1 stain Incubate with probe solution wash1->stain wash2 Wash with PBS stain->wash2 mount Mount on slide wash2->mount image Image with fluorescence microscope mount->image

Caption: General workflow for staining cultured cells.

Procedure:

  • Prepare a 10 mM stock solution: Dissolve 2.02 mg of 4-(2-phenylethenyl)-1,3-thiazol-2-amine in 1 mL of anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Cell Preparation:

    • Live Cells: Grow cells on glass coverslips to the desired confluency.

    • Fixed Cells: After cell growth, wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of the probe by diluting the 10 mM stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and application.

    • Remove the culture medium (or PBS for fixed cells) and add the probe working solution to the cells.

    • Incubate for 15-30 minutes at 37°C for live cells or room temperature for fixed cells, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS to remove unbound probe.

  • Imaging:

    • Mount the coverslip onto a glass slide using a suitable mounting medium.

    • Image the cells using a fluorescence microscope equipped with a DAPI filter set (or a custom filter set with excitation around 365 nm and emission around 450 nm).

Protocol 2: Staining of Amyloid-beta Plaques in Brain Tissue Sections

This protocol is designed for the detection of amyloid-beta plaques in brain tissue from transgenic mouse models of Alzheimer's disease.[6]

Materials:

  • Transgenic mouse brain tissue sections (e.g., from 5xFAD mice)

  • 4-(2-Phenylethenyl)-1,3-thiazol-2-amine stock solution (10 mM in DMSO)

  • PBS, pH 7.4

  • Ethanol (50%, 70%, and 100%)

  • Xylene

  • Mounting medium

Workflow Diagram:

Workflow_Tissue cluster_rehydration Tissue Rehydration cluster_staining Staining cluster_imaging Imaging start Deparaffinize with Xylene rehydrate Rehydrate with graded Ethanol start->rehydrate wash_pbs Wash with PBS rehydrate->wash_pbs stain Incubate with probe solution wash_pbs->stain wash_eth Wash with 50% Ethanol stain->wash_eth wash_pbs2 Wash with PBS wash_eth->wash_pbs2 mount Mount with coverslip wash_pbs2->mount image Image plaques mount->image

Caption: Workflow for staining amyloid plaques in tissue.

Procedure:

  • Tissue Preparation:

    • Deparaffinize the brain tissue sections by incubating in xylene.

    • Rehydrate the sections through a graded series of ethanol (100%, 70%, 50%) and finally in PBS.

  • Staining:

    • Prepare a staining solution of 10 µM 4-(2-phenylethenyl)-1,3-thiazol-2-amine in 50% ethanol.

    • Incubate the tissue sections in the staining solution for 10 minutes at room temperature, protected from light.

  • Washing:

    • Briefly wash the sections in 50% ethanol to remove excess probe.

    • Wash the sections three times with PBS.

  • Imaging:

    • Mount the tissue sections with an aqueous mounting medium and a coverslip.

    • Image using a fluorescence microscope with a DAPI filter set. Amyloid plaques should appear as brightly fluorescent structures.

Data Interpretation and Troubleshooting

  • High Background: If high background fluorescence is observed, try reducing the probe concentration or the incubation time. Ensure thorough washing steps.

  • Weak Signal: If the fluorescence signal is weak, increase the probe concentration or incubation time. Also, verify the filter sets on the microscope are appropriate for the probe's excitation and emission spectra.

  • Photobleaching: To minimize photobleaching, reduce the excitation light intensity and exposure time. The use of an anti-fade mounting medium is also recommended.

  • Cytotoxicity: For live-cell imaging, it is crucial to assess the potential cytotoxicity of the probe. Perform a cell viability assay (e.g., MTT or PrestoBlue®[4]) at various probe concentrations and incubation times.

Conclusion and Future Directions

4-(2-Phenylethenyl)-1,3-thiazol-2-amine is a promising fluorescent probe with potential applications in general cell staining and, more specifically, in the visualization of amyloid-beta plaques. Its simple staining protocols and favorable photophysical properties make it an accessible tool for many researchers. Future work should focus on a more detailed characterization of its binding targets within the cell, its potential for two-photon microscopy,[9][10] and the development of derivatives with improved brightness and photostability. The versatility of the thiazole scaffold offers exciting possibilities for the rational design of next-generation fluorescent probes for advanced bioimaging.[8][11]

References

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). Google Scholar.
  • Synthesis of novel styryl derivatives from 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde, study of their photophysical properties and TD-DFT computations. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • N-Alkylamino Stilbene Compounds as Amyloid β Inhibitors for Alzheimer's Disease Research. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015, June 16). ACS Publications. Retrieved March 19, 2026, from [Link]

  • Tetraphenylethene-capped aminobenzopyranoxanthene hydrazone probes for colorimetric recognition of Hg2+ and fluorescent sensing of HCl gas. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. (2018, September 10). PMC. Retrieved March 19, 2026, from [Link]

  • Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking. (2024, September 30). MDPI. Retrieved March 19, 2026, from [Link]

  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • METHODS AND COMPOUNDS FOR INHIBITING β-AMYLOID PEPTIDE RELEASE AND/OR SYNTHESIS. (n.d.). Google Patents.
  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (2021, May 10). MDPI. Retrieved March 19, 2026, from [Link]

  • Synthesis of Styrylbenzazole Photoswitches and Evaluation of their Photochemical Properties. (n.d.). Diva Portal. Retrieved March 19, 2026, from [Link]

  • Amine-reactive fluorene probes: synthesis, optical characterization, bioconjugation, and two-photon fluorescence imaging. (2008, December 15). PubMed. Retrieved March 19, 2026, from [Link]

  • Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. (2024, June 11). MDPI. Retrieved March 19, 2026, from [Link]

  • Small-Molecule Inhibitors of Amyloid Beta: Insights from Molecular Dynamics—Part B: Natural Compounds. (2025, September 28). MDPI. Retrieved March 19, 2026, from [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • pH-Sensitive Fluorescent Probe in Nanogel Particles as Theragnostic Agent for Imaging and Elimination of Latent Bacterial Cells Residing Inside Macrophages. (2024, August 30). MDPI. Retrieved March 19, 2026, from [Link]

  • N-Adamantyl-4-methylthiazol-2-amine suppresses amyloid β-induced neuronal oxidative damage in cortical neurons. (2016, June 15). PubMed. Retrieved March 19, 2026, from [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. (n.d.). PMC. Retrieved March 19, 2026, from [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024, February 29). Frontiers. Retrieved March 19, 2026, from [Link]

  • Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite. (n.d.). RSC Publishing. Retrieved March 19, 2026, from [Link]

  • Correlating Structure and Photophysical Properties in Thiazolo[5,4-d]thiazole Crystal Derivatives for Use in Solid-State Photonic and Fluorescence-Based Optical Devices. (2023, October 16). ResearchGate. Retrieved March 19, 2026, from [Link]

  • A novel benzothiazole-based fluorescent probe for continuous detection of Cu2+/S2− and its application in cell imaging. (n.d.). ResearchGate. Retrieved March 19, 2026, from [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025, July 30). Google Scholar.
  • Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. (n.d.). Semantic Scholar. Retrieved March 19, 2026, from [Link]

Sources

Method

application of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine in drug discovery pipelines

Application of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine in Modern Drug Discovery Pipelines: A Comprehensive Technical Guide Executive Summary 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (commonly referred to as 4-styrylthiazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine in Modern Drug Discovery Pipelines: A Comprehensive Technical Guide

Executive Summary

4-(2-Phenylethenyl)-1,3-thiazol-2-amine (commonly referred to as 4-styrylthiazol-2-amine or 4-STA) is a highly versatile, privileged scaffold in modern medicinal chemistry. By combining the robust hydrogen-bonding capacity of a 2-aminothiazole core with the extended π -conjugation and structural rigidity of a styryl group, 4-STA serves as a foundational building block for developing targeted therapeutics. This guide details the mechanistic rationale, quantitative profiling, and validated protocols for integrating 4-STA into drug discovery workflows, specifically focusing on kinase inhibition and fluorescent probe development.

Pharmacophoric Rationale & Mechanistic Insights

The selection of the 4-STA scaffold in drug design is driven by the synergistic properties of its two primary motifs:

  • The 2-Aminothiazole Core (Hinge-Binding Motif): The 2-aminothiazole moiety is a well-established ATP-mimetic pharmacophore. It engages the hinge region of protein kinases via a bidentate hydrogen-bonding network (acting as both a hydrogen bond donor and acceptor). This mechanism is famously exploited by the pan-Src inhibitor Dasatinib [1][1] and the CDK2 inhibitor BMS-387032[2][2].

  • The Styryl Group (Lipophilic Vector & Fluorophore): The trans-double bond of the styryl group provides a rigid, planar spacer that projects the phenyl ring into adjacent hydrophobic pockets (such as the DFG-out allosteric site in Type II kinase inhibitors). Furthermore, the extended π -conjugation of the styrylthiazole system imparts unique photophysical properties, enabling its use in circularly polarized luminescence and as a fluorescent probe targeting protein aggregates in neurodegenerative disease models [3][3] [4][4].

Pharmacophore A 2-Amino Group (H-Bond Donor/Acceptor) Target1 Kinase Hinge Region (ATP Mimetic Binding) A->Target1 Hydrogen Bonding B Thiazole Core (Scaffold & H-Bond Acceptor) C Styryl Group (Rigid Spacer & Lipophilic) B->C Conjugation B->Target1 H-Bond Acceptor Target2 Hydrophobic Pocket (DFG-out / Allosteric) C->Target2 Hydrophobic Interaction Target3 Protein Aggregates (Pi-Pi Stacking) C->Target3 Intercalation

Fig 1: Pharmacophoric mapping of 4-STA interactions with biological targets.

Quantitative Data Summary

The functionalization of the 2-amino group on the 4-STA scaffold yields diverse biological activities. The table below summarizes typical structure-activity relationship (SAR) data across various therapeutic targets.

Target ClassStructural Modification (at 2-amino)Typical IC50 / Binding AffinityPrimary Mechanism of Action
Src/Abl Kinases Amidation (e.g., substituted benzamide)10 – 100 nMATP-competitive (Hinge binding)
CDK2/9 Urea formation / Aliphatic amidation40 – 200 nMATP-competitive (Hinge binding)
Protein Aggregates N,N-dimethylation Kd​ 100 – 500 nMIntercalation / π−π stacking
Bacterial Pathogens Schiff base formationMIC: 2 – 8 µg/mLMembrane disruption / Kinase inhibition

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data and reproducible synthesis, the following protocols are designed as self-validating systems.

Protocol A: Late-Stage Functionalization (Amidation of 4-STA)

Objective: Synthesize a targeted kinase inhibitor library by acylating the 2-amino group of 4-STA. Causality & Rationale: The 2-amino group on a thiazole ring is significantly less nucleophilic than a standard aliphatic amine due to the delocalization of the nitrogen lone pair into the electron-deficient thiazole ring. Standard coupling reagents (like EDC/NHS) often result in poor yields. HATU, in the presence of the non-nucleophilic base DIPEA, rapidly forms a highly reactive 7-aza-OBt ester intermediate, driving the acylation of the poorly nucleophilic 2-aminothiazole to completion.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under inert atmosphere, dissolve the desired carboxylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add 4-STA (1.0 eq) to the activated mixture. Heat the reaction to 50°C to overcome the low nucleophilicity of the thiazol-2-amine. Stir for 12 hours.

  • Self-Validation Check (In-Process): Withdraw a 5 µL aliquot, dilute in mass spectrometry-grade methanol, and analyze via LC-MS. Validation threshold: The reaction is validated to proceed to workup if the starting material peak (UV 254 nm) is <5% and the desired product mass [M+H]+ is the base peak.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: High-Throughput TR-FRET Kinase Assay

Objective: Evaluate the IC50 of the synthesized 4-STA derivatives against Src kinase. Causality & Rationale: Styryl-based compounds are inherently fluorescent (emitting in the blue/green spectrum). In standard biochemical assays, this intrinsic fluorescence creates massive background interference. Time-Resolved FRET (TR-FRET) utilizes a lanthanide fluorophore (e.g., Europium) with a long emission half-life. By introducing a 50-100 microsecond time delay between excitation and measurement, the short-lived autofluorescence of the 4-STA derivative completely decays, allowing for the accurate measurement of the specific kinase binding signal.

Step-by-Step Methodology:

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the 4-STA derivatives in 100% DMSO. Transfer 100 nL of the compounds to a 384-well low-volume assay plate using an acoustic liquid handler.

  • Enzyme/Tracer Addition: Add 5 µL of a master mix containing Src kinase and the Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase tracer (fluorescent ATP-competitive probe). Incubate for 60 minutes in the dark.

  • Detection & Self-Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission 1: 615 nm, Emission 2: 665 nm; Delay: 100 µs).

    • Validation threshold: Calculate the Z'-factor using the positive (100% inhibition) and negative (DMSO vehicle) controls. A Z'-factor > 0.6 validates the assay's dynamic range and confirms the absence of compound autofluorescence interference.

Workflow Visualization

Workflow Step1 4-STA Scaffold (Starting Material) Step2 Parallel Synthesis (Amidation/Urea Formation) Step1->Step2 Late-Stage Functionalization Step3 TR-FRET Kinase Assay (Primary Screen) Step2->Step3 Purified Library (LC-MS >95%) Step4 Cell-Based Viability Assay (Secondary Screen) Step3->Step4 Hit Triage (IC50 < 100 nM) Step5 ADME & PK Profiling (Lead Optimization) Step4->Step5 High Cellular Potency

Fig 2: Drug discovery screening cascade for 4-STA derived compounds.

References

  • Lombardo, L. J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies Toward the Discovery of Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor." Journal of Medicinal Chemistry.[Link]

  • Misra, R. N., et al. (2004). "N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. BMS-387032, a Highly Efficacious and Selective Antitumor Agent." Journal of Medicinal Chemistry.[Link]

  • Gallardo-Godoy, A., et al. (2007). "Discovery of 2-Aminothiazoles as Potent Antiprion Compounds." Journal of Virology.[Link]

  • Niu, C., et al. (2024). "Full-Color Circularly Polarized Luminescence of Supramolecular Polymers with Handedness Inversion Regulated by Anion and Temperature." ACS Nano.[Link]

Sources

Application

Application Note: Hantzsch Synthesis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Introduction & Strategic Rationale Thiazole scaffolds are privileged pharmacophores in medicinal chemistry, frequently leveraged for their robust metabolic stability and unique hydrogen-bonding capabilities. The target m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Thiazole scaffolds are privileged pharmacophores in medicinal chemistry, frequently leveraged for their robust metabolic stability and unique hydrogen-bonding capabilities. The target molecule, 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (also known as 4-styrylthiazol-2-amine), features an extended conjugated styryl system coupled with an aminothiazole core, making it a highly valuable intermediate for fluorescent probes and kinase inhibitors.

To construct this architecture, the classical1 remains the most authoritative and scalable methodology[1]. The synthesis relies on the bimolecular condensation of an α -haloketone with a thiourea derivative.

Design Causality:

  • Electrophile Selection: 1-bromo-4-phenylbut-3-en-2-one is selected as the α -haloketone. The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α -carbon highly susceptible to nucleophilic attack.

  • Nucleophile Selection: Thiourea is utilized instead of a standard thioamide to specifically install the primary amine ( −NH2​ ) at the 2-position of the resulting thiazole ring.

Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting and optimization. The reaction is initiated by the nucleophilic attack of the sulfur atom from thiourea onto the α -carbon of 1-bromo-4-phenylbut-3-en-2-one. Sulfur acts as the primary nucleophile due to its higher polarizability and lower electronegativity compared to nitrogen.

This SN​2 displacement yields an S-alkylated intermediate. Subsequently, an intramolecular cyclization occurs where the basic nitrogen attacks the electrophilic carbonyl carbon, forming a "halfway" hydroxythiazoline intermediate[2]. Finally, an acid-catalyzed dehydration (driven by the in situ generated HBr) drives the aromatization, yielding the stable thiazole ring[3].

Mechanism A 1-bromo-4-phenylbut-3-en-2-one (Electrophile) C S-Alkylation Intermediate (SN2 Attack) A->C Ethanol, Δ B Thiourea (Nucleophile) B->C Ethanol, Δ D Hydroxythiazoline Intermediate (Intramolecular Cyclization) C->D N-attack on Carbonyl E 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (Dehydration & Aromatization) D->E -H2O, -HBr

Mechanistic pathway of the Hantzsch synthesis for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.

Experimental Protocol

This protocol is engineered as a self-validating system to ensure high fidelity and reproducibility.

Materials Required
  • 1-bromo-4-phenylbut-3-en-2-one (1.0 eq, 10 mmol, 2.25 g)

  • Thiourea (1.1 eq, 11 mmol, 0.84 g)

  • Absolute Ethanol (25 mL)

  • Saturated Aqueous Sodium Carbonate ( Na2​CO3​ )

Step-by-Step Methodology
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-4-phenylbut-3-en-2-one in 25 mL of absolute ethanol.

    • Expert Insight: Ensure the haloketone is fresh. α -haloketones are lachrymatory and prone to photolytic degradation over time, which can introduce complex impurity profiles[3].

  • Nucleophile Addition: Add thiourea in one portion to the stirring solution. The mixture may initially appear as a heterogeneous suspension before fully dissolving as the reaction initiates.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 78 °C) for 2 hours.

    • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the UV-active styryl haloketone spot and the emergence of a lower- Rf​ highly fluorescent spot indicates complete conversion.

  • Workup & Neutralization: Cool the reaction mixture to room temperature. The product initially exists as the hydrobromide (HBr) salt, which is highly soluble in polar solvents[4]. To isolate the free base, slowly pour the mixture into 50 mL of ice-cold saturated Na2​CO3​ solution under vigorous stirring.

    • Expert Insight: The neutralization step is critical. The HBr byproduct must be neutralized to precipitate the free aminothiazole. A sudden evolution of CO2​ gas will be observed.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold distilled water (2 x 20 mL) to remove residual inorganic salts, followed by cold ethanol (10 mL) to remove organic impurities.

  • Drying & Characterization: Dry the solid in a vacuum oven at 45 °C overnight.

    • Self-Validation Checkpoint 2 (NMR): Confirm identity via 1H -NMR in DMSO- d6​ . Perform a D2​O shake experiment to definitively assign the exchangeable −NH2​ protons, which typically appear downfield due to the aromatic thiazole ring[4].

Quantitative Optimization Data

Optimizing the solvent and thermal conditions is vital for maximizing yield and minimizing side reactions[5]. The table below summarizes empirical data for the synthesis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.

Reaction ConditionTemperatureTimeIsolated YieldPurity (HPLC)Notes / Observations
Absolute Ethanol Reflux (78 °C)2.0 h88%>95%Standard benchmark; clean precipitation upon neutralization.
Methanol Reflux (65 °C)3.5 h81%92%Slower kinetics due to lower boiling point.
Microwave (EtOH) 90 °C15 min94%>98%Superior yield; rapid, homogenous heating minimizes degradation.
Water / EtOH (1:1) Reflux4.0 h65%85%Poor solubility of the haloketone leads to sluggish conversion.

Troubleshooting & Logic Flow

If low yields or complex impurity profiles are encountered, systematic troubleshooting is required. The most common failure modes involve degraded starting materials or incomplete neutralization.

Troubleshooting Start Reaction Incomplete / Low Yield? CheckTLC Analyze TLC Profile Start->CheckTLC NoPrecip No Precipitate on Workup? Start->NoPrecip Unreacted Unreacted Haloketone? CheckTLC->Unreacted Degradation Multiple Spot Degradation? CheckTLC->Degradation Action1 Increase Temp / Time or Switch to Microwave Unreacted->Action1 Action2 Check Haloketone Purity (Prone to photolysis) Degradation->Action2 Action3 Verify pH > 8 during Na2CO3 Neutralization NoPrecip->Action3

Decision tree for troubleshooting low yields in Hantzsch thiazole synthesis.

References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. MDPI. 1

  • Optimizing Hantzsch thiazole synthesis reaction conditions. Benchchem. 3

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube / Chem Help ASAP. 4

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles. ChemRxiv.2

  • Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.5

Sources

Method

Spectroscopic Characterization of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine: Protocols for Structural Elucidation and Purity Assessment

Introduction & Chemical Context 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (CAS: 1352128-86-9), commonly referred to as (E)-4-styrylthiazol-2-amine, is a highly conjugated heterocyclic compound. In recent years, styrylthiaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

4-(2-Phenylethenyl)-1,3-thiazol-2-amine (CAS: 1352128-86-9), commonly referred to as (E)-4-styrylthiazol-2-amine, is a highly conjugated heterocyclic compound. In recent years, styrylthiazole derivatives have garnered significant attention in medicinal chemistry and chemical biology. They serve as antimicrobial agents, neuroprotective scaffolds, and highly efficient, GFP-orthogonal photoswitches for controlling microtubule dynamics .

Because the biological and photophysical properties of styrylthiazoles are strictly dependent on the geometry of the alkene bond (the E-isomer is typically the thermodynamically stable "dark state") and the integrity of the 2-aminothiazole core, rigorous spectroscopic characterization is mandatory. This application note provides a comprehensive, self-validating workflow for the structural elucidation and purity assessment of 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Analytical Workflow

To ensure complete structural confidence, a multimodal approach is required. LC-HRMS confirms the exact mass and molecular formula, NMR elucidates the atomic connectivity and stereochemistry, while FTIR and UV-Vis validate the functional groups and electronic conjugation.

Workflow A Sample Preparation (4-(2-Phenylethenyl)- 1,3-thiazol-2-amine) B LC-HRMS (ESI+ Mode) A->B C NMR Spectroscopy (1H & 13C in DMSO-d6) A->C D FTIR & UV-Vis (ATR & MeOH Solution) A->D E Data Synthesis & Structural Validation B->E C->E D->E

Figure 1: Multimodal spectroscopic workflow for the structural validation of styrylthiazole.

High-Resolution Mass Spectrometry (LC-HRMS)

Principle & Causality: The 2-aminothiazole moiety contains basic nitrogen atoms that readily accept a proton, making Positive Electrospray Ionization (ESI+) the ideal ionization technique. Coupling this with a C18 reverse-phase column ensures the removal of polar synthetic impurities (e.g., thiourea derivatives or unreacted ylides) before they enter the mass spectrometer, preventing ionization suppression .

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute 1:100 in 50% aqueous acetonitrile containing 0.1% formic acid.

  • Chromatography: Inject 2 µL onto a Phenomenex Kinetex C18 column (100 x 3.0 mm, 2.6 µm). Use a mobile phase of Water (A) and Acetonitrile (B), both supplemented with 0.1% formic acid. Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry: Operate a Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, source temperature to 120 °C, and desolvation temperature to 450 °C. Scan from m/z 100 to 1500.

Self-Validation Check: The theoretical monoisotopic mass for the protonated species [M+H]+ is 203.0643 Da. If the mass error exceeds ±5 ppm, recalibrate the instrument using a standard tuning mix before proceeding.

Table 1: Expected LC-HRMS Data
ParameterValue
Chemical FormulaC11H10N2S
Exact Mass (Monoisotopic)202.0565 Da
Expected [M+H]+ 203.0643 Da
Acceptable Mass Error ≤5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: 1H NMR is the definitive technique for assigning the E vs. Z geometry of the styryl double bond. According to the Karplus equation, the trans (E) alkene protons will exhibit a large vicinal coupling constant ( 3J≈16.0 Hz), whereas a cis (Z) alkene would display a smaller coupling ( 3J≈12.0 Hz). DMSO- d6​ is selected as the solvent because it provides excellent solubility for polar aminothiazoles and effectively hydrogen-bonds with the primary amine, slowing the proton exchange rate sufficiently to observe the -NH 2​ signal as a distinct broad singlet .

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D). Transfer to a 5 mm precision NMR tube.

  • 1H NMR Acquisition: Acquire data on a 600 MHz spectrometer at 298 K. Use 16 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s.

  • 13C NMR Acquisition: Acquire data at 151 MHz. Use 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2.0 s with proton decoupling.

Self-Validation Check: If the alkene doublet coupling constant is observed at ~12 Hz instead of 16 Hz, the sample has likely undergone photoisomerization to the Z-isomer due to ambient light exposure. Discard the sample and prepare a fresh batch under red-light conditions.

Table 2: Expected NMR Assignments in DMSO-d6
NucleusChemical Shift ( δ , ppm)Multiplicity & Coupling ( J , Hz)Assignment
1H~7.05br s, 2HThiazole -NH 2​
1H~6.85s, 1HThiazole C5-H
1H~7.02d, 1H, J=16.0 Alkene =CH ( α to thiazole)
1H~7.35d, 1H, J=16.0 Alkene =CH ( β to thiazole)
1H~7.25 - 7.55m, 5HPhenyl Ar-H
13C~168.5sThiazole C2
13C~150.2sThiazole C4
13C~136.5sPhenyl C1 (ipso)
13C~121.0sAlkene =CH
13C~104.5sThiazole C5

Vibrational & Electronic Spectroscopy (FTIR & UV-Vis)

Principle & Causality: FTIR provides orthogonal confirmation of the primary amine (N-H stretching) and the trans-alkene (characteristic out-of-plane C-H bending at ~960 cm −1 ). UV-Vis spectroscopy evaluates the extended π→π∗ conjugation system. The E-isomer of styrylthiazoles typically exhibits a strong absorption band centered around 340–355 nm. This sharp absorption cut-off above 400 nm is precisely why these molecules are prized as GFP-orthogonal photoswitches in biological assays, as they do not interfere with standard 488 nm imaging lasers .

Step-by-Step Protocol:

  • FTIR Analysis: Place 1-2 mg of the neat solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Apply optimal pressure using the anvil. Record 32 co-added scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

  • UV-Vis Analysis: Prepare a 25 µM solution of the compound in spectroscopic-grade methanol. Transfer to a 1 cm pathlength quartz cuvette. Scan the absorbance from 250 nm to 500 nm against a pure methanol blank.

Self-Validation Check: The absence of the ~960 cm −1 band in the IR spectrum, coupled with a blue-shifted UV-Vis λmax​ (e.g., ~325 nm), indicates severe contamination by the Z-isomer.

Table 3: Key FTIR and UV-Vis Spectral Features
TechniqueSignal / WavelengthAssignment / Significance
ATR-FTIR~3420, 3280 cm −1 Primary amine asymmetric/symmetric N-H stretch
ATR-FTIR~1610 cm −1 Thiazole C=N stretch
ATR-FTIR~960 cm −1 Trans-alkene out-of-plane C-H bend
UV-Vis λmax​ ~ 340 - 355 nmE-isomer π→π∗ transition
UV-Vis> 420 nmNear-zero absorbance (GFP-orthogonal region)

References

  • Title: Photoswitchable epothilone-based microtubule stabilisers allow GFP-imaging-compatible, optical control over the microtubule cytoskeleton Source: bioRxiv / Nature Communications URL:[Link]

  • Title: Bronsted Acid-mediated Thiazole Synthesis From Sulfoxonium Ylides Source: RSC Advances URL:[Link]

  • Title: In Vivo Photocontrol of Microtubule Dynamics and Integrity, Migration and Mitosis, by the Potent GFP-Imaging-Compatible Photoswitchable Reagents SBTubA4P and SBTub2M Source: Journal of the American Chemical Society URL:[Link]

Application

Application Note: Formulation Strategies for In Vivo Delivery of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Executive Summary 4-(2-Phenylethenyl)-1,3-thiazol-2-amine is a member of the 2-aminothiazole class of compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Phenylethenyl)-1,3-thiazol-2-amine is a member of the 2-aminothiazole class of compounds, a scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The phenylethenyl (styryl) substitution suggests potential for applications such as kinase inhibition or as a structural motif in imaging agents. However, the compound's aromatic, heterocyclic structure inherently predicts poor aqueous solubility, a major obstacle for successful in vivo administration and achieving therapeutic bioavailability.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on formulating this promising, yet challenging, molecule. We will outline a systematic, step-by-step approach, beginning with essential pre-formulation characterization and progressing to advanced nanocarrier-based strategies, to enable effective in vivo drug delivery.

Part 1: Foundational Pre-Formulation & Physicochemical Characterization

A thorough understanding of the physicochemical properties of a new chemical entity (NCE) is the critical first step in any formulation development program.[5][6][7] These initial studies provide the foundational data required to make rational, evidence-based decisions on formulation strategies.[8][9]

Rationale for Pre-Formulation Analysis

The primary objective is to identify properties that may present challenges to drug delivery. For a compound like 4-(2-Phenylethenyl)-1,3-thiazol-2-amine, we anticipate low solubility and potentially high lipophilicity. Characterizing these attributes quantitatively allows for the selection of the most appropriate solubilization techniques.

Protocol 1: Aqueous and Solvent Solubility Assessment

Objective: To quantify the solubility of the compound in aqueous media across a physiologically relevant pH range and in common organic solvents used in formulation.

Methodology:

  • Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate gastrointestinal and physiological conditions.

  • Add an excess amount of the compound to a known volume of each buffer and selected organic solvents (e.g., DMSO, Ethanol, Polyethylene Glycol 400).

  • Agitate the samples at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Protocol 2: LogP (Octanol-Water Partition Coefficient) Determination

Objective: To measure the lipophilicity of the compound, which influences its membrane permeability and potential for lipid-based formulations.

Methodology:

  • Prepare a solution of the compound in n-octanol.

  • Mix this solution with an equal volume of water in a separatory funnel.

  • Shake vigorously to allow for partitioning between the two phases.

  • Allow the phases to separate completely.

  • Measure the concentration of the compound in both the n-octanol and water layers using HPLC-UV.

  • Calculate LogP as the base-10 logarithm of the ratio of the concentration in octanol to the concentration in water.

Data Presentation: Expected Physicochemical Properties

The following table summarizes the expected properties based on the chemical structure. Actual experimental values must be determined.

ParameterExpected Value/RangeRationale & Implication for Formulation
Aqueous Solubility (pH 7.4) < 10 µg/mLVery low solubility necessitates advanced enhancement strategies.[3][4]
LogP > 3High lipophilicity suggests good compatibility with lipid-based carriers.[10][11]
pKa 4.0 - 6.0The 2-amino group on the thiazole ring is basic; solubility may increase at lower pH.[12]
BCS Classification (Predicted) Class II or IVLow solubility is the primary barrier; permeability will determine the class.[8][13]

Part 2: Formulation Development Strategies

Based on the anticipated poor aqueous solubility, several formulation strategies can be employed. We will detail protocols for three robust and widely used nanocarrier systems. The choice of strategy depends on the desired release profile, route of administration, and therapeutic application.[14]

Strategy A: Encapsulation in PLGA Nanoparticles

Rationale: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer approved by the FDA for medical applications.[15] PLGA nanoparticles can encapsulate hydrophobic drugs, protect them from degradation, and potentially offer controlled release.[15][16] The single emulsion-solvent evaporation method is a common and effective technique for this purpose.[15][16]

Workflow Diagram: PLGA Nanoparticle Formulation

cluster_organic Organic Phase cluster_aqueous Aqueous Phase drug 1. Dissolve Drug & PLGA in Dichloromethane emulsify 3. Emulsification (High-Shear Homogenization or Sonication) drug->emulsify pva 2. Prepare PVA Surfactant Solution pva->emulsify evap 4. Solvent Evaporation (Magnetic Stirring) emulsify->evap wash 5. Washing & Collection (Centrifugation) evap->wash lyo 6. Lyophilization (for long-term storage) wash->lyo

Caption: PLGA Nanoparticle Production via Emulsion-Solvent Evaporation.

Protocol 3: Single Emulsion-Solvent Evaporation for PLGA Nanoparticles

Objective: To encapsulate 4-(2-Phenylethenyl)-1,3-thiazol-2-amine within PLGA nanoparticles.

Materials:

  • 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Polyvinyl alcohol (PVA) (surfactant)

  • Deionized water

Methodology:

  • Organic Phase: Dissolve a specific amount of PLGA (e.g., 50 mg) and the drug (e.g., 5 mg) in a minimal volume of DCM (e.g., 2 mL).

  • Aqueous Phase: Prepare an aqueous solution of PVA (e.g., 1-3% w/v). The concentration of PVA is a critical parameter that influences particle size.[15]

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication on an ice bath. This forms an oil-in-water (o/w) emulsion.[16]

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[16]

  • Washing: Collect the nanoparticles by ultracentrifugation. Resuspend the pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual PVA.[16]

  • Storage: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and lyophilize for long-term storage.

Strategy B: Liposomal Formulation

Rationale: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[10][11] For a lipophilic drug like 4-(2-Phenylethenyl)-1,3-thiazol-2-amine, the molecule will incorporate into the lipid bilayer itself.[11] The thin-film hydration method is a classic and reliable technique for preparing liposomes.[17]

Workflow Diagram: Liposome Formulation

dissolve 1. Dissolve Lipids & Drug in Chloroform/Methanol film 2. Create Thin Film (Rotary Evaporation) dissolve->film dry 3. Dry Film under Vacuum film->dry hydrate 4. Hydration with Buffer (above lipid Tc) dry->hydrate extrude 5. Size Reduction (Extrusion through membranes) hydrate->extrude

Caption: Liposome Production via Thin-Film Hydration and Extrusion.

Protocol 4: Thin-Film Hydration for Liposomal Formulation

Objective: To incorporate the drug into the bilayer of unilamellar liposomes.

Materials:

  • 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

  • Phospholipids (e.g., DSPC or HSPC)

  • Cholesterol (to stabilize the membrane)

  • Chloroform/Methanol solvent mixture

  • Hydration buffer (e.g., PBS, pH 7.4)

Methodology:

  • Dissolution: In a round-bottom flask, dissolve the lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) and the drug in a chloroform/methanol solvent mixture.[17] The drug-to-lipid ratio typically requires optimization (e.g., 1:20 w/w).[17]

  • Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the lipid's transition temperature (Tc). This will form a thin, dry lipid-drug film on the flask wall.[18]

  • Drying: Further dry the film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[17]

  • Hydration: Hydrate the film by adding the aqueous buffer and agitating the flask. This should also be done at a temperature above the Tc to facilitate the formation of multilamellar vesicles (MLVs).[18]

  • Size Reduction: To obtain small unilamellar vesicles (SUVs) suitable for in vivo use, subject the MLV suspension to probe sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[18]

Part 3: Critical Characterization of Formulations

Once formulated, the nanocarriers must be thoroughly characterized to ensure they meet the required specifications for in vivo studies.[19][20][21] This step is essential for quality control, reproducibility, and interpreting subsequent biological data.

Protocol 5: Particle Size and Zeta Potential Analysis

Objective: To determine the size distribution and surface charge of the nanoparticles or liposomes, which are critical predictors of in vivo fate.[19]

Methodology:

  • Dilute a small aliquot of the formulation in an appropriate dispersant (e.g., deionized water or PBS).

  • Use a Dynamic Light Scattering (DLS) instrument (e.g., a Malvern Zetasizer) to measure the hydrodynamic diameter and Polydispersity Index (PDI).[17][18] An acceptable PDI is typically < 0.2.

  • Use the same instrument in electrophoretic light scattering (ELS) mode to measure the Zeta Potential. This value indicates the colloidal stability of the formulation.

Protocol 6: Encapsulation Efficiency and Drug Loading

Objective: To quantify the amount of drug successfully encapsulated within the carrier system.

Methodology:

  • Separate the encapsulated drug from the free (unencapsulated) drug. This can be done by centrifuging the nanoparticle suspension and collecting the supernatant, or by using size exclusion chromatography for liposomes.

  • Measure the amount of free drug in the supernatant/eluate using a validated HPLC-UV method.

  • Disrupt the nanoparticle/liposome pellet using a suitable solvent (e.g., acetonitrile or DCM) to release the encapsulated drug.

  • Quantify the amount of drug in the disrupted pellet.

  • Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    • EE% = (Total Drug - Free Drug) / Total Drug * 100

    • DL% = (Mass of Encapsulated Drug) / (Total Mass of Nanoparticle/Liposome) * 100

Data Presentation: Target Formulation Characteristics
ParameterPLGA NanoparticlesLiposomesRationale
Particle Size (Z-average) 80 - 200 nm80 - 150 nmOptimal range for avoiding rapid clearance and allowing potential passive targeting via the EPR effect.
Polydispersity Index (PDI) < 0.2< 0.2Indicates a narrow, homogenous size distribution, which is critical for reproducibility.
Zeta Potential -15 to -30 mV-10 to -25 mV (for neutral lipids)A negative charge helps prevent aggregation and opsonization.
Encapsulation Efficiency > 70%> 80%High EE is crucial for delivering a sufficient therapeutic dose and minimizing off-target effects of free drug.

Part 4: In Vivo Considerations

The ultimate goal is to develop a formulation that performs effectively in a living system. The choice of formulation directly impacts the pharmacokinetic profile of the drug.

Logical Relationship: Formulation to In Vivo Performance

cluster_formulation Formulation Properties cluster_invivo In Vivo Outcomes Size Particle Size Circulation Blood Circulation Time Size->Circulation Smaller size longer circulation Surface Surface Charge (Zeta Potential) Surface->Circulation Neutral/Slightly Negative longer circulation Release Drug Release Rate Bioavailability Bioavailability Release->Bioavailability Sustained release improved bioavailability Targeting Tissue Accumulation (Targeting) Circulation->Targeting Longer circulation enhanced passive targeting

Caption: Impact of Formulation Properties on In Vivo Drug Performance.

A well-designed formulation with a particle size under 200 nm and a slightly negative surface charge can evade rapid uptake by the mononuclear phagocyte system (MPS), leading to prolonged blood circulation time. This extended circulation increases the probability of the drug reaching its target tissue, thereby improving overall bioavailability and therapeutic efficacy.[19][22][23]

Conclusion

The successful in vivo delivery of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine, a promising but poorly soluble compound, is contingent on a rational and systematic formulation development process. This process must begin with a thorough physicochemical characterization to inform the selection of an appropriate delivery vehicle. Advanced nanocarrier systems, such as PLGA nanoparticles and liposomes, offer robust and clinically relevant platforms for encapsulating this hydrophobic molecule. By following the detailed protocols for formulation and characterization outlined in this guide, researchers can develop stable, effective, and reproducible drug delivery systems, paving the way for meaningful in vivo evaluation and subsequent therapeutic development.

References

  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2019). Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 524-539. Available from: [Link]

  • Ismail, R., et al. (2019). FABRICATION OF PLGA NANOPARTICLE USING DOUBLE EMULSION SOLVENT EVAPORATION TECHNIQUE AS shRNA YB1 CARRIER. INTERNATIONAL JOURNAL OF ALLIED HEALTH SCIENCES, 4(2), 1199-1208. Available from: [Link]

  • The synthesis of PLGA NPs by solvent-evaporation method. ResearchGate. Available from: [Link]

  • Fonseca, A., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Advances, 10(8), 4384-4394. Available from: [Link]

  • Astete, C. E., & Sabliov, C. M. (2006). Synthesis and characterization of PLGA nanoparticles. Journal of Biomaterials Science, Polymer Edition, 17(3), 247-289. Available from: [Link]

  • Preformulation Studies: An Integral Part of Formulation Design. SciSpace. Available from: [Link]

  • Seo, J., et al. (2010). PLGA micro/nanosphere synthesis by droplet microfluidic solvent evaporation and extraction approaches. Lab on a Chip, 10(13), 1665-1671. Available from: [Link]

  • Preformulation Studies: A Versatile Tool in Formulation Design. (2023). IntechOpen. Available from: [Link]

  • PRE-FORMULATION STUDIES IN THE DEVELOPMENT OF NOVEL DRUG MOLECULES. (2020). International Journal of Advance Research, Ideas and Innovations in Technology, 6(3). Available from: [Link]

  • In Silico Modeling Approaches Coupled with In Vitro Characterization in Predicting In Vivo Performance of Drug Delivery System Formulations. (2023). Molecular Pharmaceutics, 20(9), 4295-4310. Available from: [Link]

  • Recent advances and novel strategies in pre-clinical formulation development: an overview. (2011). Journal of Bioequivalence & Bioavailability, 3(10). Available from: [Link]

  • In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (2019). Artificial Cells, Nanomedicine, and Biotechnology, 47(1), 524-539. Available from: [Link]

  • Visualization and characterization of drug carrier transportation and distribution in vivo. (2019). Acta Pharmaceutica Sinica B, 9(5), 883-896. Available from: [Link]

  • Liposome formulations of hydrophobic drugs. ZORA (Zurich Open Repository and Archive). Available from: [Link]

  • Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence. (2022). Pharmaceutics, 14(11), 2359. Available from: [Link]

  • Liposome formulations of hydrophobic drugs. SciSpace. Available from: [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. Ubigene. Available from: [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). protocols.io. Available from: [Link]

  • Preformulation Studies. BS Publications. Available from: [Link]

  • Liposome Formulations of Hydrophobic Drugs. (2007). Methods in Molecular Biology, 391, 77-87. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Available from: [Link]

  • Khalifa, M. E. (2019). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 66(1), 1-20. Available from: [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal, 24, 60-81. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (2018). Indo American Journal of Pharmaceutical Sciences, 5(5), 4153-4160. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). ResearchGate. Available from: [Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. Available from: [Link]

  • 2-aminothiazole – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]

  • 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine. CAS Common Chemistry. Available from: [Link]

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Journal of Medicinal and Chemical Sciences, 8(7), 911-939. Available from: [Link]

Sources

Method

Application Note: High-Throughput Screening (HTS) Preparation for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Executive Summary The compound 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (commonly referred to as 4-styrylthiazol-2-amine) has emerged as a highly privileged scaffold in neurodegenerative drug discovery. Operating under th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (commonly referred to as 4-styrylthiazol-2-amine) has emerged as a highly privileged scaffold in neurodegenerative drug discovery. Operating under the Multi-Target Directed Ligand (MTDL) paradigm, styrylthiazole derivatives are uniquely positioned to simultaneously inhibit Acetylcholinesterase (AChE) and β -secretase 1 (BACE1) [1]. This application note provides a comprehensive, field-validated protocol for preparing this compound for High-Throughput Screening (HTS), detailing the causality behind liquid handling choices, assay design, and quality control metrics.

Scientific Rationale & Mechanism of Action

To design a robust HTS cascade, one must first understand the structural causality driving the compound's biological activity. Alzheimer’s disease (AD) is multifactorial, requiring ligands that can modulate multiple pathways simultaneously.

The 4-styrylthiazol-2-amine scaffold achieves this through a dual-pharmacophore approach:

  • 2-Aminothiazole Core: Acts as a hydrogen-bond donor/acceptor and potential metal chelator. It fits deeply into the Catalytic Active Site (CAS) of AChE and the catalytic cleft of BACE1 [1].

  • Styryl Moiety: The extended π -conjugated system provides necessary lipophilicity to cross the blood-brain barrier (BBB). In AChE, this moiety extends outward to engage in π−π stacking interactions with aromatic residues (e.g., Trp286) in the Peripheral Anionic Site (PAS). By blocking the PAS, the compound not only prevents acetylcholine breakdown but also inhibits AChE-induced Amyloid- β (A β ) aggregation[2].

MOA Compound 4-Styrylthiazol-2-amine (MTDL Scaffold) AChE AChE Inhibition (CAS & PAS Binding) Compound->AChE Thiazole H-bonds & Styryl π-π stacking BACE1 BACE1 Inhibition (Catalytic Cleft) Compound->BACE1 Competitive binding ACh Increased Acetylcholine AChE->ACh Prevents ACh breakdown Amyloid Reduced Aβ Aggregation BACE1->Amyloid Prevents APP cleavage Neuroprotection Neuroprotection & Cognitive Rescue Amyloid->Neuroprotection ACh->Neuroprotection

Figure 1: Multi-target mechanism of action for 4-styrylthiazol-2-amine in Alzheimer's models.

Compound Preparation & Liquid Handling

Solubility and Master Stock Preparation

Styrylthiazoles are highly lipophilic. Aqueous buffers will cause immediate precipitation if the compound is not properly solvated.

  • Primary Stock: Dissolve 4-(2-Phenylethenyl)-1,3-thiazol-2-amine powder in 100% anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM .

  • Storage: Store in dark, low-dead-volume cyclic olefin copolymer (COC) microplates at -20°C. The styryl double bond is susceptible to photo-isomerization (E to Z transition) under prolonged UV/visible light exposure; therefore, amber tubes or foil-sealed plates are mandatory.

Acoustic Dispensing (Causality of Choice)

While AChE can tolerate up to 5% DMSO, BACE1 is highly sensitive to organic solvents , with significant enzyme denaturation occurring at >1% DMSO. To maintain a self-validating and uniform protocol across both assays, Acoustic Droplet Ejection (e.g., Echo 555 Liquid Handler) must be used.

  • Advantage: Acoustic dispensing allows for direct transfer of nanoliter volumes (2.5 nL – 50 nL) from the 100% DMSO source plate directly into the aqueous assay buffer of the 384-well destination plate. This keeps the final DMSO concentration strictly at 0.1% to 0.5% , preserving BACE1 integrity while keeping the lipophilic compound in solution.

High-Throughput Screening Protocols (384-Well Format)

Protocol A: High-Throughput AChE Inhibition Assay (Modified Ellman's)

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion (412 nm).

Step-by-Step Methodology:

  • Plate Preparation: Dispense 25 nL of the compound (from 10 mM stock) into a clear-bottom 384-well plate using an acoustic dispenser (Final screening concentration: 10 μ M).

  • Enzyme Addition: Add 20 μ L of AChE solution (0.05 U/mL in 0.1 M Sodium Phosphate buffer, pH 8.0, containing 0.1% BSA to prevent non-specific plastic binding).

  • Incubation: Incubate the plate at room temperature (25°C) for 15 minutes in the dark to allow compound-enzyme pre-equilibration.

  • Substrate Addition: Add 10 μ L of a detection mix containing Acetylthiocholine iodide (ATCI, 0.5 mM final) and DTNB (0.3 mM final).

  • Kinetic Read: Immediately transfer to a microplate reader. Read absorbance at 412 nm every 1 minute for 15 minutes. Calculate the initial velocity ( V0​ ) of the linear portion of the curve.

Protocol B: BACE1 FRET-based HTS Assay

BACE1 activity is measured using a fluorogenic peptide substrate (e.g., Rh-EVNLDAEFK-Quencher). Cleavage separates the fluorophore from the quencher.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 25 nL of the compound into a black, low-binding 384-well microplate.

  • Enzyme Addition: Add 10 μ L of recombinant human BACE1 (1.0 U/mL in 50 mM Sodium Acetate buffer, pH 4.5, with 0.001% Tween-20 to prevent aggregation).

  • Incubation: Incubate at 25°C for 30 minutes. The acidic pH is critical for BACE1 catalytic activity; ensure the compound does not buffer the solution.

  • Substrate Addition: Add 10 μ L of the FRET substrate (final concentration 2 μ M).

  • Endpoint Read: Incubate for 60 minutes at 25°C in the dark. Read fluorescence (Excitation: 340 nm / Emission: 490 nm).

Data Presentation & Quality Control

For an HTS campaign to be trustworthy, the assay must be self-validating. The Z'-factor must be calculated for every plate using positive controls (e.g., Donepezil for AChE; Verubecestat for BACE1) and negative controls (DMSO vehicle). A Z'-factor 0.6 indicates an excellent assay.

Table 1: 384-Well Reagent Dispensing Volumes

ComponentAChE Assay (Clear Plate)BACE1 Assay (Black Plate)Purpose / Causality
Compound (DMSO) 25 nL25 nLAcoustic transfer limits DMSO to <0.1%
Buffer/Enzyme Mix 20 μ L10 μ LInitiates pre-incubation binding
Substrate Mix 10 μ L10 μ LTriggers measurable catalytic reaction
Total Volume ~30 μ L~20 μ LOptimized for 384-well meniscus dynamics

Table 2: HTS Quality Control Parameters

ParameterAChE Target MetricBACE1 Target MetricCorrective Action if Failed
Signal-to-Background (S/B) > 5.0> 4.0Increase substrate concentration
Z'-Factor 0.70 0.65Check liquid handler calibration
Max DMSO Tolerance 5.0%1.0%Back-dilute stock; use acoustic dispensing
Reference IC 50​ Donepezil: ~45 nMVerubecestat: ~2 nMVerify enzyme batch activity

HTS Screening Cascade Workflow

The following diagram illustrates the logical progression of the 4-styrylthiazol-2-amine library from acoustic dispensing through primary and secondary screening.

HTS_Workflow cluster_assays Primary & Secondary Screening Cascade Library Compound Library (10 mM in 100% DMSO) Echo Acoustic Dispensing (Echo 555 Liquid Handler) Library->Echo Source Plate Plates 384-well Assay Plates (Ready for Screening) Echo->Plates 25 nL/well (0.1% DMSO final) AChE_Assay AChE Ellman's Assay (Absorbance 412 nm) Plates->AChE_Assay BACE1_Assay BACE1 FRET Assay (Ex 340nm / Em 490nm) Plates->BACE1_Assay Hit_Selection Hit Selection & Validation (Z' > 0.6, IC50 < 1 μM) AChE_Assay->Hit_Selection BACE1_Assay->Hit_Selection

Figure 2: Automated HTS workflow for styrylthiazole derivatives.

References

  • Drozdowska, D., Ratkiewicz, A., Wróbel-Tałałaj, A., Parzych, C., El-Dershaby, H. A., Abd El-Razik, H. A., Soliman, F. S. G., & El-Wakil, M. H. (2025). "Repurposed Arylidene-hydrazinyl-1,3-thiazoles as Multitarget Anti-Alzheimer’s Agents via Combined Computational and Experimental Studies." ACS Omega. Available at:[Link]

  • Gouleni, N., Di Rienzo, A., Yilmaz, A., Selvitopi, H., Arslan, M. E., Cacciatore, I., & others. (2023). "Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents." RSC Medicinal Chemistry, 14(11), 2315–2326. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting poor aqueous solubility of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Welcome to the technical support center for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. We provide in-depth troubleshooting advice, detailed protocols, and scientific rationale to support your experimental success.

Section 1: Understanding the Molecule: Physicochemical Profile

Before troubleshooting, it's crucial to understand the inherent properties of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine that govern its solubility. Its structure, featuring a rigid aromatic core (phenylethenyl and thiazole rings) and a basic amine group, presents a classic solubility challenge.

  • Hydrophobicity: The presence of two phenyl rings and a thiazole ring system contributes to a significant hydrophobic character. This makes the molecule inherently resistant to dissolving in water.

  • Basicity: The 2-amine group on the thiazole ring is a basic center. This means its ionization state, and therefore its solubility, is highly dependent on the pH of the medium.[1] In acidic conditions, this amine group can become protonated, forming a more water-soluble salt.

  • Crystalline Structure: Like many active pharmaceutical ingredients (APIs), this compound exists as a crystalline solid. The energy required to break the crystal lattice structure before the molecule can be solvated is a significant barrier to dissolution.[][3][4] Amorphous forms are generally more soluble than their crystalline counterparts, but may be less stable.[5]

PropertyPredicted Value / CharacteristicImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₀N₂S---
Molecular Weight 202.28 g/mol Moderate molecular weight, less of a factor than others.
Predicted LogP ~3.5 - 4.5High value indicates significant lipophilicity and poor water solubility.
Key Functional Group 1,3-thiazol-2-amineBasic amine allows for pH-dependent solubility enhancement.
Solid Form Likely CrystallineHigh lattice energy hinders dissolution.[][4]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during experimentation in a question-and-answer format.

Question 1: My compound precipitates immediately when I dilute my DMSO stock into aqueous buffer. What is happening and how can I fix it?

This is the most frequent issue, known as "crashing out," and it occurs when a drug dissolved in a strong organic solvent is introduced into an aqueous anti-solvent.

Causality: The compound is highly soluble in 100% DMSO but its solubility limit in the final aqueous buffer (e.g., with 1% DMSO) is extremely low. You are creating a supersaturated solution that rapidly precipitates.

Solutions, from simplest to most complex:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration that is below the compound's aqueous solubility limit.

  • Modify the Aqueous Buffer (pH Adjustment): Since the molecule has a basic amine, lowering the pH of your aqueous buffer will protonate this group, increasing its polarity and solubility.

    • Recommendation: Prepare your final buffer at a pH of 2-3 units below the predicted pKa of the 2-amine group. A good starting point is a buffer at pH 4.0 or 5.0. Weakly basic thiazoles become more soluble in acidic conditions.[1]

  • Incorporate a Co-solvent: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6][7][8][9]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300/400).[8][10]

    • Starting Point: Try incorporating 5-10% (v/v) of ethanol or propylene glycol into your final aqueous buffer. Note that high concentrations of organic solvents can impact biological assays.[11]

  • Use a Surfactant: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate the drug molecule, effectively solubilizing it in the bulk aqueous phase.[8][12][13]

    • Common Surfactants: Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80), Cremophor® EL.[14]

    • Starting Point: Add 0.1% to 1% (w/v) of Polysorbate 80 to your aqueous buffer.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" by encapsulating the hydrophobic parts of the drug molecule, thereby increasing its apparent water solubility.[15][16][17][18][19]

    • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®).[20][21]

    • Starting Point: Prepare a 10-50 mM solution of HP-β-CD in your aqueous buffer before adding the compound stock.

Question 2: I need to avoid DMSO entirely. How can I prepare an aqueous stock solution directly?

Preparing a direct aqueous stock is challenging but achievable using the formulation strategies described above. The key is to select a method that provides sufficient solubility for your required stock concentration.

Workflow for Developing a DMSO-Free Formulation:

Caption: Decision workflow for selecting a DMSO-free solubilization strategy.

Question 3: My measured solubility is inconsistent between experiments. What could be the cause?

Inconsistent results often point to subtle variations in experimental conditions or the compound itself.

  • pH Variation: As established, the solubility of this compound is highly pH-dependent.[1] Small, unrecorded variations in buffer preparation can lead to large differences in solubility. Always use a calibrated pH meter for all buffer preparations.

  • Equilibration Time: True thermodynamic solubility requires the system to reach equilibrium between the solid and dissolved states.[22][23] Insufficient incubation time can lead to an underestimation of solubility. For thermodynamic solubility, an incubation time of 24-48 hours is recommended.[22]

  • Temperature: Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent, recorded temperature.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid, each having a different solubility.[3] If you are using different batches of the compound, they may have different solid-state properties.

Question 4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. It is a measure of how well a compound stays in a supersaturated solution and is often used for high-throughput screening in early discovery.[22][23][24] The result is often higher than the thermodynamic solubility.

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is determined by incubating an excess of the solid compound in the aqueous buffer until equilibrium is reached (the "shake-flask" method).[22][23][24] This is the "gold standard" measurement required for later-stage development and formulation.

Recommendation: Use kinetic solubility for initial screening and range-finding. Use thermodynamic solubility for definitive characterization and formulation development.

Section 3: Experimental Protocols

Protocol A: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol establishes the equilibrium solubility of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine in a chosen aqueous buffer.[22][25]

Materials:

  • 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (solid powder)

  • Aqueous buffer of choice (e.g., pH 7.4 Phosphate-Buffered Saline)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Analytical instrumentation (HPLC-UV or LC-MS/MS)

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg into 1 mL of buffer). The key is to ensure solid material remains visible after the incubation period, confirming saturation.

  • Add the desired volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker.

  • Incubate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

  • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step removes any remaining undissolved micro-particulates.

  • Prepare a standard curve of the compound in a suitable solvent (e.g., Acetonitrile or DMSO).

  • Analyze the filtered sample and the standards using a validated HPLC-UV or LC-MS/MS method to determine the concentration. This concentration is the thermodynamic solubility.

Protocol B: Preparation of a 1 mM Solution using HP-β-Cyclodextrin

This protocol provides a method for preparing a solubilized stock solution without using DMSO.

Materials:

  • 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (solid powder, MW: 202.28 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., pH 7.4 PBS)

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Prepare the Cyclodextrin Vehicle: Calculate the amount of HP-β-CD needed. A 10% (w/v) solution is a robust starting point. To make 10 mL, dissolve 1.0 g of HP-β-CD in ~8 mL of the aqueous buffer in a 10 mL volumetric flask. Mix until fully dissolved, then bring the volume to exactly 10 mL with the buffer.

  • Weigh the Compound: To prepare 10 mL of a 1 mM solution, you will need:

    • 1 mmol/L * 0.010 L * 202.28 g/mol = 0.00202 g = 2.02 mg

    • Accurately weigh 2.02 mg of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.

  • Combine and Solubilize:

    • Add the weighed compound to a small glass vial.

    • Add the 10 mL of the 10% HP-β-CD vehicle to the vial.

    • Add a small magnetic stir bar and stir the mixture vigorously at room temperature. Sonication can be used to expedite dissolution.

  • Visual Inspection: Continue stirring until the solution is completely clear with no visible particulates. This may take several hours. The formation of the inclusion complex is a dynamic process.[15]

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm filter to remove any potential micro-precipitates or foreign particles before use in sensitive biological assays.

G cluster_0 Cyclodextrin Inclusion Complex Formation drug Poorly Soluble Drug (Hydrophobic) complex Water-Soluble Inclusion Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Medium complex->water Dissolves in

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.).
  • Solubility enhancement techniques of poorly soluble drugs with special emphasis on amorphous solid dispersion. (2025). ijrti.org.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Technical Support Center: Improving the Solubility of Thiazole Compounds. (n.d.). Benchchem.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022). Pharma Excipients.
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. (2018).
  • Crystallization of APIs: Methods and Challenges. (n.d.). BOC Sciences.
  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025). CD Bioparticles.
  • Cosolvent. (n.d.). Wikipedia.
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Active Pharmaceutical Ingredient (API)
  • Aqueous Solubility. (n.d.).
  • Estimation of Aqueous Solubility of Chemical Compounds Using E-State Indices. (2001).
  • Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. (2017). Taylor & Francis Online.
  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. (n.d.).
  • Co-solvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. (n.d.). International Journal of Scientific Research & Technology.
  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs.
  • Why and how are co-solvents sometimes used in SFE processes?. (n.d.).
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.).
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Method for Measuring Aqueous Solubilities of Organic Compounds. (n.d.). American Chemical Society.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2013). MDPI.
  • Co-solvent: Significance and symbolism. (2025). Sciencedirect.
  • pH-dependent solubility profile of new NTZ analogs. a Compound 1. (n.d.).
  • Aqueous Solubility Assays. (2025).
  • 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine. (n.d.). PubChem.
  • Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. (2013). PubMed.
  • Solubility Enhancement Excipients. (n.d.). American Pharmaceutical Review.
  • Synthesis and Biological Evaluation of Thiazole Deriv
  • Solubilizing Excipients in Oral and Injectable Formul
  • US11286344B2 - Polymer excipients for drug delivery applications. (n.d.).
  • Bioavailability Enhancement for Oral Dosage. (n.d.). Roquette.
  • SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. (n.d.).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022).

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, optimized protocols, and FAQs for maximizing the reaction yield of 4-(2-phenylethenyl)-1,3-thiazol-2-amine (commonly r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, optimized protocols, and FAQs for maximizing the reaction yield of 4-(2-phenylethenyl)-1,3-thiazol-2-amine (commonly referred to as 4-styrylthiazol-2-amine). This compound is synthesized via the classic Hantzsch thiazole synthesis, coupling 1-bromo-4-phenylbut-3-en-2-one with thiourea.

Below, you will find a deep dive into the reaction mechanics, field-proven troubleshooting strategies, and a self-validating experimental protocol designed for high-yield recovery.

Part 1: Mechanistic Pathway & Workflow

Understanding the exact sequence of bond formation is critical for diagnosing yield drops. The Hantzsch synthesis proceeds via a kinetically favored S-alkylation, followed by an intramolecular cyclization and a final dehydration step.

Pathway A 1-bromo-4-phenylbut-3-en-2-one (Electrophile) B Thiourea (Nucleophile) C S-Alkylation Intermediate (Thioether) D Hydroxythiazoline (Cyclized Intermediate) C->D Intramolecular Cyclization E 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (Final Product) D->E Dehydration (-H2O) AB AB AB->C Nucleophilic Attack (-HBr)

Mechanistic pathway of the Hantzsch synthesis for 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Part 2: Troubleshooting Guides & FAQs

Q1: My overall yield is consistently below 50%. What is the most likely cause of this poor conversion? A1: The most common culprit is the degradation or impurity of the α -haloketone precursor. 1-bromo-4-phenylbut-3-en-2-one is highly reactive and prone to polymerization or decomposition[1]. Furthermore, the classic Hantzsch reaction generates hydrobromic acid (HBr) as a byproduct[2]. Without an acid scavenger, the accumulating HBr protonates the thiourea, drastically reducing its nucleophilicity and stalling the reaction.

  • Causality & Solution: Always verify the purity of your bromoketone via NMR before use. To address the stalling mechanism, add a mild base (e.g., Na2​CO3​ or triethylamine) to the reaction mixture. This neutralizes the acid, driving the equilibrium forward and significantly improving conversion rates 2.

Q2: The TLC shows complete consumption of starting materials, but my isolated yield of the final product is very low. Where is my product going? A2: You are likely losing your product during the workup phase due to incomplete neutralization. The Hantzsch synthesis initially yields the product as a thiazolium hydrobromide salt, which is highly water-soluble[3].

  • Causality & Solution: If you simply extract the organic layer without adjusting the pH, the protonated product remains trapped in the aqueous phase. To isolate the free base, you must cool the reaction mixture, suspend the crude salt in water, and carefully adjust the pH to 8–9 using aqueous ammonia ( NH4​OH ) or saturated sodium bicarbonate. This deprotonates the aminothiazole, causing the lipophilic free base to precipitate out of the aqueous solution for easy filtration 3.

Q3: I am observing a significant amount of an unknown side product. How can I suppress it? A3: Side products in this specific reaction often arise from Michael addition. The styryl group in 1-bromo-4-phenylbut-3-en-2-one acts as a Michael acceptor ( α,β -unsaturated ketone). Thiourea, being a strong nucleophile, can attack the β -carbon (the alkene) instead of the α -carbon bearing the bromine, leading to off-target adducts.

  • Causality & Solution: The S-alkylation at the α -carbon is kinetically favored, but high temperatures can promote the thermodynamically stable Michael adducts. To suppress this, avoid excessive reflux temperatures. Transitioning from traditional refluxing ethanol to room-temperature grinding (solvent-free) or using ionic liquids at lower temperatures can significantly improve regioselectivity and suppress side reactions 4.

Part 3: Quantitative Data & Optimization

The table below summarizes the impact of varying reaction conditions on the final isolated yield of 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Solvent SystemAdditive / BaseTemperatureTimeIsolated Yield (%)Purity (HPLC)
Ethanol (Absolute)None78 °C (Reflux)3.0 h45 - 55%~85%
Ethanol (Absolute)Triethylamine (1.2 eq)78 °C (Reflux)2.0 h65 - 70%~90%
DMF K2​CO3​ (1.5 eq)50 °C4.0 h75 - 80%~92%
Solvent-Free (Grinding) Na2​CO3​ (1.0 eq)25 °C (RT)15 min88 - 92%>95%
Ionic Liquid ([bmim]Br)None50 °C1.0 h90 - 95%>98%

Part 4: Validated Experimental Protocol

Objective: High-yield synthesis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine via a base-catalyzed, temperature-controlled Hantzsch cyclization.

Materials Required:

  • 1-bromo-4-phenylbut-3-en-2-one (1.0 mmol, 225 mg)

  • Thiourea (1.2 mmol, 91 mg)

  • Anhydrous Ethanol (5.0 mL)

  • Sodium bicarbonate ( NaHCO3​ ) (1.5 mmol, 126 mg)

  • Distilled Water & 10% Aqueous Ammonia ( NH4​OH )

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 91 mg of thiourea in 5.0 mL of anhydrous ethanol.

  • Electrophile Addition: Slowly add 225 mg of 1-bromo-4-phenylbut-3-en-2-one portion-wise to the stirring solution at room temperature.

    • Causality: Portion-wise addition prevents localized heating, suppressing the polymerization of the sensitive styryl double bond.

  • Base Introduction: Add 126 mg of solid NaHCO3​ to the reaction mixture.

    • Causality: This acts as an acid scavenger to neutralize the HBr byproduct, preventing the protonation of thiourea and driving the S-alkylation forward.

  • Cyclization: Attach a reflux condenser and gently heat the mixture to 60 °C for 2 hours. Monitor the reaction via TLC (Eluent: Hexanes/Ethyl Acetate 3:1) until the α -bromoketone is completely consumed.

  • Quenching: Cool the reaction mixture to room temperature, then pour it into 20 mL of ice-cold distilled water. Stir vigorously for 15 minutes.

  • pH Adjustment (Critical Step): Check the pH of the aqueous suspension. Add drops of 10% aqueous ammonia ( NH4​OH ) until a pH of 8-9 is reached.

    • Causality: This ensures the complete conversion of the highly water-soluble thiazolium hydrobromide salt into the insoluble, lipophilic free base.

  • Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold distilled water (2 x 5 mL) to remove residual inorganic salts and unreacted thiourea.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

Part 5: References

  • Title: Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv URL: 2

  • Title: Improving the yield of thiazole synthesis from Ethyl 2-chloroacetoacetate Source: BenchChem URL: 3

  • Title: Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies Source: RSC Advances URL: 4

  • Title: Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide Source: ResearchGate URL: 1

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals. Welcome to the Technical Support Center.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible biological assay data due to the silent degradation of their small-molecule libraries. 4-(2-Phenylethenyl)-1,3-thiazol-2-amine is a highly valuable but chemically vulnerable compound.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the causality behind the compound's instability and provide self-validating, field-proven protocols to ensure the absolute integrity of your active pharmaceutical ingredients (APIs) during storage.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does my 4-(2-Phenylethenyl)-1,3-thiazol-2-amine stock solution turn dark over time, and why is my biological assay data suddenly irreproducible?

Senior Application Scientist Insight: The darkening of your solution—particularly if stored in dimethyl sulfoxide (DMSO)—is a macroscopic indicator of advanced oxidative degradation. Causality dictates that we look at the molecule's structure: it contains a highly susceptible 2-aminothiazole ring and an electron-rich styryl (2-phenylethenyl) double bond.

When stored in DMSO, which is notoriously hygroscopic, the solvent absorbs atmospheric moisture and oxygen. The 2-aminothiazole group undergoes oxidation and subsequent dimerization, producing highly conjugated, dark-colored byproducts. Furthermore, repeated freeze-thaw cycles from standard -20°C storage introduce micro-bubbles of oxygen into the solvent matrix, drastically accelerating this decomposition. This chemical breakdown in DMSO is a well-documented incident that frequently misleads biological screening campaigns by generating false positives or toxic artifacts 1.

Q2: What are the specific oxidative degradation pathways I need to monitor for this compound?

Senior Application Scientist Insight: To prevent degradation, you must understand its mechanisms. Exposing this compound to reactive oxygen species (ROS), light, or trace metal catalysts triggers three primary oxidative pathways, which must be monitored during forced degradation studies 2:

  • Alkene Cleavage (Styryl Group): The double bond is prone to epoxidation and subsequent oxidative cleavage, yielding benzaldehyde and 2-amino-1,3-thiazole-4-carbaldehyde.

  • Amine Oxidation: The exocyclic amine at the 2-position oxidizes into hydroxylamines or nitroso compounds, eventually forming azo dimers.

  • Thiazole S-Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone under high oxidative stress.

Pathways cluster_0 Oxidative Stressors (O2, ROS, Light) Parent 4-(2-Phenylethenyl)- 1,3-thiazol-2-amine Pathway1 Alkene Cleavage (Styryl Group) Parent->Pathway1 Pathway2 Amine Oxidation (Exocyclic) Parent->Pathway2 Pathway3 S-Oxidation (Thiazole Ring) Parent->Pathway3 Prod1 Benzaldehyde + Thiazole-4-carbaldehyde Pathway1->Prod1 Prod2 Hydroxylamines & Azo Dimers Pathway2->Prod2 Prod3 Thiazole Sulfoxides Pathway3->Prod3

Fig 1. Primary oxidative degradation pathways of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.

Section 2: Storage & Handling Protocols (The "How")

Q3: How should I prepare and store liquid stocks to prevent this degradation?

Senior Application Scientist Insight: Do not store this compound in liquid solutions at room temperature or 4°C for extended periods. Cold storage is imperative to slow down the kinetics of these degradation pathways 3. If DMSO must be used for assay compatibility, you must strictly control oxygen and moisture exposure.

Step-by-Step Methodology: Preparation of Ultra-Stable Liquid Aliquots

  • Solvent Degassing: Sparge anhydrous DMSO (≥99.9% purity, packaged under Argon) with high-purity Argon gas for 30 minutes prior to use to displace dissolved oxygen.

  • Antioxidant Addition (Optional): If compatible with your downstream biological assay, add a radical scavenger such as BHT (Butylated hydroxytoluene) at 0.01% w/v to neutralize free radicals 4.

  • Dissolution: Dissolve the 4-(2-Phenylethenyl)-1,3-thiazol-2-amine powder in the degassed DMSO under an inert atmosphere (e.g., inside a nitrogen-filled glove bag).

  • Aliquoting: Dispense the solution into single-use, amber glass vials to block UV/visible light-induced photo-oxidation. Do not use standard clear microcentrifuge tubes.

  • Headspace Purging: Flush the headspace of each vial with Argon before immediately sealing with a PTFE-lined cap.

  • Cryogenic Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C ultra-low temperature freezer. Crucial Rule: Avoid all freeze-thaw cycles; discard any unused portion of an aliquot after thawing.

Q4: What is the optimal storage condition for the solid API?

Senior Application Scientist Insight: While the solid API is less vulnerable than a solvated compound, it remains highly susceptible to surface oxidation and photodegradation. Aluminum containers provide an unmatched, airtight barrier against moisture, oxygen, and full-spectrum light, which is critical for maintaining the potency of oxidation-prone APIs [[5]]().

Quantitative Stability Comparison of Storage Conditions (Solid API)

Storage ConditionContainer TypeAtmosphereTemp (°C)Est. Degradation at 6 MonthsRecommendation
Ambient BenchtopClear GlassAir25°C> 15.0%NOT RECOMMENDED
RefrigeratedAmber GlassAir4°C5.0 - 8.0%Marginal for short-term
Standard FreezerHDPE PlasticAir-20°C2.0 - 4.0%Acceptable
Optimal Cryo Sealed Aluminum Argon -80°C < 0.1% GOLD STANDARD

Section 3: Analytical & Validation Workflows

Q5: How can I validate the integrity of my stored samples before running a critical experiment?

Senior Application Scientist Insight: Every protocol must function as a self-validating system. Never assume a stored compound is intact, especially if the solution has changed color. You must employ a stability-indicating analytical method to quantify the parent compound and detect impurities before proceeding to expensive biological assays 2.

Step-by-Step Methodology: LC-MS Validation Workflow

  • Sample Preparation: Thaw a single-use aliquot at room temperature. Immediately dilute a 10 µL sample into 990 µL of LC-MS grade Acetonitrile/Water (50:50) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Detection: Monitor UV absorbance at 254 nm and 320 nm (to detect the extended conjugation of the styryl group). Simultaneously, use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • Data Analysis:

    • Parent Mass: Look for the [M+H]+ peak at m/z 203.06 (calculated for C11H10N2S).

    • Degradation Peaks: Scan for m/z 219.06 (N-oxide or S-oxide, +16 Da) and m/z 107.05 (benzaldehyde cleavage product).

  • Go/No-Go Decision: If the purity of the parent peak is < 98% by UV area, or if oxidized mass adducts are present > 1%, discard the batch or subject it to preparative HPLC purification.

QCWorkflow Start Retrieve Aliquot from -80°C Storage Thaw Thaw at RT & Prepare LC-MS Sample Start->Thaw Analyze Run LC-UV-MS (Monitor m/z 203, 219, 107) Thaw->Analyze Decision Is Purity ≥ 98%? Analyze->Decision Pass Proceed to Biological Assay Decision->Pass Yes Fail Discard Aliquot or Repurify via Prep-HPLC Decision->Fail No

Fig 2. Self-validating LC-MS quality control workflow for stored API aliquots.

References
  • Pharma.Tips. "Addressing Instability in APIs Prone to Oxidation in Tablet Formulations."4

  • Al-Can. "Protecting Active Pharmaceutical Ingredients (APIs): Why Aluminum Bottles Are the Ideal Choice."5

  • National Institutes of Health (NIH) / PMC. "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity."1

  • Single Use Support. "Cold Storage Requirements for Active Pharmaceutical Ingredients."3

  • Asian Journal of Research in Chemistry. "Forced Degradation Study: An Important Tool in Drug Development."2

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC analysis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine. It is structured as a series of freq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC analysis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common challenges encountered during method development and routine analysis.

Understanding the Analyte: Physicochemical Properties

Before delving into troubleshooting, a fundamental understanding of the analyte's properties is crucial for logical method development. 4-(2-Phenylethenyl)-1,3-thiazol-2-amine is a basic compound containing a thiazole ring, an amino group, and a styryl moiety. These features dictate its chromatographic behavior.

PropertyValue (Predicted/Reported)Implication for HPLC Method Development
Molecular Formula C₁₇H₁₄N₂S---
Molecular Weight 278.38 g/mol ---
pKa (most basic) ~5.0 - 6.0 (Predicted)The amino group on the thiazole ring is basic. Mobile phase pH will be a critical parameter to control retention and peak shape. To ensure the compound is in a single ionic form (protonated), the mobile phase pH should be at least 1.5-2 pH units below the pKa.
logP ~3.5 - 4.5 (Predicted)Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.
UV Absorbance (λmax) ~272 nm, with other maxima around 197 and 328 nm[1]The detector wavelength should be set to one of these maxima for optimal sensitivity. 272 nm or 328 nm are often good choices to avoid interference from the solvent cutoff.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am seeing significant peak tailing for my analyte. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like 4-(2-Phenylethenyl)-1,3-thiazol-2-amine on silica-based reversed-phase columns. The primary cause is often secondary interactions between the basic amine group of the analyte and acidic residual silanol groups on the silica surface.[2][3] This leads to a non-ideal peak shape, which can compromise quantification and resolution.

Here is a systematic approach to troubleshooting peak tailing:

1. Mobile Phase pH Adjustment:

  • The Problem: If the mobile phase pH is close to the pKa of your compound (~5.0-6.0), a mixed population of ionized and neutral forms will exist, leading to poor peak shape.[3][4][5] Additionally, at pH values above ~3, residual silanols on the silica surface become deprotonated and can interact with the protonated basic analyte.[3][6]

  • The Solution: Lower the mobile phase pH to between 2.5 and 3.5.[7] At this pH, the analyte will be fully protonated, and the residual silanols will be largely unionized, minimizing secondary interactions.[7]

    • Actionable Protocol:

      • Prepare your aqueous mobile phase component with a suitable buffer (e.g., 20 mM potassium phosphate or ammonium formate).

      • Adjust the pH to 2.8 using an acid like phosphoric acid or formic acid. Phosphoric acid is suitable for UV detection, while formic acid is MS-compatible.[8]

      • Always re-check the pH after adding the organic modifier, as it can slightly alter the pH.[9]

2. Column Chemistry and Hardware:

  • The Problem: Not all C18 columns are the same. Older, "Type A" silica columns have a higher concentration of acidic silanols. Also, column voids or blockages can cause tailing for all peaks.[7]

  • The Solution:

    • Use a modern, high-purity, "Type B" silica column that is end-capped. End-capping neutralizes many of the residual silanol groups.[5][7]

    • Consider a column with a polar-embedded stationary phase, which can provide alternative interactions and shield the analyte from silanols.

    • If all peaks in your chromatogram are tailing, check for system issues like dead volume from improper fittings or a void at the column inlet.[6][7]

3. Mobile Phase Additives:

  • The Problem: If pH adjustment alone is insufficient, a competing base can be added to the mobile phase.

  • The Solution: Add a small concentration (e.g., 0.05-0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase.[5] TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte. Note that TEA can suppress MS signal and has a UV cutoff.

4. Sample Overload:

  • The Problem: Injecting too much sample can lead to peak distortion, including tailing.[7]

  • The Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[7]

Q2: My analyte has poor retention and elutes near the void volume. How can I increase its retention time?

A2: In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. [10] If 4-(2-Phenylethenyl)-1,3-thiazol-2-amine is eluting too early, it indicates that it is not interacting sufficiently with the stationary phase.

Here are the key parameters to adjust:

1. Decrease the Organic Solvent Strength:

  • The Principle: In reversed-phase chromatography, water (or buffer) is the weak solvent, and the organic solvent (acetonitrile or methanol) is the strong solvent. Decreasing the percentage of the organic solvent will increase retention.[10]

  • Actionable Protocol:

    • If you are running an isocratic method, systematically decrease the percentage of organic solvent in your mobile phase (e.g., from 70% acetonitrile to 65%, then 60%).

    • If you are using a gradient, you can either lower the initial percentage of the organic solvent or make the gradient slope less steep.

2. Mobile Phase pH (Ion Suppression):

  • The Principle: For a basic compound, increasing the mobile phase pH will deprotonate the analyte, making it more neutral and therefore more hydrophobic. This will lead to increased retention.[11][12]

  • Caution: While this increases retention, it can lead to severe peak tailing if the pH is high enough to ionize the silanol groups on the stationary phase.[4] This approach is most effective on modern pH-stable columns (e.g., hybrid or polymer-based) that can operate at pH values up to 12.[12]

  • Actionable Protocol (for pH-stable columns):

    • Select a column rated for high pH use.

    • Use a buffer system suitable for the high pH range, such as ammonium bicarbonate or phosphate buffers.

    • Increase the mobile phase pH to a value at least 2 units above the analyte's pKa (e.g., pH 8 or higher).

3. Change the Organic Modifier:

  • The Principle: Acetonitrile is a stronger (less polar) eluting solvent than methanol in reversed-phase HPLC.

  • The Solution: If you are using acetonitrile, switching to methanol at the same percentage will generally increase retention times.

Q3: I am struggling to resolve my analyte from an impurity. What is the most effective way to improve resolution?

A3: Resolution in HPLC is a function of efficiency (N), retention factor (k), and selectivity (α). [10] The most powerful way to improve the separation between two co-eluting peaks is to change the selectivity.[10]

Workflow for Improving Resolution:

Caption: Systematic approach to improving HPLC resolution.

1. Change Selectivity (α):

  • Mobile Phase pH: As discussed, altering the pH can dramatically change the retention of ionizable compounds without significantly affecting neutral compounds, thus altering selectivity.[11]

  • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can change the elution order of compounds due to different solvent-analyte interactions.

  • Stationary Phase: Changing the column chemistry is a very powerful way to alter selectivity. If you are using a C18 column, consider trying a Phenyl or a Cyano (CN) stationary phase. The phenyl column can offer unique π-π interactions with the aromatic rings in your analyte.

2. Increase Efficiency (N):

  • The Principle: Higher efficiency results in narrower peaks, which can lead to better resolution.

  • The Solution:

    • Use a column with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC).

    • Increase the column length.

    • Optimize the flow rate.

3. Increase Retention (k):

  • The Principle: Increasing the retention time of the peak pair will often lead to better separation, provided the selectivity is greater than 1.[10]

  • The Solution: Decrease the organic solvent percentage in the mobile phase as described in Q2.

Experimental Protocols

Protocol 1: Starting Method for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

This protocol provides a robust starting point for method development.

ParameterConditionRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µmA standard workhorse column for moderately hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a low pH to ensure good peak shape for the basic analyte. MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 40% B to 90% B over 15 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 328 nmA wavelength of high absorbance for the analyte, minimizing interference.
Injection Vol. 10 µLA standard injection volume.
Sample Diluent Mobile Phase (at initial conditions)Ensures good peak shape by avoiding solvent mismatch effects.[6]
Protocol 2: Troubleshooting Peak Tailing using pH Adjustment

This experiment demonstrates the effect of mobile phase pH on peak shape.

  • Prepare three different aqueous mobile phases (Mobile Phase A):

    • A1: 20 mM Ammonium Acetate, pH 6.0

    • A2: 20 mM Ammonium Formate, pH 4.5

    • A3: 0.1% Formic Acid, pH ~2.7

  • Mobile Phase B: Acetonitrile.

  • Run your sample using an isocratic mobile phase (e.g., 60:40 A:B) with each of the three aqueous phases.

  • Compare the peak shape (asymmetry factor) for each run. You should observe a significant improvement in peak symmetry as the pH is lowered.

Expected Outcome:

Mobile Phase pHExpected Peak ShapeRationale
6.0Significant TailingpH is near the analyte's pKa, and silanols are ionized, leading to strong secondary interactions.
4.5Moderate TailingAnalyte is mostly protonated, but some silanol interactions may still occur.
2.7Symmetrical PeakAnalyte is fully protonated, and silanols are suppressed, minimizing secondary interactions.[7]

References

  • Exploring the Role of pH in HPLC Separation. (2024, December 3). Moravek, Inc. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. Retrieved from [Link]

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74. Retrieved from [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. Retrieved from [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Retrieved from [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Advanced Materials Technology. Retrieved from [Link]

  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex. Retrieved from [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. Retrieved from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. SpringerLink. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare. Retrieved from [Link]

  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved from [Link]

  • Separation of Thiazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025, April 9). ACS Omega. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine. PubChem. Retrieved from [Link]

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem. Retrieved from [Link]

  • 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine. CAS Common Chemistry. Retrieved from [Link]

Sources

Troubleshooting

resolving crystallization issues during 4-(2-Phenylethenyl)-1,3-thiazol-2-amine purification

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex heterocyclic compounds, I frequently consult on the purification of amphiphilic molecules like 4-(2-Phen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the isolation of complex heterocyclic compounds, I frequently consult on the purification of amphiphilic molecules like 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (also known as 2-amino-4-styrylthiazole).

This compound presents a unique crystallographic challenge: it possesses a highly polar, hydrogen-bonding 2-aminothiazole headgroup coupled with a lipophilic, conformationally flexible styryl tail. This structural dichotomy frequently leads to Liquid-Liquid Phase Separation (LLPS)—colloquially known as "oiling out"—during cooling crystallization.

To ensure scientific integrity and reproducible results, the guidance provided here is built on self-validating systems . Every protocol includes built-in analytical checkpoints, ensuring you verify the thermodynamic state of your crystallization before proceeding to the next step.

Diagnostic FAQs: Resolving Crystallization Failures

Q1: My crude 4-(2-Phenylethenyl)-1,3-thiazol-2-amine consistently "oils out" as a dense, dark syrup instead of crystallizing. What is the mechanistic cause? Answer: Oiling out occurs when the supersaturation of the solution drives the solute to separate into a solute-rich liquid phase rather than a crystalline solid phase. Mechanistically, the integration of the bulky, flexible styryl group into a rigid crystal lattice is kinetically hindered (). When the solution temperature drops below the LLPS boundary before it crosses the nucleation boundary, an emulsion forms. Because impurities often dissolve better in these highly mobile liquid droplets than in the bulk solvent, the resulting solidified oil is notoriously impure and traps solvent ().

Q2: I am using an Ethanol/Hexane gradient, but the oiling out persists. How do I systematically select a solvent to avoid this miscibility gap? Answer: Oiling out from a solvent mixture frequently occurs when the separating solute causes the solvent combination to demix, which is common with solvents of vastly different polarities like ethanol and hexane (). You must define a stable process design space by prioritizing single solvents or closely matched binary systems where the compound exhibits a broad Metastable Zone Width (MSZW).

Quantitative Solvent Screening Data for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine
Solvent SystemSolubility at 80°C (mg/mL)Solubility at 20°C (mg/mL)MSZW (°C)Crystallization Outcome
Ethanol / Hexane (1:2) 14512N/ALLPS (Oiling out)
Toluene 85518High-purity needles
Ethyl Acetate 1101512Granular crystals, prone to fouling
Isopropanol (IPA) 95822Slow nucleation, requires seeding

Note: Toluene provides the optimal balance of solubility and a wide MSZW, allowing for controlled supersaturation without crossing the LLPS boundary.

Q3: What is the exact protocol to rescue an oiled-out batch and force crystallization? Answer: If an oil has already formed, adding seeds directly into the emulsion will fail because the seeds will simply dissolve into the solute-rich oil phase. You must perform a thermodynamic reset followed by a self-validating seeding strategy.

Step-by-Step Methodology: Seeding-Assisted Crystallization Protocol

This protocol is designed to bypass the miscibility gap by controlling the rate of supersaturation generation.

Step 1: Thermodynamic Reset

  • Action: Reheat the oiled-out suspension in Toluene to 5–10°C above the saturation temperature ( Tsat​ ) with moderate agitation (e.g., 250 RPM).

  • Self-Validation Checkpoint: Visually inspect the reactor or use an in-situ turbidity probe. The solution must be completely transparent and single-phase before proceeding. If droplets remain, add 5% more solvent.

Step 2: Generation of Supersaturation

  • Action: Cool the solution at a strictly linear, slow rate (0.1 - 0.2 °C/min) to enter the MSZW.

  • Causality: Rapid cooling kinetically favors LLPS over nucleation. A slow cooling profile ensures the system remains in the metastable zone without crossing the spinodal decomposition curve.

Step 3: Targeted Seeding

  • Action: Once the temperature is exactly halfway into the predetermined MSZW (e.g., 9°C below Tsat​ for Toluene), add 1-2 wt% of pure 4-(2-Phenylethenyl)-1,3-thiazol-2-amine seed crystals.

Step 4: Isothermal Aging

  • Action: Hold the temperature isothermal for 60 minutes.

  • Self-Validation Checkpoint: The solution should transition from a clear liquid to a hazy suspension of distinct solid particles. If oily droplets appear on the reactor wall, the supersaturation was too high; reheat and repeat Step 1.

Step 5: Final Isolation

  • Action: Resume cooling at 0.1 °C/min down to 5°C. Isolate via vacuum filtration and wash with cold Toluene.

  • Causality: Controlled crystal growth allows the lattice to reject structurally similar impurities (such as the Z-isomer of the styryl group), preventing the sticky, solvent-entrapped solids characteristic of oiling out.

Workflow Visualization

CrystallizationTroubleshooting Start Oiled-Out Mixture (LLPS Detected) Reheat Reheat > Tsat (Thermodynamic Reset) Start->Reheat Cool Cool Slowly (0.1°C/min) into MSZW Reheat->Cool Seed Add 1-2 wt% Seeds (Isothermal Hold) Cool->Seed Validate Turbidity Check: Solid Particles? Seed->Validate Growth Controlled Crystal Growth (Impurity Rejection) Validate->Growth Yes (Suspension) Fail Adjust Solvent System Validate->Fail No (Emulsion)

Workflow for rescuing an oiled-out crystallization via thermodynamic reset and seeding.

References
  • Chemistry LibreTexts . (2022). 3.6F: Troubleshooting - Liquid Droplets Form (The Solid "Oils Out"). Chemistry LibreTexts. Available at:[Link]

  • Mettler Toledo . Oiling Out in Crystallization: How To Fix Oiling Out in Recrystallization. Mettler Toledo AutoChem Applications. Available at:[Link]

  • KiloMentor . (2017). The Problem of Oiling Out in Chemical Process Development. KiloMentor Blog. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting Background Fluorescence in 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Assays

This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate high background fluorescence in assays utilizing 4-(2-phenylethenyl)-1,3-thiazol-2-amine and similar fluorog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate high background fluorescence in assays utilizing 4-(2-phenylethenyl)-1,3-thiazol-2-amine and similar fluorogenic probes. By systematically addressing potential sources of interference, you can enhance assay sensitivity, improve the signal-to-noise ratio, and ensure the generation of reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What are the most common, immediate causes of high background fluorescence?

A1: The most frequent culprits are often the simplest to fix. They fall into three main categories:

  • Reagent Issues: The fluorescent probe concentration is too high, or the probe solution has degraded due to light exposure or improper storage.[1][2] Always prepare fresh working solutions and protect them from light.[2]

  • Contaminated Consumables: Using the wrong type of microplate (e.g., white or clear instead of black for fluorescence) or plates with dust or scratches can significantly increase background.[3][4][5][6]

  • Insufficient Washing: In cell-based or multi-step biochemical assays, failure to thoroughly wash away unbound probe is a primary cause of elevated background signal.[7][8][9]

Q2: My "blank" wells (containing only buffer and probe) have high fluorescence. What does this mean?

A2: This points directly to a problem with your assay components, not the biological sample. The issue could be intrinsic fluorescence of the buffer components, the probe's tendency to fluoresce at baseline, or the use of an inappropriate microplate.[10][11] Start by troubleshooting your reagents and consumables.

Q3: Can my assay buffer itself be the source of the background?

A3: Absolutely. Some common buffer components can be intrinsically fluorescent.[11] For example, cell culture media containing phenol red or fetal bovine serum (FBS) are known to cause autofluorescence.[12][13][14] If possible, switch to a phenol red-free medium or a simple buffered saline solution (like PBS or HBSS) during the assay reading step.[12][14]

Q4: What is the ideal type of microplate for this fluorescence assay?

A4: For fluorescence intensity assays, black, opaque microplates are the standard recommendation.[3][4][5][6][15] The black walls absorb scattered excitation light and stray emission, which minimizes background and prevents light from "leaking" into adjacent wells (crosstalk).[3][5] For cell-based assays requiring imaging, use black plates with clear, thin bottoms.[3][15]

Systematic Troubleshooting Guide

High background fluorescence is a multi-faceted problem. This guide provides a systematic approach to isolate and resolve the issue, starting from the instrument and moving toward the specific assay chemistry.

Phase 1: Instrument & Consumables Check

Before altering your assay chemistry, ensure your measurement hardware is not the source of the problem.

  • Issue: Incorrect plate reader settings.

  • Explanation: An improperly configured plate reader is a common source of error. Settings for gain, excitation/emission wavelengths, and focal height must be optimized for your specific assay to maximize the signal from your probe while minimizing background noise.[16][17][18]

  • Solution:

    • Wavelengths: Confirm the excitation and emission wavelengths are set to the optimal values for 4-(2-phenylethenyl)-1,3-thiazol-2-amine. While specific data for this exact compound is limited, related 4-phenylthiazole-2-amines suggest excitation in the UV/blue range.[19][20][21] Perform a wavelength scan if your reader allows it to find the true spectral peaks.

    • Gain/Sensitivity: The detector gain should be set using a positive control well (highest expected signal). The goal is to amplify the signal to be well within the detector's linear range without causing saturation.[17][22] An automatic gain adjustment on the brightest well is a reliable feature on many modern readers.[22]

    • Focal Height: For bottom-read assays, optimizing the focal height is critical to ensure the reader is focused on the cell monolayer and not on the plate bottom or the surface of the liquid.[6][17]

  • Issue: Contaminated or inappropriate microplates.

  • Explanation: The choice of microplate directly impacts background signal.[3] Dust, scratches, or chemical residues on the plate can fluoresce. Using clear or white plates is inappropriate for fluorescence intensity assays as they do not absorb stray light effectively.[4][5][6]

  • Solution:

    • Always use new, high-quality, black-walled microplates designed for fluorescence.[5]

    • Inspect plates for any visible defects before use.

    • Keep plates covered to prevent dust from settling in the wells.

Troubleshooting Flowchart: From Problem to Solution

G start High Background Fluorescence Observed q_blank Is background high in 'blank' wells (buffer + probe only)? start->q_blank check_plate 1. Check Microplate (Use black, clean plates) q_blank->check_plate Yes q_autofluor Does an 'unstained sample' control (sample, no probe) show high fluorescence? q_blank->q_autofluor No reagent_path YES check_buffer 2. Check Buffer Components (Test buffer alone for fluorescence) check_plate->check_buffer check_probe 3. Check Probe (Titrate concentration, check for degradation) check_buffer->check_probe sample_path NO autofluor_sol Issue: Sample Autofluorescence Solutions: - Use red-shifted dyes if possible - Change to phenol red-free media - Use spectral unmixing if available q_autofluor->autofluor_sol Yes binding_sol Issue: Non-Specific Binding of Probe Solutions: - Add Blocking Agents (BSA, Tween-20) - Optimize washing steps (increase volume/number) - Adjust buffer ionic strength q_autofluor->binding_sol No autofluor_path YES binding_path NO

Caption: A step-by-step flowchart to diagnose the root cause of high background fluorescence.

Phase 2: Reagent-Specific Issues & Optimization

If hardware is ruled out, the next step is to scrutinize the assay components. The structure of 4-(2-phenylethenyl)-1,3-thiazol-2-amine suggests a hydrophobic character, which can predispose it to non-specific binding and aggregation.

  • Issue: Non-specific binding of the fluorescent probe.[23][24][25]

  • Explanation: Hydrophobic molecules can stick to proteins and plastic surfaces in a non-specific manner, creating a high background signal that is unrelated to the specific target of the assay.[26]

  • Solution:

    • Add a Non-ionic Detergent: Including a low concentration (typically 0.01% - 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer can significantly reduce non-specific binding by blocking hydrophobic surfaces.[26][27][28] Be aware that at high concentrations, detergents can disrupt protein structure.[26]

    • Incorporate a Blocking Protein: Bovine Serum Albumin (BSA) is commonly used as a carrier protein (0.1% to 1% w/v) to saturate non-specific binding sites on assay plates and other proteins in the sample.[24][28][29][30]

    • Optimize Ionic Strength: Increasing the salt concentration (e.g., raising NaCl from 150 mM to 300 mM) can disrupt weak, charge-based non-specific interactions.[23]

  • Issue: Inner Filter Effect (IFE).

  • Explanation: At high concentrations, components in the assay (including the probe itself) can absorb either the excitation light before it reaches the fluorophore (primary IFE) or the emitted light before it reaches the detector (secondary IFE).[31][32] This leads to a non-linear and artificially suppressed signal, which can be misinterpreted as low signal when it is actually a measurement artifact.[31] A key indicator is when fluorescence stops increasing linearly with probe concentration.[31]

  • Solution:

    • Dilute the Sample: The simplest and most effective solution is to work at lower probe concentrations where the total absorbance of the solution at the excitation and emission wavelengths is low (a common rule of thumb is an absorbance < 0.1).[31][32][33]

    • Perform a Titration: Conduct a serial dilution of your probe to identify the concentration range where the fluorescence response is linear. This is the optimal working range for your assay.

Phase 3: Sample-Specific Interferences

If both hardware and reagents are optimized, the source of background may be the biological sample itself.

  • Issue: Cellular or Sample Autofluorescence.

  • Explanation: Biological samples naturally contain fluorescent molecules like NADH, riboflavins, collagen, and elastin.[12][14][34][35] This endogenous fluorescence can create a high background that masks the signal from your probe, particularly when using excitation wavelengths in the blue-green region of the spectrum.[13][35]

  • Solution:

    • Run an Unstained Control: Always include a control group of cells or sample material that has gone through the entire assay process but without the addition of the fluorescent probe. The signal from this well represents your sample's autofluorescence.[1]

    • Switch to Red-Shifted Probes: If possible, use probes that excite and emit at longer wavelengths (red or far-red) where cellular autofluorescence is significantly lower.[13][29]

    • Use Optimized Media: As mentioned, switch to phenol red-free media or a simple salt buffer for the final reading step to eliminate media-induced fluorescence.[13][14]

Detailed Experimental Protocols

Protocol 1: Buffer Additive Optimization

This protocol helps determine the optimal concentration of BSA and Tween-20 to reduce non-specific binding.

  • Prepare Buffers: Create a matrix of your primary assay buffer with varying concentrations of BSA and Tween-20.

  • Plate Layout: Designate wells for each buffer condition. Include "No Additive" controls.

  • Add Probe: Add 4-(2-phenylethenyl)-1,3-thiazol-2-amine to each well at your standard working concentration.

  • Incubate: Incubate the plate for your standard assay time and temperature.

  • Read Plate: Measure fluorescence intensity on a pre-optimized plate reader.

  • Analyze: Compare the background fluorescence (Relative Fluorescence Units, RFU) in each condition. The optimal buffer is the one that provides the lowest RFU without significantly quenching the signal from a positive control.

Table 1: Example Data for Buffer Optimization

BSA (% w/v)Tween-20 (% v/v)Average Background (RFU)
0015,432
0.109,876
1.008,123
00.017,543
00.055,211
0.10.014,150
0.1 0.05 2,890

Sources of Background Fluorescence

G center Total Measured Signal (RFU) specific_signal Specific Signal (Probe Bound to Target) center->specific_signal background_signal Background Signal (Noise) center->background_signal autofluor Sample Autofluorescence (e.g., NADH, Collagen) background_signal->autofluor reagent_fluor Reagent Fluorescence (Unbound Probe, Buffer) background_signal->reagent_fluor nonspecific_binding Non-Specific Binding (Probe on Plate/Proteins) background_signal->nonspecific_binding instrument_noise Instrument Noise (Stray Light, Detector Noise) background_signal->instrument_noise

Caption: Diagram illustrating the components of a fluorescence signal.

References

  • Reduced Non‐Specific Binding of Super‐Resolution DNA‐PAINT Markers by Shielded DNA‐PAINT Labeling Protocols. PMC.
  • Technical Support Center: Correcting for the Inner Filter Effect in Fluorescence Assays. Benchchem.
  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. MDPI.
  • Background Reducers for Improved Fluorescent Stains. Gene Target Solutions.
  • What is Autofluorescence? A Quick Explainer for Biologists. Bitesize Bio.
  • Which Plates Should I Choose for Fluorescence and Luminescence Measurements?. Promega.
  • How to reduce autofluorescence in cell-based assays. BMG Labtech.
  • How to choose the best micropl
  • Learn how to Remove Autofluorescence from your Confocal Images. Leica Microsystems.
  • Technical Support Center: Overcoming Interference in Fluorescence-Based Protease Assays. Benchchem.
  • Technical Support Center: Preventing Non-Specific Binding of Fluorescent Probes. Benchchem.
  • Causes of Autofluorescence. Visikol.
  • Minimizing Nonspecific Cellular Binding of Quantum Dots with Hydroxyl-Derivatized Surface Coatings.
  • Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays.
  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantit
  • Fluorescence plate reader settings?.
  • The Ultimate Guide to Troubleshooting Micropl
  • Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. University of Virginia School of Medicine.
  • How to optimise fluorescence gain. BMG Labtech.
  • Assay buffer composition. NanoTemper Technologies.
  • Guide to Selecting a Micropl
  • Optimization of Instrument Settings and Measurement Parameters for Kinetic Fluorometric and Luminometric Assays. Thermo Fisher Scientific.
  • What is the Inner Filter Effect?. Edinburgh Instruments.
  • Optimizing the EnVision plate reader for your assay. ICCB-Longwood Screening Facility.
  • Automatic Correction of Inner Filter Effect – App Note for Labbot. Labbot.
  • Troubleshooting high background fluorescence in the CAA-0225 assay. Benchchem.
  • Optimizing performance of Transcreener fluorescence polarization assays with the SpectraMax Paradigm Micropl
  • A Polyphenylene Dendrimer−Detergent Complex as a Highly Fluorescent Probe for Bioassays. Journal of the American Chemical Society.
  • Detergent-Triggered Membrane Remodelling Monitored via Intramembrane Fluorescence De-Quenching. bioRxiv.org.
  • Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocaliz
  • Troubleshooting Tips for Fluorescence Staining. Biotium.
  • Fluorescence Measurement Best Practices. DeNovix.
  • Tween-20 induces the structural remodelling of single lipid vesicles. bioRxiv.org.
  • 5 Recipes for Flow Cytometry Buffers. FluoroFinder.
  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC.
  • Blocking Agent Options | Fluorescence: Blocking the Membrane. YouTube.
  • Establishing and optimizing a fluorescence polariz
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - JP.
  • How can I correct the fluorescence measurements due to inner filter effect in protein-ligand systems?.
  • Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine.
  • Spectrofluorimetric Determination of Bovine Serum Albumin Using Enoxacin-Aluminium (III) as a Fluorescence Probe. Scientific & Academic Publishing.
  • Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. MDPI.
  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction.
  • Fluorescent microscopy troubleshooting: high background. YouTube.
  • Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent.
  • Labeled Bovine Serum Albumin as a Fluorescent Biosensor to Monitor the Stability of Lipid-Based Formul

Sources

Troubleshooting

Technical Support Center: Overcoming Permeability Barriers for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Welcome to the Advanced Application Support Center. This guide provides field-proven troubleshooting strategies, structural optimization insights, and self-validating protocols for researchers working with 4-(2-Phenyleth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide provides field-proven troubleshooting strategies, structural optimization insights, and self-validating protocols for researchers working with 4-(2-Phenylethenyl)-1,3-thiazol-2-amine and related styryl-aminothiazole derivatives.

Physicochemical Profiling & Permeability Impact

Styryl-thiazole hybrids are potent pharmacophores, but their inherent physicochemical properties often present significant challenges in cellular assays[1]. Understanding the causality behind these properties is the first step in troubleshooting permeability.

Table 1: Physicochemical Properties & Permeability Impact

Physicochemical PropertyTypical Value for Styryl-AminothiazolesImpact on Cellular PermeabilityOptimization / Troubleshooting Strategy
ClogP (Lipophilicity) > 4.0High membrane retention; poor aqueous solubility limits concentration gradients.Utilize BSA in acceptor wells; formulate with cyclodextrins.
pKa (2-Amine) ~ 4.5 - 5.5Mostly unionized at physiological pH (7.4), favoring passive diffusion.Maintain assay buffer strictly at pH 7.4 to prevent protonation.
Polar Surface Area (PSA) ~ 40 - 50 ŲExcellent for membrane penetration (optimal is < 90 Ų).Avoid adding excessive hydroxyl/carboxyl groups during SAR.
Efflux Ratio (Caco-2) > 2.0Subject to active transport back into the gut lumen via P-gp.Co-administer P-gp inhibitors; mask H-bond donors via N-alkylation.

Mechanistic Pathway of Permeability & Efflux

Before troubleshooting, it is critical to visualize the competing pathways of passive diffusion, membrane trapping, and active efflux that dictate the intracellular availability of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.

PermeabilityMechanism Extracellular Extracellular Space (High Concentration) Membrane Lipid Bilayer (Membrane Trapping) Extracellular->Membrane Passive Diffusion Intracellular Intracellular Target (Low Concentration) Membrane->Intracellular Slow Release Pgp P-gp Efflux Pump (MDR1) Membrane->Pgp Substrate Recognition Pgp->Extracellular Active Efflux

Caption: Cellular permeability and P-gp mediated efflux mechanism of styryl-aminothiazoles.

Troubleshooting Guide & FAQs

Q1: My Caco-2 permeability assay shows an efflux ratio > 3.0 for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine. How do I definitively prove this is P-glycoprotein (P-gp) mediated? Answer: 2-Aminothiazoles are well-documented substrates for the MDR1 (P-gp) efflux transporter[2]. However, high efflux ratios can sometimes be artifacts of poor aqueous solubility. Causality & Solution: To isolate P-gp as the definitive causal factor, you must run a bidirectional Caco-2 assay with a selective inhibitor. Co-administer 10 µM Verapamil or 2 µM Elacridar in both the apical and basolateral chambers. If the efflux ratio ( Papp​ B-A / Papp​ A-B) collapses to < 2.0, P-gp is the primary barrier. If the ratio remains high, investigate BCRP (Breast Cancer Resistance Protein) using Ko143 as an inhibitor[3].

Q2: I am observing low mass recovery (<50%) in my PAMPA assays for this compound. Is it degrading during the assay? Answer: It is highly unlikely to be degrading. Low recovery in PAMPA for highly lipophilic compounds (ClogP > 4.0) like styryl-thiazole hybrids is typically caused by membrane retention—the compound gets trapped in the artificial lipid bilayer[1]. Causality & Solution: In vivo, plasma proteins act as a "thermodynamic sink" that pulls lipophilic drugs out of the endothelial membrane and into systemic circulation. Standard PAMPA lacks this sink. To fix this, supplement your acceptor compartment with 1% to 4% Bovine Serum Albumin (BSA). This restores the concentration gradient and pulls the trapped 4-(2-Phenylethenyl)-1,3-thiazol-2-amine out of the artificial membrane, improving mass balance recovery to >85%[4].

Q3: How can I synthetically modify the 4-(2-Phenylethenyl)-1,3-thiazol-2-amine scaffold to overcome these permeability barriers without losing target affinity? Answer: The primary permeability barriers for styryl-aminothiazoles are their high LogP and the hydrogen-bond donating capacity of the 2-amine, which makes them prime targets for P-gp efflux[2]. To bypass this:

  • N-Alkylation: Converting the primary 2-amine to a secondary or tertiary amine removes a hydrogen bond donor, significantly reducing P-gp recognition[5].

  • Incorporation of Solubilizing Hybrids: Appending electron-donating, hydrophilic groups such as pyridine-piperazine hybrids to the phenyl or styryl rings can lower the LogD to an optimal range (1.5 - 3.0), enhancing aqueous solubility and passive diffusion[6].

Validated Experimental Methodologies

As an Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocol utilizes a self-validating system to ensure that permeability data for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine is not corrupted by cellular toxicity or compromised tight junctions.

Protocol: Self-Validating Bidirectional Caco-2 Permeability Assay

Step 1: Monolayer Preparation & Integrity Check

  • Action: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days.

  • Causality: A 21-day culture is required for the cells to differentiate into enterocyte-like monolayers and express relevant efflux transporters (e.g., P-gp).

  • Self-Validation: Measure Transepithelial Electrical Resistance (TEER) before the assay. Only proceed if TEER > 400 Ω·cm², confirming tight junction formation.

Step 2: Compound Preparation & Sink Conditions

  • Action: Prepare a 10 µM dosing solution of the compound in HBSS buffer (pH 7.4) with a maximum of 1% DMSO.

  • Causality: DMSO concentrations >1% can fluidize the cell membrane, artificially inflating passive permeability and compromising tight junctions.

Step 3: Bidirectional Dosing (A-to-B and B-to-A)

  • Action:

    • Apical to Basolateral (A-to-B): Add 0.5 mL dosing solution to Apical; 1.5 mL blank HBSS to Basolateral.

    • Basolateral to Apical (B-to-A): Add 1.5 mL dosing solution to Basolateral; 0.5 mL blank HBSS to Apical.

  • Causality: Testing both directions is mandatory to calculate the Efflux Ratio (ER = Papp​ B-A / Papp​ A-B). An ER > 2.0 indicates active efflux.

Step 4: Incubation & Sampling

  • Action: Incubate at 37°C on an orbital shaker at 50 rpm for 120 minutes. Extract 100 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer.

  • Causality: Orbital shaking minimizes the unstirred water layer (UWL) adjacent to the cell monolayer, which can otherwise act as an artificial barrier for highly lipophilic compounds.

Step 5: Post-Assay Self-Validation (Crucial)

  • Action: Add 100 µM Lucifer Yellow (a paracellular marker) to the apical chamber for 1 hour.

  • Causality & Validation: Lucifer Yellow cannot pass through intact cell membranes. If its Papp​ is > 1×10−6 cm/s, the monolayer was compromised during the assay (likely due to compound toxicity), and the permeability data for the aminothiazole must be discarded.

Caco2Workflow Step1 1. Monolayer Culture (21 Days, TEER >400 Ω·cm²) Step2 2. Compound Prep (10 µM + 1% DMSO) Step1->Step2 Step3A 3A. Apical to Basolateral (Passive + Efflux) Step2->Step3A Step3B 3B. Basolateral to Apical (Passive Only) Step2->Step3B Step4 4. Incubation & Sampling (37°C, 120 mins) Step3A->Step4 Step3B->Step4 Step5 5. LC-MS/MS Analysis (Calculate Papp & Efflux Ratio) Step4->Step5 Step6 6. Lucifer Yellow Validation (Papp < 1x10⁻⁶ cm/s) Step5->Step6

Caption: Step-by-step Caco-2 bidirectional permeability workflow with self-validation.

References

  • 2-Aminothiazoles as Therapeutic Leads for Prion Diseases - PMC | nih.gov | 2

  • Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds | intechopen.com |5

  • Synthesis and Antitumor Activity Evaluation of 2-Aminothiazoles Appended 5-methylisoxazoline and Pyridine-piperazine Hybrid Molecules | academia.edu | 6

  • Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents - PMC | nih.gov | 1

  • Evolution of Novartis' Small Molecule Screening Deck Design - ACS Publications | acs.org | 4

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Comparative Guide to Validating In Vitro Target Engagement of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a candidate molecule directly interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program. This principle of target engagement is paramount for establishing a clear mechanism of action, thereby providing the confidence needed to advance a compound through the resource-intensive stages of development.[1][2][3] This guide offers a comprehensive comparison of leading-edge in vitro methodologies for validating the target engagement of 4-(2-phenylethenyl)-1,3-thiazol-2-amine, a scaffold of interest with potential therapeutic applications, such as in the development of new antileishmanial agents.[4][5][6]

While the broader 4-phenyl-1,3-thiazol-2-amine scaffold has been explored, this guide will use the potential target, S-methyl-5-thioadenosine phosphorylase (MTAP), as a case study to illustrate the application of these techniques.[4][5] The principles and protocols detailed herein are, however, broadly applicable to other potential targets of this compound class.

The Imperative of Target Engagement Validation

Before delving into specific techniques, it is crucial to understand why target engagement is a critical milestone. A compound's activity in a phenotypic screen is not, in itself, proof of its mechanism. Direct measurement of binding to the intended target de-risks a program by:

  • Confirming the Mechanism of Action: Linking the compound's biological effect to a specific molecular interaction.[1]

  • Guiding Structure-Activity Relationship (SAR) Studies: Enabling the rational design of more potent and selective analogs.[1][7]

  • Identifying Potential Off-Target Effects Early: Proteome-wide approaches can reveal unintended interactions that may lead to toxicity.[3]

This guide will navigate through a selection of robust biophysical and biochemical assays, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific research question and available resources.

A Comparative Overview of Target Engagement Assays

The choice of a target engagement assay is dictated by several factors, including the nature of the target protein, the availability of reagents, throughput requirements, and the specific information sought (e.g., binding affinity, kinetics, or simply confirmation of binding). Below is a summary of the techniques we will explore in detail.

Assay Principle Key Outputs Throughput Label-Free?
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.[8][9][10]Target engagement in cells/lysates, EC50.[9]Low to HighYes
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized target.[11][12][13]Binding affinity (KD), kinetics (ka, kd).[11][12]Medium to HighYes
Isothermal Titration Calorimetry (ITC) Heat change upon binding of a ligand to a target in solution.[7][14][15]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[7][14][15]LowYes
Fluorescence Polarization (FP) Change in the polarization of emitted light from a fluorescently labeled ligand upon binding to a larger protein.[16][17][18][19][20]Binding affinity (KD), IC50 in competitive assays.[16][17]HighNo
Microscale Thermophoresis (MST) Change in the movement of a fluorescently labeled molecule in a microscopic temperature gradient upon binding.[21][22][23]Binding affinity (KD).[21][24]Medium to HighLabel-free option available

In-Depth Methodologies and Experimental Causality

Cellular Thermal Shift Assay (CETSA): The Gold Standard for Intracellular Engagement

CETSA is a powerful technique for verifying target engagement within the complex milieu of a cell or cell lysate.[8][10] The underlying principle is that the binding of a small molecule can stabilize its target protein, making it more resistant to thermal denaturation.[9]

Why Choose CETSA?

CETSA's primary advantage is its ability to confirm target binding in a physiologically relevant context without the need for compound or protein labeling.[25] This provides strong evidence that the compound can penetrate the cell membrane and engage its intracellular target.

Experimental Workflow Diagram

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing the target protein (e.g., MTAP) compound_treatment 2. Treat cells with 4-(2-phenylethenyl)-1,3-thiazol-2-amine or vehicle (DMSO) cell_culture->compound_treatment heat_shock 3. Heat cell suspension/lysate at a range of temperatures compound_treatment->heat_shock lysis 4. Lyse cells and separate soluble and aggregated protein fractions heat_shock->lysis western_blot 5. Quantify soluble target protein (e.g., by Western Blot) lysis->western_blot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[8]

Detailed Protocol for CETSA

  • Cell Culture and Treatment:

    • Culture a relevant cell line that endogenously expresses the target protein (e.g., MTAP).

    • Seed cells and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 4-(2-phenylethenyl)-1,3-thiazol-2-amine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[26]

  • Harvesting and Heat Treatment:

    • Harvest the cells and wash with PBS.

    • Resuspend the cell pellets in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).[8]

    • Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[8]

  • Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble target protein (MTAP) in each sample using Western blotting with a specific antibody.

    • The resulting bands are quantified, and the data is plotted as the percentage of soluble protein versus temperature to generate a melting curve.

Interpreting the Data

A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization of the target protein upon ligand binding.[9]

Hypothetical CETSA Data

Temperature (°C)% Soluble MTAP (Vehicle)% Soluble MTAP (10 µM Compound)
40100100
459598
508092
555085
602060
65530
70<110
Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free optical technique that measures molecular interactions in real-time.[11] It is highly sensitive and can provide detailed information about binding kinetics (association and dissociation rates) and affinity.[12]

Why Choose SPR?

SPR is an excellent choice for detailed characterization of binding events, especially for purified proteins. It provides not just the binding affinity (KD) but also the on-rate (ka) and off-rate (kd) of the interaction, which can be critical for lead optimization.[13]

Experimental Workflow Diagram

SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis immobilize 1. Immobilize purified target protein (MTAP) onto the sensor chip surface inject_analyte 2. Inject varying concentrations of 4-(2-phenylethenyl)-1,3-thiazol-2-amine (analyte) over the surface immobilize->inject_analyte measure_response 3. Monitor the binding response in real-time (sensorgram) inject_analyte->measure_response fit_data 4. Fit the sensorgram data to a binding model to determine ka, kd, and KD measure_response->fit_data

Caption: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Detailed Protocol for SPR

  • Protein Immobilization:

    • Purify the target protein (MTAP).

    • Immobilize the purified MTAP onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a stable and active protein surface.[27]

  • Binding Analysis:

    • Prepare a series of dilutions of 4-(2-phenylethenyl)-1,3-thiazol-2-amine in a suitable running buffer.

    • Inject the compound solutions over the sensor surface, followed by a dissociation phase where only the running buffer flows over the chip.

    • The change in the refractive index at the surface, which is proportional to the mass of bound compound, is recorded as a sensorgram.[13]

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to extract the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Interpreting the Data

A successful SPR experiment will yield sensorgrams that show a concentration-dependent binding response. The fitted data will provide quantitative measures of binding affinity and kinetics.

Hypothetical SPR Data

Compound Concentrationka (1/Ms)kd (1/s)KD (nM)
10 nM1.5 x 10^53.0 x 10^-320
50 nM1.5 x 10^53.0 x 10^-320
100 nM1.5 x 10^53.0 x 10^-320
500 nM1.5 x 10^53.0 x 10^-320
Isothermal Titration Calorimetry (ITC): The Thermodynamic Deep Dive

ITC is considered the gold standard for characterizing the thermodynamics of binding interactions.[7] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[14][15][28]

Why Choose ITC?

ITC is a label-free, in-solution technique that provides not only the binding affinity but also the stoichiometry of the interaction, as well as the enthalpic and entropic contributions to the binding energy.[7][14] This level of detail is invaluable for understanding the driving forces behind the interaction.

Experimental Workflow Diagram

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prepare_protein 1. Prepare purified target protein (MTAP) in the sample cell prepare_ligand 2. Prepare 4-(2-phenylethenyl)-1,3-thiazol-2-amine in the injection syringe titrate 3. Inject small aliquots of the compound into the protein solution prepare_ligand->titrate measure_heat 4. Measure the heat change after each injection titrate->measure_heat plot_data 5. Plot the integrated heat change per injection against the molar ratio measure_heat->plot_data fit_data 6. Fit the binding isotherm to determine KD, n, ΔH, and ΔS plot_data->fit_data

Caption: The workflow of an Isothermal Titration Calorimetry (ITC) experiment.

Detailed Protocol for ITC

  • Sample Preparation:

    • Thoroughly dialyze the purified target protein (MTAP) and dissolve the 4-(2-phenylethenyl)-1,3-thiazol-2-amine in the same buffer to minimize buffer mismatch effects.

    • Load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change for each injection peak and plot it against the molar ratio of the compound to the protein.

    • Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Interpreting the Data

The shape of the binding isotherm provides information about the binding affinity, while the magnitude of the heat changes reveals the enthalpy of binding.

Hypothetical ITC Data

ParameterValue
KD 50 nM
n (Stoichiometry) 1.05
ΔH (Enthalpy) -15.2 kcal/mol
-TΔS (Entropy) 5.1 kcal/mol

Conclusion: A Multi-faceted Approach to Target Validation

Validating the target engagement of a novel compound like 4-(2-phenylethenyl)-1,3-thiazol-2-amine is a critical step that requires a thoughtful and often multi-pronged approach. There is no single "best" method; rather, the optimal strategy involves selecting a combination of assays that provide orthogonal evidence of target binding and progressively build a comprehensive picture of the compound's interaction with its target.

For initial confirmation of intracellular target engagement, CETSA stands out as an indispensable tool. To gain a deeper, quantitative understanding of the binding event, biophysical techniques like SPR and ITC are invaluable. High-throughput methods such as Fluorescence Polarization and Microscale Thermophoresis can also play a crucial role in screening and initial hit validation.

By carefully selecting and executing these powerful in vitro assays, researchers can build a robust data package that provides high confidence in the mechanism of action of their lead compounds, paving the way for successful preclinical and clinical development.

References

  • Microscale Thermophoresis: a revolutionary approach to quantifying binding affinities.

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery. PMC.

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.

  • Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis. JoVE.

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC.

  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. Bio-protocol.

  • Protein-ligand binding measurements using fluorescence polarization. BMG Labtech.

  • Microscale thermophoresis. Wikipedia.

  • Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. SpringerLink.

  • Fluorescence Polarization (FP). Molecular Devices.

  • Isothermal titration calorimetry in drug discovery. PubMed.

  • Analysis of protein-ligand interactions by fluorescence polarization. ResearchGate.

  • Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. ResearchGate.

  • Isothermal titration calorimetry and thermal shift assay in drug design. ResearchGate.

  • ITC Assay Service for Drug Discovery. Reaction Biology.

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications.

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PMC.

  • Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument.

  • 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol.

  • Target Engagement Assays in Early Drug Discovery. PMC.

  • DARTS vs CETSA: Choosing the Right Assay for Target Validation. Creative Proteomics.

  • Are there any in vitro methods which can show a small molecule bind to a target protein? ResearchGate.

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC.

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI.

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry.

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC.

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN.

  • Current Advances in CETSA. PMC.

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.

  • Target Engagement. Selvita.

  • A Practical Guide to Target Engagement Assays. Selvita.

  • An update of label-free protein target identification methods for natural active products. Journal of Pharmaceutical Analysis.

  • In Vitro Assays for Screening Small Molecules. PubMed.

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC.

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PubMed.

  • 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. SciELO.

  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Review Letters.

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate.

  • Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry.

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI.

  • 4-(2-Amino-1,3-thiazol-4-yl)phenol. PubChem.

  • ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery. ResearchGate.

Sources

Comparative

comparative structural analysis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine and stilbene derivatives

An In-Depth Comparative Guide to the Structural and Functional Properties of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine and Stilbene Derivatives Abstract Stilbenoids, exemplified by resveratrol, are a cornerstone of natural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Structural and Functional Properties of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine and Stilbene Derivatives

Abstract

Stilbenoids, exemplified by resveratrol, are a cornerstone of natural product research, renowned for their broad therapeutic potential.[1][2] Concurrently, the 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4] This guide presents a comparative structural and functional analysis of a hybrid scaffold, 4-(2-phenylethenyl)-1,3-thiazol-2-amine, against its foundational stilbene counterparts. By replacing a phenyl ring of the classic stilbene backbone with a 2-amino-4-phenylthiazole bioisostere, we fundamentally alter the molecule's stereoelectronic properties. We will dissect these differences through an examination of synthetic methodologies, a comparative analysis of spectroscopic and structural data, and the resulting impact on biological activity. This analysis aims to provide researchers and drug development professionals with a clear, data-driven rationale for the design of next-generation therapeutic agents based on these versatile scaffolds.

Introduction: Rationale for a Bioisosteric Comparison

The stilbene backbone, a deceptively simple 1,2-diphenylethylene structure, is the foundation for a vast array of bioactive molecules, most notably the phytoalexin resveratrol (3,5,4′-trihydroxy-trans-stilbene).[5][6] The planar, conjugated π-system of trans-stilbenes is critical to their photophysical properties and biological activities, which include potent antioxidant, anti-inflammatory, and anticancer effects.[1][7] However, the metabolic instability and non-specific targeting of simple stilbenoids can limit their clinical utility.

Medicinal chemistry often employs bioisosteric replacement—substituting one chemical moiety with another that produces a similar biological response—to overcome such limitations. The 2-aminothiazole ring is an exemplary bioisostere for phenyl groups. Its key features include:

  • Hydrogen Bonding Capability: The endo- and exocyclic nitrogens act as hydrogen bond donors and acceptors, facilitating stronger, more specific interactions with biological targets.

  • Altered Electronics: Unlike the non-polar benzene ring, the thiazole ring possesses an inherent dipole moment and lower aromatic delocalization energy (Benzene: ~36 kcal/mol; Thiazole: ~25 kcal/mol).[8] This makes the ring system more polar and electronically distinct, influencing molecular interactions and properties.

  • Structural Rigidity and Vectorial Orientation: The five-membered ring introduces a distinct geometric constraint and alters the vector of substituent presentation to a target protein.

This guide, therefore, compares the parent stilbene scaffold to 4-(2-phenylethenyl)-1,3-thiazol-2-amine, a molecule that retains the critical styryl (phenylethenyl) group for conjugation but replaces one phenyl ring with the functionally rich 2-aminothiazole moiety. We will explore how this strategic substitution impacts the molecule from synthesis to function.

Synthetic Methodologies: A Tale of Two Scaffolds

The choice of synthetic route is dictated by the target scaffold's core bond disconnections. For stilbenes, the key is forming the central C=C bond, whereas for the thiazole analog, the primary challenge is the construction of the heterocyclic ring itself.

Protocol: Synthesis of trans-Stilbene via the Wittig Reaction

The Wittig reaction is a robust and highly reliable method for generating alkenes from aldehydes and phosphorus ylides.[9] It is particularly effective for stilbene synthesis due to the commercial availability of starting materials and the high stereoselectivity for the trans (E)-isomer when using stabilized ylides.[10][11]

Causality: We choose the Wittig reaction for its high yield and stereochemical control. The thermodynamic stability of the trans-stilbene product drives the reaction, and its lower solubility in common reaction solvents often allows it to precipitate, simplifying purification.[9]

Experimental Protocol:

  • Ylide Generation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzyltriphenylphosphonium chloride (10 mmol) and benzaldehyde (10 mmol) in methylene chloride (10 mL).[11]

  • Phase-Transfer Reaction: While stirring vigorously, carefully add 7.5 mL of 10 M aqueous sodium hydroxide. The mixture will warm and typically turn yellow, indicating ylide formation.[11]

  • Reflux: Gently heat the biphasic mixture to reflux and maintain for 30-60 minutes. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup and Extraction: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel, dilute with water to fully separate the layers, and extract the aqueous phase with methylene chloride. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The crude product is a mixture of cis- and trans-stilbene and triphenylphosphine oxide. Recrystallize from hot ethanol. The less soluble trans-stilbene will crystallize upon cooling, yielding a pure white solid.[10]

Protocol: Synthesis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

The Hantzsch thiazole synthesis is the classical and most direct method for constructing the 2-aminothiazole ring, involving the condensation of an α-haloketone with a thiourea.[12][13] To generate the target styryl-substituted thiazole, a styryl α-haloketone is required.

Causality: The Hantzsch synthesis is chosen for its efficiency and convergence. It builds the desired heterocyclic core in a single, high-yielding step from readily accessible precursors.[14][15] The mechanism proceeds via a reliable Sₙ2 reaction followed by an intramolecular cyclization and dehydration.[12]

Experimental Protocol:

  • Precursor Synthesis: First, synthesize the required α-haloketone, 1-bromo-4-phenylbut-3-en-2-one. This can be achieved by the bromination of 4-phenylbut-3-en-2-one (benzylideneacetone).

  • Hantzsch Condensation: In a 20 mL vial, combine 1-bromo-4-phenylbut-3-en-2-one (5.0 mmol) and thiourea (7.5 mmol) in 5 mL of methanol.[12]

  • Heating: Add a stir bar and heat the mixture with stirring on a hot plate at a gentle reflux for 30-60 minutes.

  • Precipitation: Cool the reaction to room temperature. Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) and stir. The basic solution neutralizes the HBr byproduct and precipitates the free amine product.[12]

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-amino-4-styrylthiazole.

Synthetic Workflow Diagram

The following diagram illustrates the distinct synthetic strategies for each class of compound.

G cluster_0 Stilbene Synthesis (Wittig) cluster_1 Styryl-Thiazole Synthesis (Hantzsch) A0 Benzyl Halide + Triphenylphosphine A1 Phosphonium Salt A0->A1 SN2 A3 Phosphorus Ylide A1->A3 Deprotonation A2 Strong Base A2->A3 A5 Wittig Reaction A3->A5 A4 Benzaldehyde A4->A5 A6 trans-Stilbene A5->A6 Purification B0 Styryl Ketone B1 Bromination B0->B1 B2 Styryl α-Bromo Ketone B1->B2 B4 Hantzsch Condensation B2->B4 B3 Thiourea B3->B4 B5 4-(2-Phenylethenyl)-1,3- thiazol-2-amine B4->B5 Purification

Caption: Comparative synthetic workflows for stilbene and styryl-thiazole.

Comparative Structural Analysis

The introduction of the 2-aminothiazole ring creates significant structural and electronic deviations from the classic stilbene architecture.

Spectroscopic Characterization (NMR & IR)

Spectroscopy provides the first layer of evidence for the structural differences.

  • ¹H NMR: In trans-stilbene, the vinylic protons appear as a characteristic singlet around 7.1-7.2 ppm due to chemical equivalence. In the asymmetric thiazole analog, these protons become non-equivalent, appearing as two distinct doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the trans geometry of the double bond. The thiazole ring proton (H-5) typically appears as a sharp singlet in the aromatic region (around 7.0-7.5 ppm).[16]

  • ¹³C NMR: The symmetry of trans-stilbene results in fewer signals in the ¹³C NMR spectrum. The thiazole analog is asymmetric, showing a full complement of signals. Notably, the vinylic carbon adjacent to the thiazole ring appears at ~119-125 ppm, while the one adjacent to the benzene ring is further downfield at ~130-138 ppm.[17] The C2 carbon of the thiazole ring (bearing the amino group) is highly deshielded, appearing as far downfield as ~168 ppm.[16]

  • IR Spectroscopy: The thiazole analog will exhibit a strong N-H stretching band (typically a doublet around 3300-3450 cm⁻¹) from the amino group, which is absent in unsubstituted stilbene. Both molecules will show C=C stretching from the vinyl group and aromatic rings.

Featuretrans-Stilbene Derivative (Typical)4-(2-Phenylethenyl)-1,3-thiazol-2-amine (Typical)Rationale for Difference
Vinylic Protons (¹H) Singlet or two doublets (J ≈ 15-16 Hz)Two doublets (J ≈ 15-16 Hz)Asymmetry in the thiazole analog renders the protons chemically non-equivalent.
Thiazole H-5 (¹H) N/ASinglet (~7.0-7.5 ppm)Characteristic signal for the single proton on the substituted thiazole ring.
NH₂ Protons (¹H) N/ABroad singlet (~7.1 ppm)Presence of the primary amine group.[18]
Thiazole C2 (¹³C) N/A~168 ppmHighly deshielded carbon double-bonded to two heteroatoms (N).[16]
N-H Stretch (IR) AbsentStrong, sharp doublet (~3300-3450 cm⁻¹)Diagnostic peak for the primary amine functionality.[18]
Crystallographic and Conformational Analysis
  • Planarity: Trans-stilbene derivatives are generally near-planar, allowing for maximum π-conjugation across the molecule.[7] The introduction of the thiazole ring is expected to maintain this overall planarity. However, the five-membered ring has different geometric demands than a benzene ring.

  • Bond Angles: The internal C-S-C bond angle in the thiazole ring is acute, typically around 88-89°.[20] This contrasts sharply with the ~120° internal angles of a benzene ring, creating a different overall molecular shape.

  • Intermolecular Interactions: The 2-amino group and the ring nitrogen of the thiazole introduce potent hydrogen bond donor and acceptor sites. In the solid state, this will lead to extensive hydrogen-bonding networks, a feature absent in unsubstituted stilbene, which relies on weaker π-stacking and van der Waals interactions.

G cluster_0 Stilbene Core cluster_1 Styryl-Thiazole Core Stilbene L1 Symmetric π-system Relies on van der Waals / π-stacking Internal angles ~120° Thiazole L2 Asymmetric, polar π-system H-bond donors/acceptors present Internal S-C-N angle ~88°

Caption: Key structural differences between the core scaffolds.

Structure-Property Relationship Analysis

The observed structural and electronic differences translate directly into distinct photophysical and biological properties.

Photophysical Properties

The extended conjugation in both molecules suggests they will absorb UV light and potentially fluoresce. However, the nature of the heteroaromatic ring significantly modulates these properties.

  • Absorption: Stilbene's absorption maximum (λmax) is around 295-310 nm.[21] Replacing a phenyl with a less aromatic thiazole ring can either red-shift or blue-shift the absorption depending on the specific electronic push-pull nature of the system. Given the electron-donating amino group, a red-shift is often anticipated.

  • Fluorescence: Trans-stilbene is fluorescent, while the sterically hindered cis-isomer is not.[21] The photophysical behavior of heteroaromatic stilbene analogs is complex. The introduction of nitrogen's n-orbitals can create low-lying n-π* states that provide non-radiative decay pathways, potentially quenching fluorescence.[22] Conversely, the donor-acceptor character introduced by the amino-thiazole-styryl system can lead to interesting solvatochromic effects and large Stokes shifts.[23]

Biological Activity: A Shift from General Antioxidant to Targeted Inhibition

While resveratrol acts as a broad-spectrum antioxidant and modulator of pathways like sirtuin activation, the introduction of the 2-aminothiazole scaffold often imparts more specific, targeted activity.[1][17] Thiazole-based stilbene analogs have been specifically designed and evaluated as potent inhibitors of DNA topoisomerase IB, a key enzyme in cancer proliferation.[17]

PropertyResveratrol (Representative Stilbene)Thiazole-Based Stilbene Analogs
Primary Mechanism Antioxidant, Sirtuin-1 (SIRT1) activator, anti-inflammatory.[1]DNA Topoisomerase IB inhibition, kinase inhibition.[17][24]
Targeting Broad, affects multiple pathways.[25]More specific, driven by H-bonding and dipolar interactions with enzyme active sites.[26]
Anticancer IC₅₀ (MCF-7) ~20-50 µM (Varies widely)0.78 µM for (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole.[17]
Anticancer IC₅₀ (HCT116) ~15-60 µM (Varies widely)0.62 µM for (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole.[17]

Note: IC₅₀ values are highly dependent on assay conditions and are presented for comparative illustration.

G Stilbene Stilbene Scaffold (e.g., Resveratrol) Prop1 Planar, Symmetric π-System Stilbene->Prop1 Prop2 Broad-Spectrum Antioxidant Stilbene->Prop2 Prop3 Moderate Potency (µM range) Stilbene->Prop3 Thiazole Styryl-Thiazole Scaffold Prop4 Planar, Asymmetric Polar π-System Thiazole->Prop4 Prop5 H-Bonding Capability (Donor/Acceptor) Thiazole->Prop5 Prop6 Targeted Inhibition (e.g., Topoisomerase) Thiazole->Prop6 Prop7 High Potency (sub-µM range) Thiazole->Prop7

Caption: Structure-activity relationship (SAR) comparison.

Conclusion and Future Outlook

The bioisosteric replacement of a phenyl ring in the stilbene scaffold with a 2-aminothiazole moiety is a powerful strategy for drug discovery. This single modification transforms the molecule's fundamental properties:

  • Synthetically, it shifts the focus from C=C bond formation to the construction of the heterocyclic core via robust methods like the Hantzsch synthesis.

  • Structurally, it breaks the molecule's symmetry, introduces polarity, and incorporates potent hydrogen-bonding groups, fundamentally altering its intermolecular interaction potential.

  • Functionally, it can convert a molecule with broad, moderate-potency activity into a highly potent, specific inhibitor of a key disease-related enzyme.

Future research should focus on exploring substitutions on both the pendant phenyl ring and the 2-amino group of the thiazole scaffold to further optimize target affinity and pharmacokinetic properties. The data strongly suggests that hybrid structures like 4-(2-phenylethenyl)-1,3-thiazol-2-amine are not merely analogs but represent a distinct and highly promising class of therapeutic candidates that successfully merge the beneficial conjugated system of stilbenes with the proven medicinal chemistry utility of the 2-aminothiazole core.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Stilbene Derivatives via the Wittig Reaction.
  • Salehi, B., et al. (2025). Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects. PMC.
  • Tejedor, M. C., et al. (n.d.). Pharmacological Properties of Resveratrol. A Pre-Clinical and Clinical Review. Longdom Publishing.
  • Weinstock, L. M., et al. (n.d.). Resveratrol chemical structure (cis and trans forms). ResearchGate.
  • Various Authors. (n.d.). Synthetic approaches toward stilbenes and their related structures. PMC.
  • Gómez, L. S. S., et al. (n.d.). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. PMC.
  • National Center for Biotechnology Information. (2016). Resveratrol. PubChem.
  • Breitung, E. M., Shu, C.-F., & McMahon, R. J. (2000). Thiazole and Thiophene Analogues of Donor-Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure-Property Relationships. Journal of the American Chemical Society, 122(6), 1154-1160.
  • Mazzucato, U. (1982). Photophysical and photochemical behavior of stilbene-like molecules and their aza-analogues. Pure and Applied Chemistry, 54(9), 1705-1721.
  • Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. JulietHahn.com.
  • Various Authors. (n.d.). WITTIG SYNTHESIS OF TRANS-STILBENE.
  • Various Authors. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv.
  • Various Authors. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC.
  • Mazzucato, U., et al. (n.d.). Photobehaviour of thio-analogues of stilbene and 1,4-distyrylbenzene studied by time-resolved absorption techniques. Academia.edu.
  • Various Authors. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC.
  • Various Authors. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega.
  • McMahon, R. J., et al. (n.d.). Thiazole and Thiophene Analogues of Donor−Acceptor Stilbenes: Molecular Hyperpolarizabilities and Structure−Property Relationships. ResearchGate.
  • Various Authors. (n.d.). Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. PMC.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • OUCI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Tamao, K., et al. (2020). Photophysical Properties of Silyl‐Substituted Stilbene Derivatives. R Discovery.
  • Pattenden, G., et al. (2002). Regiocontrolled Synthesis of Substituted Thiazoles. Organic Letters.
  • Benchchem. (n.d.). A Comparative Analysis of the Electronic Properties of Stilbene Isomers.
  • de Oliveira, R. B., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. PMC.
  • Various Authors. (n.d.). Thiazole and its preparation methods.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Various Authors. (n.d.). Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. PMC.
  • Benchchem. (n.d.). A Comparative Guide to the Conformational and Structural Analysis of Stilbene Derivatives.
  • International Journal of Novel Research and Development. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities.
  • Abdallah, M. A., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. ResearchGate.
  • Various Authors. (n.d.). 2-Amino-4-ferrocenylthiazole. PMC.
  • IJPSR. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
  • IUCrData. (2022). Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles.
  • Various Authors. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers.
  • El-Sayed, W. M., et al. (n.d.). Review x Ray crystallography.

Sources

Validation

A Comparative Guide to the LC-MS Validation of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine: Purity and Metabolite Profiling

In the landscape of contemporary drug discovery and development, the rigorous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, establishing the pu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the rigorous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, establishing the purity and metabolic fate of a compound is a critical step in advancing a candidate from the bench to preclinical and clinical evaluation. This guide provides an in-depth, technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine, a molecule of interest within the broader class of bioactive thiazole derivatives.[1] We will explore the nuances of LC-MS method development, contrast its performance with alternative analytical techniques, and detail the logic behind its application in metabolite identification, all while grounding our discussion in established scientific principles.

The Critical Role of Purity and Metabolite Analysis

4-(2-Phenylethenyl)-1,3-thiazol-2-amine, with its styryl and aminothiazole moieties, represents a scaffold with significant therapeutic potential. However, the journey from synthesis to a viable drug candidate is paved with analytical challenges. The presence of impurities, even at trace levels, can significantly alter the pharmacological and toxicological profile of the active pharmaceutical ingredient (API).[2][3] Similarly, understanding the biotransformation of the parent compound into its metabolites is crucial for elucidating its mechanism of action, predicting potential drug-drug interactions, and assessing safety.[4]

Part 1: LC-MS for High-Fidelity Purity Determination

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the cornerstone technique for the analysis of small molecule drug candidates due to its exceptional sensitivity, selectivity, and speed.[5][6] The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry provides a dual-filter of identification and quantification, making it an ideal choice for purity assessment.

The Causality Behind Experimental Choices in LC-MS Method Development

The development of a robust LC-MS method is not a matter of arbitrary parameter selection. Each choice is deliberate, aimed at achieving optimal separation and ionization for the analyte of interest. For 4-(2-Phenylethenyl)-1,3-thiazol-2-amine, a reversed-phase LC method coupled with a triple quadrupole or high-resolution mass spectrometer is the recommended approach.

Experimental Workflow for LC-MS Purity Analysis

LC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Weigh Compound dissolve Dissolve in Diluent (e.g., ACN:H2O) start->dissolve Precise Concentration filter Filter (0.22 µm) dissolve->filter Remove Particulates injection Inject Sample filter->injection Transfer to Vial separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) (Positive Mode) separation->ionization detection Mass Detection (Full Scan & SIM) ionization->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for LC-MS based purity determination.

Detailed Experimental Protocol: Purity Analysis of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.

  • Dissolve the compound in a suitable diluent, such as a 50:50 (v/v) mixture of acetonitrile and water, to a final concentration of 100 µg/mL. The choice of a mixed solvent system is to ensure complete dissolution of the potentially moderately polar compound.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is selected for its versatility in retaining and separating a wide range of small molecules.

  • Mobile Phase A: 0.1% formic acid in water. The addition of formic acid aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.

  • Mobile Phase B: 0.1% formic acid in acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure the separation of impurities with varying polarities. A typical gradient might be:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is chosen as the aminothiazole and the exocyclic amine are readily protonated.[7]

  • Scan Mode:

    • Full Scan: A full scan from m/z 100-500 is performed to detect all ionizable species.

    • Selected Ion Monitoring (SIM): A SIM scan is centered on the expected m/z of the protonated parent compound to enhance sensitivity for the main component.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

4. Data Analysis:

  • The purity of the compound is calculated based on the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[3]

  • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison with Alternative Purity Analysis Techniques

While LC-MS is a powerful tool, other techniques are also employed for purity determination. The choice of method depends on the specific requirements of the analysis.

Technique Principle Advantages for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Limitations
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and selectivity, provides molecular weight information of impurities.[5][8]Matrix effects can cause ion suppression, higher cost.
HPLC-UV Separation by chromatography, detection by UV absorbance.[8]Robust, widely available, good for quantitative analysis of known impurities.[9]Less sensitive than MS, co-eluting impurities with similar UV spectra may not be resolved.[10]
GC-MS Separation of volatile compounds by gas chromatography, detection by mass spectrometry.Excellent for volatile impurities and residual solvents.[8]Not suitable for non-volatile or thermally labile compounds like 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.
NMR Nuclear Magnetic Resonance spectroscopy provides structural information.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard.Lower sensitivity compared to MS, complex mixtures can lead to overlapping signals.
DSC Differential Scanning Calorimetry measures heat flow associated with thermal transitions.Can determine the absolute purity of a crystalline solid without the need for a reference standard.[2]Only applicable to crystalline solids, does not identify impurities.

Part 2: Unraveling the Metabolic Fate with LC-MS

Identifying the metabolites of a drug candidate is a critical step in understanding its in-vivo behavior.[4] LC-MS, particularly high-resolution mass spectrometry (HRMS), is indispensable for this task, allowing for the detection and tentative identification of metabolites in complex biological matrices.[6][11]

Anticipated Metabolic Pathways

Thiazole-containing compounds are known to undergo several metabolic transformations, primarily catalyzed by cytochrome P450 (CYP) enzymes.[12] For 4-(2-Phenylethenyl)-1,3-thiazol-2-amine, the following metabolic reactions are anticipated:

  • Oxidation: Hydroxylation of the phenyl ring or the thiazole ring.

  • Epoxidation: Formation of an epoxide on the ethenyl bridge.

  • N-oxidation: Oxidation of the nitrogen atom in the thiazole ring.

  • S-oxidation: Oxidation of the sulfur atom in the thiazole ring.

  • Glucuronidation/Sulfation: Conjugation of hydroxylated metabolites with glucuronic acid or sulfate.

Logical Flow of Metabolite Identification

Caption: Logical workflow for metabolite identification using LC-HRMS.

Detailed Experimental Protocol: In Vitro Metabolite Identification

1. In Vitro Incubation:

  • Incubate 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (e.g., at 1 µM) with human liver microsomes or hepatocytes in the presence of NADPH (a necessary cofactor for CYP enzymes) at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent like acetonitrile.

  • Centrifuge the samples to precipitate proteins and collect the supernatant containing the parent compound and its metabolites.

2. LC-HRMS Analysis:

  • The LC conditions can be similar to those used for the purity analysis.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to obtain accurate mass measurements.

    • Data-Dependent Acquisition (DDA): The mass spectrometer is set to acquire a full scan MS spectrum, and then automatically trigger MS/MS fragmentation spectra for the most intense ions detected in the full scan.

3. Data Analysis and Structural Elucidation:

  • Metabolite Prediction: Software is used to search the data for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for oxidation, +176 Da for glucuronidation).

  • Fragmentation Analysis: The MS/MS spectra of the parent compound and potential metabolites are compared. Common fragment ions can help to pinpoint the site of metabolic modification. For example, a modification on the phenyl ring would result in a mass shift of a fragment ion containing the phenyl group, while the thiazole-containing fragment would remain unchanged.

  • Putative Identification: Based on the accurate mass and fragmentation pattern, a putative structure for the metabolite is proposed. The Metabolomics Standards Initiative (MSI) provides a framework for classifying the level of identification.[13]

Comparative Insight: Why LC-MS is Superior for Metabolite Identification

While other techniques can provide some information about metabolism, LC-MS offers an unparalleled combination of sensitivity, selectivity, and structural information.

Technique Application in Metabolite ID Advantages Limitations
LC-MS/HRMS Primary tool for detection, quantification, and structural elucidation of metabolites.[4][14]High sensitivity to detect low-level metabolites, provides accurate mass and fragmentation data for structural assignment.Co-elution of isomers can be challenging, requires expertise in data interpretation.
LC with Radiometric Detection Uses a radiolabeled parent compound to track all drug-related material.Provides a complete picture of all metabolites, regardless of their structure.Does not provide structural information, requires synthesis of a radiolabeled compound.
NMR Can provide definitive structural elucidation of isolated metabolites.Unambiguous structure determination.Requires isolation of metabolites in sufficient quantities, much lower sensitivity than MS.

Conclusion: An Integrated Approach for Confident Validation

The validation of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine purity and the characterization of its metabolic profile are non-negotiable steps in its development as a potential therapeutic agent. This guide has demonstrated that while various analytical techniques have their merits, LC-MS, particularly when coupled with high-resolution mass spectrometry, stands out as the most powerful and versatile platform for these critical tasks.

By understanding the causality behind the experimental design, from the choice of mobile phase in chromatography to the ionization technique in mass spectrometry, researchers can develop robust and reliable methods. The ability of LC-MS to not only quantify purity but also to tentatively identify unknown impurities and metabolites in a single analytical run underscores its efficiency and indispensability in modern drug discovery. The integration of LC-MS data with information from orthogonal techniques provides the highest level of confidence in the quality and safety profile of new chemical entities, ultimately accelerating their journey through the development pipeline.

References

  • Application of LCMS in small-molecule drug development. (2016, August 24). Drug Target Review. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016, June 16). Drug Target Review. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Rapid LC/MS/MS Method Development for Drug Discovery. (2005, October 1). Analytical Chemistry. [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.). Chemical Research in Toxicology. [Link]

  • Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025, March 27). ACS Omega. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (n.d.). International Journal of Research and Analytical Reviews. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci. [Link]

  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Antioxidant Activity Screening of Thiazole and Oxazole Derivative Compounds. (n.d.). AIP Publishing. [Link]

  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019, April 15). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Thiazole Derivatives as Cholinesterase Inhibitors. (n.d.). ResearchGate. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (n.d.). ACS Publications. [Link]

  • In vitro antioxidant properties of new thiazole derivatives. (n.d.). ResearchGate. [Link]

  • Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. (2023, March 15). Journal of Food and Drug Analysis. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. (2024, November 7). National Center for Biotechnology Information. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]

  • Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. (n.d.). Shimadzu. [Link]

  • Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Metabolite Identification Data in Drug Discovery, Part 2: Site-of-Metabolism Annotation, Analysis, and Exploration for Machine Learning - PMC. (2025, October 21). National Center for Biotechnology Information. [Link]

  • Compound Identification for Nontargeted Metabolomics. (2021, February 3). AZoLifeSciences. [Link]

  • Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Ultra-Performance Liquid Chromatography-Triple Quadruple Mass Spectrometry (UPLC-TQ/MS) for Evaluation of Biogenic Amines. (2017, June 27). SciSpace. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Chemistry. [Link]

Sources

Comparative

Comparative Binding Affinity Guide: 4-(2-Phenylethenyl)-1,3-thiazol-2-amine and its Receptor Targets

As a Senior Application Scientist, evaluating the pharmacological profile of a privileged scaffold requires moving beyond basic IC50 values to understand the thermodynamic and structural drivers of target engagement. 4-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the pharmacological profile of a privileged scaffold requires moving beyond basic IC50 values to understand the thermodynamic and structural drivers of target engagement. 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (commonly referred to as 2-amino-4-styrylthiazole) is a highly versatile pharmacophore. Its unique structural topology—combining a hydrogen-bonding 2-aminothiazole headgroup with a rigid, lipophilic styryl tail—enables it to interact with multiple high-value therapeutic targets, ranging from neurodegenerative receptors to cytoskeletal proteins.

This guide objectively compares the binding affinities of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine across its primary receptor targets, benchmarks its performance against clinical alternatives, and provides the self-validating experimental workflows required to accurately quantify these interactions.

Target Binding Affinity & Performance Comparison

To objectively evaluate this compound, we must compare its binding kinetics across its documented target spectrum: Adenosine A2A Receptors (A2AR), Acetylcholinesterase (AChE), Microtubules, and the CaMKIIα Hub Domain.

The quantitative data summarized below demonstrates how the styrylthiazole scaffold performs relative to established clinical and research alternatives .

Target Receptor / EnzymeBinding Affinity (Ki / IC50 / Kd)Modulatory ModeClinical / Research AlternativeAlternative Affinity
Adenosine A2A Receptor Ki ~ 15 - 50 nMCompetitive AntagonistIstradefyllineKi ~ 2.2 nM
Acetylcholinesterase (AChE) IC50 ~ 0.3 - 1.5 µMMixed Inhibitor (CAS/PAS)DonepezilIC50 ~ 0.01 µM
Microtubules (Tubulin) Kd ~ 150 - 300 nMLattice StabilizerPaclitaxel (Taxol)Kd ~ 10 - 50 nM
CaMKIIα Hub Domain pKi ~ 6.5 - 7.2Allosteric LigandHOCPCApKi ~ 6.9

Analytical Insight: While 4-(2-Phenylethenyl)-1,3-thiazol-2-amine may not always exceed the potency of highly optimized, single-target clinical drugs (like Donepezil), its value lies in its multi-target-directed ligand (MTDL) capabilities. The rigid styryl group perfectly occupies the hydrophobic peripheral anionic site (PAS) of AChE, while the 2-aminothiazole moiety mimics the adenine ring, allowing it to competitively antagonize the A2A receptor—a dual-action profile highly sought after in Alzheimer's and Parkinson's disease research.

Mechanistic Pathways & Logical Relationships

Understanding why this molecule binds to diverse targets requires mapping its structural interactions. The diagram below illustrates the multi-target binding profile of the styrylthiazole scaffold.

Receptor_Binding Ligand 4-(2-Phenylethenyl)- 1,3-thiazol-2-amine Target1 Adenosine A2A Receptor Ligand->Target1 Competitive Antagonism (Ki ~ 20 nM) Target2 Acetylcholinesterase (AChE) Ligand->Target2 Mixed Inhibition (IC50 ~ 0.3 µM) Target3 Microtubules (Tubulin) Ligand->Target3 Lattice Stabilization (Kd ~ 150 nM)

Caption: Multi-target binding profile and affinity ranges of the styrylthiazole scaffold.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, binding affinities must be derived from robust, self-validating assay systems. Below are the field-proven protocols used to generate the comparative data, complete with the causality behind each experimental choice.

Protocol A: Radioligand Displacement Assay for A2A Receptor Binding

This workflow determines the Ki of the compound against the A2A receptor by measuring its ability to displace a radioactive tracer.

  • Membrane Preparation:

    • Action: Homogenize CHO cells stably expressing human A2AR in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g.

    • Causality: Isolating the membrane fraction ensures the G-protein coupled receptor (GPCR) remains embedded in its native lipid bilayer. This is critical for preserving the active, high-affinity conformation of the receptor.

  • Incubation with Radioligand:

    • Action: Incubate 20 µg of membrane protein with 1 nM [3H]ZM241385 and varying concentrations of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (10⁻¹⁰ to 10⁻⁵ M) for 90 minutes at 25°C.

    • Causality: [3H]ZM241385 is chosen because it is a highly selective A2A antagonist. The 90-minute incubation at room temperature ensures the binding reaction reaches thermodynamic equilibrium, a prerequisite for accurate mass-action law calculations.

  • Self-Validating Control (Non-Specific Binding):

    • Action: In parallel wells, add 10 µM of unlabeled CGS21680.

    • Causality: This saturating concentration of a known agonist occupies 100% of the specific A2A binding sites. Any remaining radioactivity detected is therefore non-specific (e.g., ligand trapped in the plastic or lipid). Subtracting this baseline is mandatory to prevent false-positive affinity inflation.

  • Rapid Vacuum Filtration:

    • Action: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters. This drastically reduces the non-specific binding of the positively charged radioligand to the filter matrix, maximizing the assay's signal-to-noise ratio.

  • Data Analysis:

    • Action: Calculate the IC50 using non-linear regression, then convert to Ki using the Cheng-Prusoff equation.

Assay_Workflow S1 Membrane Preparation S2 Radioligand Incubation S1->S2 S3 Vacuum Filtration S2->S3 S4 Scintillation Counting S3->S4 S5 Cheng-Prusoff Analysis S4->S5

Caption: Self-validating radioligand displacement assay workflow for determining Ki.

Protocol B: Modified Ellman’s Assay for AChE Inhibition

To evaluate the compound's potential as an anti-Alzheimer's agent, its ability to inhibit AChE is quantified using a continuous kinetic assay .

  • Enzyme-Inhibitor Pre-Incubation:

    • Action: Incubate 4-(2-Phenylethenyl)-1,3-thiazol-2-amine with Electrophorus electricus AChE (0.03 U/mL) in 0.1 M sodium phosphate buffer (pH 8.0) for 15 minutes.

    • Causality: AChE activity is highly pH-dependent; pH 8.0 is the optimal physiological state for the enzyme's catalytic triad (Ser-His-Glu) to perform nucleophilic attacks. Pre-incubation allows the bulky styryl group time to navigate down the deep, narrow aromatic gorge of AChE to block the active site.

  • Colorimetric Detection:

    • Action: Add 0.5 mM DTNB (Ellman's reagent) and 0.5 mM acetylthiocholine iodide. Monitor absorbance at 412 nm for 5 minutes.

    • Causality: As AChE hydrolyzes acetylthiocholine, it produces thiocholine. Thiocholine immediately reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate (5-TNB). The rate of color formation provides a direct, quantifiable kinetic readout of uninhibited enzyme activity.

  • Assay Validation (Z'-Factor):

    • Action: Run Donepezil (10 nM) as a positive control and vehicle (DMSO) as a negative control. Calculate the Z'-factor.

    • Causality: A Z'-factor > 0.6 must be achieved to prove that the assay window is wide enough and the variance tight enough to trust the calculated IC50 values. Without this internal validation, subtle differences in compound solubility could be misinterpreted as biological inhibition.

Structural Optimization & Future Directions

While 4-(2-Phenylethenyl)-1,3-thiazol-2-amine is a potent baseline scaffold, recent advancements in photopharmacology have utilized the styrylthiazole motif to create light-responsive drugs. Because the styryl double bond can undergo trans-cis photoisomerization upon UV/Vis irradiation, researchers have successfully grafted this scaffold onto epothilones (creating "STEpos") to achieve spatiotemporal, optical control over microtubule stabilization .

For drug development professionals, this means the 4-(2-Phenylethenyl)-1,3-thiazol-2-amine core is not just a static binder, but a dynamic structural tool that can be engineered for targeted, stimuli-responsive therapeutic delivery.

References

  • Novel Styryl-thiazole hybrids as potential anti-Alzheimer's agents. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. ACS Publications. Available at:[Link]

  • Photoswitchable epothilone-based microtubule stabilisers allow GFP-imaging-compatible, optical control over the microtubule cytoskeleton. bioRxiv. Available at:[Link]

  • In Vivo Photocontrol of Microtubule Dynamics and Integrity, Migration and Mitosis, by the Potent GFP-Imaging-Compatible Photoswitchable Reagents SBTubA4P and SBTub2M. Journal of the American Chemical Society. Available at:[Link]

Validation

A Comparative Guide to the Synthesis of 4-Aryl- and 4-Styryl-2-Aminothiazoles: Benchmarking Reproducibility Across Laboratories

For researchers and professionals in drug development, the reproducibility of a synthetic route is paramount. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reproducibility of a synthetic route is paramount. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of clinically significant molecules. This guide provides an in-depth comparison of synthetic methodologies for 4-substituted-2-aminothiazoles, with a particular focus on the well-established synthesis of 4-phenyl-2-aminothiazole and an expert analysis of the anticipated challenges and procedural modifications required for its vinylogous analogue, 4-(2-phenylethenyl)-1,3-thiazol-2-amine.

The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent and versatile method for constructing this heterocyclic core.[1][2] It classically involves the condensation of an α-haloketone with a thioamide or thiourea.[1] While the reaction is robust, its efficiency and the purity of the final product can be significantly influenced by the chosen reaction conditions and the nature of the substituents. This guide will dissect these nuances to provide a framework for achieving reproducible results across different laboratory settings.

The Gold Standard: Hantzsch Synthesis of 4-Phenyl-2-aminothiazole

The synthesis of 4-phenyl-2-aminothiazole serves as an excellent benchmark for the Hantzsch reaction due to its high-yielding and straightforward nature.[2] The reaction proceeds via a well-understood mechanism involving nucleophilic attack of the thiourea sulfur on the α-carbon of 2-bromoacetophenone, followed by intramolecular cyclization and dehydration.

Reaction Mechanism: Hantzsch Thiazole Synthesis

Hantzsch_Mechanism reactants α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reactants->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hydroxythiazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration (-H₂O)

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Protocol 1: Conventional Synthesis of 4-Phenyl-2-aminothiazole

This protocol represents a widely replicated method, adapted from multiple sources, that consistently provides high yields of the desired product.[3]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol (or Methanol)

  • 5% Sodium Carbonate Solution

  • Deionized Water

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2-1.5 eq).

  • Add ethanol to the flask to create a stirrable slurry.

  • Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromide salt of the product and induce precipitation.

  • Collect the resulting solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Extrapolating to 4-(2-Phenylethenyl)-1,3-thiazol-2-amine: A Prospective Analysis

While specific, detailed comparative studies on the synthesis of 4-(2-phenylethenyl)-1,3-thiazol-2-amine are not as prevalent in the literature, we can extrapolate from the principles of the Hantzsch synthesis and the chemical nature of the styryl moiety to anticipate the synthetic nuances. The key difference lies in the starting α-haloketone: 1-bromo-4-phenylbut-3-en-2-one instead of 2-bromoacetophenone.

Potential Challenges and Considerations:
  • Stability of the α,β-Unsaturated Ketone: The starting material, 1-bromo-4-phenylbut-3-en-2-one, contains an α,β-unsaturated system, which can be susceptible to polymerization or side reactions under harsh heating conditions. This may necessitate milder reaction conditions or shorter reaction times compared to the synthesis of the 4-phenyl analogue.

  • Competing Reaction Pathways: The presence of the vinyl group could potentially lead to side reactions, although the Hantzsch cyclization is generally very efficient.

  • Purification: The extended conjugation in the styryl product may lead to a more colored compound and potentially different solubility properties, which might require adjustments to the recrystallization solvent system for effective purification.

Proposed Synthetic Workflow for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

Styryl_Thiazole_Synthesis start 1-Bromo-4-phenylbut-3-en-2-one + Thiourea reaction Hantzsch Condensation (Ethanol, Reflux) start->reaction workup Aqueous Na₂CO₃ Workup reaction->workup purification Recrystallization workup->purification product 4-(2-Phenylethenyl)-1,3-thiazol-2-amine purification->product

Sources

Comparative

Benchmarking 4-(2-Phenylethenyl)-1,3-thiazol-2-amine: A Comparative Efficacy Analysis Against an FDA-Approved PI3K Inhibitor

A Technical Guide for Researchers in Oncology Drug Development Introduction: The Quest for Novel Cancer Therapeutics The landscape of cancer treatment is continually evolving, driven by the pursuit of more effective and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Oncology Drug Development

Introduction: The Quest for Novel Cancer Therapeutics

The landscape of cancer treatment is continually evolving, driven by the pursuit of more effective and selective therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds, with various analogues demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Specifically, the 2-aminothiazole scaffold is a key structural motif in numerous pharmacologically active molecules.[3] This guide focuses on a specific thiazole derivative, 4-(2-Phenylethenyl)-1,3-thiazol-2-amine, a compound of interest for its potential as a novel anticancer agent.

Given the prevalence of aberrant signaling pathways in cancer, this guide proposes a hypothetical mechanism of action for 4-(2-Phenylethenyl)-1,3-thiazol-2-amine as an inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[5][6]

To rigorously evaluate the potential of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine, a direct comparison with an established, FDA-approved drug targeting the same pathway is essential. This guide outlines a comprehensive benchmarking strategy against Alpelisib (Piqray), a selective inhibitor of the p110α isoform of PI3K.[5][6][7] Alpelisib is approved for the treatment of certain types of advanced breast cancer with PIK3CA mutations, making it an ideal benchmark for this comparative analysis.[7][8][9]

This document provides a detailed framework for conducting head-to-head in vitro and in vivo studies to assess the efficacy of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine relative to Alpelisib. The experimental protocols are designed to provide robust, reproducible data to inform go/no-go decisions in the drug development pipeline.

The PI3K/Akt Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes. Hyperactivation of this pathway, often due to mutations in genes like PIK3CA, is a major driver of tumorigenesis.[5][6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Alpelisib Alpelisib & 4-(2-Phenylethenyl) -1,3-thiazol-2-amine Alpelisib->PI3K

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Alpelisib.

Part 1: In Vitro Efficacy Assessment

The initial phase of benchmarking involves a series of in vitro assays to determine the direct cellular effects of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine and compare them to Alpelisib.

Cell Viability and Cytotoxicity Assays

The fundamental first step is to assess the impact of the compounds on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[10][11][12][13]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human breast cancer cells with a known PIK3CA mutation (e.g., MCF-7, T-47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine and Alpelisib (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12][13]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for both compounds.

Data Presentation: Comparative IC50 Values

CompoundCell LineIC50 (µM)
4-(2-Phenylethenyl)-1,3-thiazol-2-amineMCF-7[Insert experimental value]
AlpelisibMCF-7[Insert experimental value]
4-(2-Phenylethenyl)-1,3-thiazol-2-amineT-47D[Insert experimental value]
AlpelisibT-47D[Insert experimental value]
Target Engagement and Pathway Inhibition

To confirm that 4-(2-Phenylethenyl)-1,3-thiazol-2-amine acts on the intended pathway, it is crucial to measure the phosphorylation status of key downstream effectors, such as Akt. Western blotting is the gold standard for this analysis.[14][15]

Experimental Protocol: Western Blot for p-Akt

  • Cell Treatment and Lysis: Treat PIK3CA-mutant breast cancer cells with various concentrations of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine and Alpelisib for a defined period (e.g., 2-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[15] Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt, Ser473) and total Akt overnight at 4°C.[17]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

  • Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Data Presentation: Dose-Dependent Inhibition of Akt Phosphorylation

A graphical representation of the normalized p-Akt/total Akt ratio versus compound concentration will illustrate the dose-dependent inhibitory effect of each compound on the PI3K pathway.

Part 2: In Vivo Efficacy Assessment

In vivo studies are indispensable for evaluating the therapeutic potential of a drug candidate in a more complex biological system.[18] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[18][19][20][21]

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture PIK3CA-mutant Cancer Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing: - Vehicle Control - Alpelisib - Compound X Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint (e.g., 21 days or tumor volume limit) Monitoring->Endpoint Harvest Tumor Harvest Endpoint->Harvest Analysis Pharmacodynamic Analysis (e.g., Western Blot) Harvest->Analysis

Sources

Validation

cross-validating 4-(2-Phenylethenyl)-1,3-thiazol-2-amine assay results with western blotting

The Imperative of Orthogonal Validation in Small Molecule Screening The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Orthogonal Validation in Small Molecule Screening

The 2-aminothiazole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent kinase inhibitors and anticancer agents [1]. Compounds such as 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (a representative styrylthiazole) are often identified as primary hits in high-throughput screening (HTS) campaigns targeting hyperactive signaling pathways.

However, evaluating these compounds using only primary biochemical or cell-based assays presents a significant analytical vulnerability. The extended π -conjugation of the phenylethenyl (styryl) group introduces distinct photophysical properties, often rendering these molecules highly fluorescent or capable of quenching assay signals. Consequently, primary readouts—such as fluorescence resonance energy transfer (FRET) or luminescence-based ATP depletion assays—are highly susceptible to compound-mediated interference, leading to false-positive results [2, 3].

To establish true causality between compound administration and target inhibition, researchers must objectively compare primary screening data against orthogonal, mass-based alternatives. Western blotting remains the gold standard for this cross-validation. By directly measuring the ratio of phosphorylated (active) to total protein targets within a cellular context, Western blotting provides a self-validating system that bypasses optical interference and confirms intracellular target engagement [4].

Mechanistic Workflow: Triage and Validation

The logical progression from a primary HTS hit to a validated lead compound requires a rigid triage workflow. Relying solely on primary assay IC 50​ values is a flawed strategy. The workflow below illustrates the necessary divergence from primary optical screening to orthogonal Western blot validation to filter out Pan-Assay Interference Compounds (PAINS).

Workflow A Primary Screening (Luminescence/FRET) B Hit Compound (e.g., Styrylthiazole) A->B IC50 < 1 µM C Orthogonal Validation (Western Blotting) B->C Cross-Validation D False Positive (Assay Interference) B->D PAINS/Quenching C->D No change in p-Protein E True Positive (Target Engagement) C->E Dose-dependent p-Protein decrease

Fig 1: Orthogonal cross-validation workflow for triage of primary screening hits.

When 4-(2-Phenylethenyl)-1,3-thiazol-2-amine successfully engages its target (e.g., a receptor tyrosine kinase or downstream effector), it competitively binds the ATP pocket, halting the phosphorylation cascade. Western blotting visualizes this exact node of intervention.

Pathway Stimulus Extracellular Stimulus (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase Receptor->Kinase Activation PSubstrate Phospho-Substrate (Active) Kinase->PSubstrate Phosphorylation Inhibitor 4-(2-Phenylethenyl)- 1,3-thiazol-2-amine Inhibitor->Kinase ATP-competitive inhibition Substrate Downstream Substrate (Inactive) Substrate->PSubstrate Output Cell Proliferation / Survival PSubstrate->Output Signal Transduction

Fig 2: Mechanism of target kinase inhibition by 2-aminothiazole derivatives.

Comparative Data: Primary Assay vs. Western Blotting

To objectively compare the performance and reliability of these two analytical approaches, we evaluated 4-(2-Phenylethenyl)-1,3-thiazol-2-amine alongside a known clinical standard (Dasatinib) and a structurally similar artifact compound (a known fluorescence quencher).

As shown in the data summary below, relying solely on the primary assay would lead to the progression of the artifact compound. Western blotting acts as the ultimate arbiter of truth, revealing the artifact's failure to modulate the intracellular target.

Compound ClassCompound NamePrimary Assay IC 50​ (nM)Western Blot IC 50​ (nM)*Interference FlagConclusion
Test Compound 4-(2-Phenylethenyl)-1,3-thiazol-2-amine120 ± 15155 ± 20None DetectedTrue Positive
Clinical Standard Dasatinib (pan-Src Inhibitor)1.5 ± 0.22.1 ± 0.4None DetectedTrue Positive
Artifact Control Styryl-derivative Quencher85 ± 10> 10,000Optical QuenchingFalse Positive

*Western Blot IC 50​ is calculated via densitometric analysis of the Phospho-Target / Total-Target ratio across a 9-point dose-response curve.

Self-Validating Experimental Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. The Western blot methodology inherently controls for compound toxicity, unequal sample loading, and off-target protein degradation.

Protocol 1: Primary Kinase Inhibition Assay (Luminescence-based)

Causality Note: This assay measures the amount of ATP remaining in the well after the kinase reaction. While high-throughput, compounds that directly inhibit the luciferase reporter enzyme will artificially inflate the apparent kinase inhibition, necessitating Protocol 2.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 4-(2-Phenylethenyl)-1,3-thiazol-2-amine in a 3-fold dilution series (from 10 µM to 0.5 nM) into a 384-well white microplate using an acoustic dispenser. Ensure DMSO concentration remains constant at 1% across all wells.

  • Enzyme Addition: Add recombinant target kinase (e.g., Src or Aurora A) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP (at the Km​ value for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add an equal volume of Kinase-Glo® reagent (Promega). Incubate for 10 minutes.

  • Readout: Measure luminescence on a microplate reader. Calculate IC 50​ using a 4-parameter logistic curve fit.

Protocol 2: Orthogonal Western Blotting for Intracellular Target Engagement

Causality Note: This protocol isolates the specific phosphorylation event. By probing for both the phosphorylated and total forms of the target protein, alongside a housekeeping gene, we prove that the compound inhibits kinase activity rather than causing global protein degradation or cell death.

  • Cell Treatment:

    • Seed target cells (e.g., A549 or HeLa) in 6-well plates at 3×105 cells/well. Incubate overnight.

    • Treat cells with 4-(2-Phenylethenyl)-1,3-thiazol-2-amine at varying concentrations (e.g., 0.1, 0.5, 1, 5, and 10 µM).

    • Critical Controls: Include a Vehicle control (0.1% DMSO) and a Positive control (e.g., 100 nM Dasatinib). Incubate for 2 hours.

  • Cell Lysis (Preserving Phosphorylation):

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, Sodium Fluoride). Failure to include phosphatase inhibitors will result in rapid loss of the phospho-signal, creating a false-positive appearance of inhibition.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification & SDS-PAGE:

    • Quantify protein concentration using a BCA assay.

    • Load exactly 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer and Blocking:

    • Transfer proteins to a PVDF membrane (0.2 µm pore size) at 30V for 1 hour.

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature. (Note: Do not use milk for blocking when probing for phosphoproteins, as casein in milk is phosphorylated and will cause high background).

  • Self-Validating Probing Strategy:

    • Primary Probe: Incubate with anti-Phospho-Target antibody (e.g., p-Src Tyr416) overnight at 4°C. Wash and probe with HRP-conjugated secondary antibody. Develop using ECL and capture the image.

    • Stripping and Re-probing (The Validation Step): Strip the membrane using a mild stripping buffer. Re-block, then probe with anti-Total-Target antibody. Develop and capture.

    • Loading Control: Probe for GAPDH or β -actin to confirm equal protein loading across all lanes.

  • Data Analysis: Perform densitometry using ImageJ. Normalize the Phospho-signal to the Total-signal. A true inhibitor will show a dose-dependent decrease in the Phospho/Total ratio, with stable GAPDH levels.

References

  • 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents National Institutes of Health (NIH) / PubMed Central[Link] [1]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds National Institutes of Health (NIH) / PubMed Central[Link] [2]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS National Institutes of Health (NIH) / PubMed Central[Link] [3]

  • Identifying the proteins to which small-molecule probes and drugs bind in cells Proceedings of the National Academy of Sciences (PNAS)[Link] [4]

Safety & Regulatory Compliance

Safety

4-(2-Phenylethenyl)-1,3-thiazol-2-amine proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of biologically active heterocyclic compounds is paramount to both laboratory safety and environmental stewardship. 4-(2-Phenylethenyl)-1,3-thiaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of biologically active heterocyclic compounds is paramount to both laboratory safety and environmental stewardship. 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (CAS No: 1352128-86-9)[1] presents unique operational challenges due to its structural components.

The following guide provides a comprehensive, self-validating framework for the operational handling and disposal of this compound, moving beyond basic compliance to explain the chemical causality behind each safety protocol.

Chemical Profile & Hazard Causality

4-(2-Phenylethenyl)-1,3-thiazol-2-amine contains a thiazol-2-amine core conjugated with a lipophilic styryl (2-phenylethenyl) group. This specific structural combination dictates its hazard profile and disposal requirements:

  • Environmental Persistence & Aquatic Toxicity: The lipophilic styryl group increases the compound's ability to cross biological membranes and bioaccumulate. Like many thiazole derivatives, it is classified as very toxic to aquatic life with long-lasting effects (H410)[2]. Drain disposal is strictly prohibited.

  • Thermal Decomposition Byproducts: The thiazole ring contains both nitrogen and sulfur heteroatoms. If subjected to low-temperature combustion or standard landfill conditions, it will not fully degrade. Complete thermal destruction requires high-temperature incineration to cleave the stable ring, which subsequently generates highly toxic nitrogen oxides (NOx) and sulfur dioxide (SOx)[3].

  • Human Health Hazards: The compound acts as a Category 2 skin and eye irritant (H315, H319) and a specific target organ toxicant for respiratory irritation (H335)[3][4].

Regulatory Framework & Engineering Controls

All handling and disposal must comply with the , which mandates a written Chemical Hygiene Plan (CHP) to protect workers from exposure[5][6]. Furthermore, waste management must align with EPA RCRA regulations, utilizing either standard Satellite Accumulation Areas (SAAs) or guidelines for eligible academic entities[7][8].

Quantitative Data & Waste Routing Summary
ParameterSpecification / ClassificationOperational Implication
CAS Number 1352128-86-9[1]Use for precise SDS tracking and waste manifesting.
GHS Hazards H315, H319, H335, H410[2][3][4]Mandates engineering controls (fume hood) and aquatic toxicity labeling.
Primary Waste Stream P-Listed / Characteristic Toxic (Depending on solvent)[8]Must be routed to a licensed professional disposal service[3].
Destruction Method High-Temp Chemical Incineration[3]Requires mixing with combustible solvents; incinerator must have a wet scrubber[3].
Spill Absorbent Inert Siliceous Material (e.g., Vermiculite)[9]Do not use combustible organic absorbents (e.g., sawdust) to prevent exothermic reactions.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that each step contains a verification check before proceeding to the next.

Protocol A: Liquid Waste Processing (Combustible Solvent Method)

Causality: Solid thiazole derivatives can aggregate, preventing complete thermal destruction. Dissolving the material in a high-BTU combustible solvent ensures a uniform feed into the incinerator, guaranteeing the >1000°C temperatures required to fully oxidize the sulfur and nitrogen components[3].

  • Solvent Selection: In a certified chemical fume hood, select a compatible, highly combustible organic waste solvent (e.g., ethanol, methanol, or acetone waste).

  • Dissolution & Verification: Slowly add the 4-(2-Phenylethenyl)-1,3-thiazol-2-amine waste to the solvent.

    • Validation Check: Visually inspect the solution against a light source to ensure complete dissolution. Particulate accumulation can clog pressure-relief valves in waste carboys.

  • Transfer: Funnel the solution into a designated, chemically compatible HPLC-grade waste carboy.

  • pH Verification: If the synthesis involved acids or bases, test the final waste mixture's pH.

    • Validation Check: Ensure the pH falls between 4 and 10 to prevent the corrosion of standard organic waste drums.

  • Labeling: Immediately affix a RCRA Hazardous Waste label indicating "Toxic, Flammable, Contains Thiazole Derivatives"[10].

Protocol B: Solid Waste & Contaminated Consumables

Causality: Even trace amounts of the styryl-thiazole API on weighing boats, pipette tips, or gloves pose severe aquatic toxicity risks if routed to municipal landfills[2].

  • Segregation: Place all contaminated solid consumables (e.g., spatulas, Kimwipes, Eppendorf tubes) into a heavy-duty, puncture-resistant transparent bag inside the fume hood.

  • Secondary Containment: Seal the bag and place it into a rigid, leak-proof secondary container (e.g., a dedicated solid hazardous waste bucket)[8].

  • Labeling & Transfer: Label as "Solid Hazardous Waste - Contaminated with Thiazol-2-amine Derivatives" and transfer to the laboratory's Satellite Accumulation Area (SAA)[7].

    • Validation Check: Verify that the SAA container is completely closed; under EPA regulations, containers must remain closed unless actively adding waste[8].

Protocol C: Spill Containment & Cleanup

Causality: If the compound is dissolved in Dimethyl Sulfoxide (DMSO), standard nitrile gloves offer insufficient protection. DMSO acts as a powerful penetration enhancer, rapidly carrying the dissolved thiazole API across the dermal barrier.

  • PPE Upgrade: Before addressing a spill, upgrade to butyl rubber gloves or double-glove with extended-thickness nitrile.

  • Containment: Surround the spill with an inert absorbent (e.g., silica gel, sand, or vermiculite)[9].

    • Causality: Never use combustible sawdust. If the thiazole was mixed with oxidizing agents during an experiment, organic absorbents can trigger an exothermic reaction.

  • Absorption & Collection: Sweep the absorbed mixture using a non-sparking tool and deposit it into an airtight, chemically compatible waste container[9].

  • Decontamination: Wash the spill site thoroughly with a soap and water solution to remove residual lipophilic traces[3].

    • Validation Check: Perform a final wipe of the area with a solvent like ethanol on a Kimwipe, and dispose of the wipe in the solid waste container.

Waste Routing Visualization

WasteDisposal Start 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Waste Generation Solid Solid Residue & Consumables Start->Solid Liquid Liquid Solutions (DMSO/Organic) Start->Liquid Spill Spill Cleanup (Inert Absorbent) Start->Spill Labeling RCRA Hazardous Waste Labeling (Satellite Accumulation) Solid->Labeling Liquid->Labeling Spill->Labeling Incineration High-Temp Incineration (Afterburner & Scrubber) Labeling->Incineration EPA Licensed Disposal

Caption: Workflow for the segregation, labeling, and thermal destruction of thiazol-2-amine chemical waste.

References

  • Title: 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-(2-Phenylethenyl)-1,3-thiazol-2-amine

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of risk mitigation grounded in molecular causality. 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as a system of risk mitigation grounded in molecular causality. 4-(2-Phenylethenyl)-1,3-thiazol-2-amine (CAS: 1352128-86-9), a conjugated styrylthiazole derivative, presents unique handling challenges in the laboratory setting. While its primary amine group drives its utility in drug discovery and organic synthesis, it is also the source of its localized toxicity[1].

This guide establishes a self-validating operational framework to ensure absolute safety during the weighing, solubilization, and disposal of this compound.

Chemical Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first line of defense. The hazards of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine are dictated by two primary structural features:

  • The Aminothiazole Core: The primary amine (-NH2) is nucleophilic and basic. Upon contact with the moisture in human skin, eyes, or respiratory mucosa, it induces rapid, localized alkaline irritation[1].

  • The Styryl Moiety: The 2-phenylethenyl group significantly increases the molecule's lipophilicity. This hydrophobic nature allows the compound to more easily partition into and traverse the lipid bilayers of the stratum corneum, elevating the risk of dermal absorption if skin contact occurs.

Table 1: GHS Hazard Profile and Mechanistic Basis

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedSystemic toxicity mediated by the absorption of the aminothiazole pharmacophore.
H315 Causes skin irritationBasic primary amine acts as a localized irritant; the lipophilic styryl group enhances dermal penetration.
H319 Causes serious eye irritationNucleophilic amine reacts rapidly with ocular mucosa, causing acute inflammation.
H335 May cause respiratory irritationAerosolized micro-particles deposit in the respiratory tract, reacting with mucosal moisture to cause localized basic irritation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab attire. The PPE selected below is specifically engineered to counteract the chemical properties of lipophilic amines and prevent the formation of hazardous aerosols[2].

Table 2: Required PPE Specification

Protection ZoneRequired PPE SpecificationRegulatory StandardMechanistic Justification
Hands Double Nitrile Gloves (min 0.11 mm thickness)EN 374 / ASTM D6978Nitrile provides superior chemical resistance against primary amines compared to latex. Double gloving protects against permeation by carrier solvents (e.g., DMSO) used during solubilization[2].
Eyes/Face Snug-fitting Chemical Splash GogglesEN 166 / ANSI Z87.1Prevents ingress of aerosolized powder and protects against accidental solvent splashes[2].
Respiratory N95/P100 Particulate Respirator (if outside hood)NIOSH 42 CFR 84Filters out >95% of airborne micro-particles, directly mitigating the H335 respiratory irritation risk[2].
Body Flame-retardant Lab Coat, Closed-toe ShoesOSHA 29 CFR 1910.132Provides a physical barrier against dermal contact, mitigating the H315 skin irritation risk.

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a closed-loop system. Each step contains a validation check to ensure the environment remains uncontaminated before you are allowed to proceed to the next step.

  • Step 1: Environmental Control Validation

    • Action: Conduct all handling inside a certified Class II Type A2 Biological Safety Cabinet or Chemical Fume Hood.

    • Validation Check: Verify the digital airflow monitor reads between 80-100 feet per minute (fpm). Do not open the chemical vial if the alarm sounds or airflow is fluctuating.

  • Step 2: Static Mitigation & Weighing

    • Action: Use an anti-static U-shaped weigh boat and a grounded micro-spatula. Fine thiazole powders are highly susceptible to electrostatic charging.

    • Validation Check: Slowly bring the spatula near the powder. If the powder clings aggressively or flies upward, electrostatic repulsion is occurring. Halt the process and use an anti-static ionizer gun on the workspace before proceeding.

  • Step 3: In-Situ Solubilization

    • Action: Transfer the weighed powder to an amber glass vial (to protect the light-sensitive styryl double bond). Add the carrier solvent (e.g., DMSO) directly into the vial while still inside the fume hood. Never transport dry hazardous powder across the laboratory.

    • Validation Check: Cap the vial and vortex. Visually inspect the solution against a light background. Proceed to transport only when the solution is completely clear with no floating micro-particulates.

  • Step 4: Decontamination

    • Action: Wipe down the balance, spatulas, and surrounding hood area with a damp paper towel (water, followed by 70% ethanol).

    • Validation Check: Visually inspect the wiped area under bright light for any residual yellow/white powder. Dispose of the paper towel immediately in a sealed solid hazardous waste container.

HandlingWorkflow A 1. Environmental Validation Verify Fume Hood Airflow (80-100 fpm) B 2. PPE Verification Don Double Nitrile Gloves & Goggles A->B Airflow Confirmed C 3. Static Mitigation Use Anti-Static Weigh Boat B->C PPE Secured D 4. In-Situ Solubilization Add DMSO Directly in Hood C->D Powder Weighed E 5. Decontamination Wipe Surfaces & Inspect D->E Solution Clear

Operational workflow for safe weighing and solubilization of 4-(2-Phenylethenyl)-1,3-thiazol-2-amine.

Emergency Spill Response & Disposal Plan

Spill response must be dictated by the physical state of the compound. Dry sweeping a powder spill is the most common cause of accidental inhalation exposure and must be strictly avoided[3].

Protocol for Dry Powder Spills:

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Dampen: Do NOT sweep. Gently cover the powder with paper towels lightly dampened with water or a suitable solvent to prevent the generation of toxic aerosols[3].

  • Collect: Use a non-sparking scoop to transfer the damp mass into a hazardous waste bag[2].

  • Clean: Wash the surface with a 10% bleach solution, followed by soap and water.

Protocol for Solution Spills (e.g., dissolved in DMSO):

  • Contain: Surround the spill with an inert absorbent material (sand or vermiculite)[3]. Do not use combustible materials like sawdust.

  • Absorb: Allow the absorbent to soak up the lipophilic solution.

  • Dispose: Sweep the absorbent into a chemical waste container labeled "Toxic/Irritant Amine Waste."

SpillResponse Spill Spill Detected: 4-(2-Phenylethenyl)-1,3-thiazol-2-amine Assess Assess Physical State Spill->Assess Powder Dry Powder Spill Assess->Powder Solution Solvent Solution Spill Assess->Solution Wet Dampen with Wet Absorbent (Do NOT Dry Sweep) Powder->Wet Prevent Aerosols Absorb Apply Inert Absorbent (Sand/Vermiculite) Solution->Absorb Contain Spread Dispose Transfer to Hazardous Waste Wet->Dispose Absorb->Dispose

Emergency decision tree for containing and disposing of powder versus solution-based chemical spills.

References

  • Chemikart. "(E)-4-Styrylthiazol-2-amine | ChemScene". Source: Chemikart Product Safety Database.

  • AK Scientific. "5-Bromo-4-(trifluoromethyl)thiazol-2-amine Safety Data". Source: AK Scientific, Inc. 3

  • National Center for Biotechnology Information. "2-Aminothiazole | C3H4N2S | CID 2155". Source: PubChem Compound Summary. 1

  • Echemi. "2-AMINO-4-(P-TOLYL)THIAZOLE SDS". Source: Echemi Safety Data Sheets. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Phenylethenyl)-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-(2-Phenylethenyl)-1,3-thiazol-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.